2-Aminohippuric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-aminobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFPNMKDESPGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200573 | |
| Record name | 2-Aminohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-21-6 | |
| Record name | N-(2-Aminobenzoyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=526-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminohippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The intricate dance of renal clearance: A technical guide to p-Aminohippuric acid transport in the renal tubules
For Researchers, Scientists, and Drug Development Professionals
Abstract
The renal elimination of xenobiotics and endogenous waste products is a critical physiological process, largely orchestrated by specialized transport proteins within the renal tubules. p-Aminohippuric acid (PAH), a substance almost completely cleared from the plasma in a single pass through the kidneys, serves as the archetypal substrate for studying the mechanisms of organic anion secretion.[1][2] This in-depth technical guide provides a comprehensive exploration of the molecular machinery governing PAH transport in the renal proximal tubules. We will delve into the specific roles of the key transporters, the bioenergetics of the secretory process, and the experimental methodologies employed to elucidate these complex pathways. This guide is intended to be a valuable resource for researchers in pharmacology, physiology, and drug development, offering both foundational knowledge and practical insights into the study of renal drug transport.
The Cellular Choreography of PAH Secretion: A Two-Step Process
The secretion of PAH from the blood into the tubular lumen is a vectorial process, occurring predominantly in the S2 segment of the proximal tubule.[3] This process is a concerted effort of two distinct transport steps: basolateral uptake from the peritubular capillaries into the tubular epithelial cells and subsequent apical efflux from the cells into the tubular fluid.[1][4]
Basolateral Uptake: The Primary Driving Force
The initial and rate-limiting step in PAH secretion is its transport across the basolateral membrane of the proximal tubule cell.[5] This is an active process that moves PAH against its electrochemical gradient. The primary players in this step are members of the Organic Anion Transporter (OAT) family, specifically OAT1 (SLC22A6) and, to a lesser extent, OAT3 (SLC22A8) .[6]
The transport mechanism is a classic example of tertiary active transport , intricately linked to the sodium gradient maintained by the Na+/K+-ATPase pump.[4] Here's a breakdown of the energetic coupling:
-
Primary Active Transport: The Na+/K+-ATPase, located on the basolateral membrane, actively pumps sodium ions (Na+) out of the cell and potassium ions (K+) into the cell, hydrolyzing ATP in the process. This establishes a steep, inwardly directed Na+ gradient.
-
Secondary Active Transport: The low intracellular Na+ concentration drives the Na+-dicarboxylate cotransporter 3 (NaDC3) to move dicarboxylates, such as α-ketoglutarate (α-KG), from the blood into the cell, accumulating them against their concentration gradient.[6]
-
Tertiary Active Transport: The high intracellular concentration of α-KG provides the driving force for OAT1 and OAT3 . These transporters function as anion exchangers, mediating the influx of one molecule of PAH in exchange for one molecule of intracellular α-KG.[1][6]
This elegant cascade ensures the efficient accumulation of PAH within the proximal tubule cells, preparing it for the final step of secretion.
Apical Efflux: The Exit Pathway into the Urine
The mechanism for PAH extrusion across the apical (brush-border) membrane into the tubular lumen is less definitively characterized but is understood to involve several transporters.[4] Two key candidates implicated in this process are:
-
Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): This is an ATP-dependent transporter that has been shown to actively pump PAH into the tubular fluid.[7][8]
-
Human type I sodium-phosphate transporter (NPT1; SLC17A1): This transporter, also located on the apical membrane, has been demonstrated to mediate PAH transport.[7][9] Its function is thought to be voltage-driven.
The coordinated action of these basolateral and apical transporters ensures the efficient and unidirectional secretion of PAH from the blood into the urine.
Visualizing the Mechanism: A Cellular Model
The following diagram, generated using Graphviz, illustrates the key transporters and driving forces involved in the transepithelial secretion of PAH.
Caption: Cellular model of p-aminohippuric acid (PAH) secretion in the renal proximal tubule.
Kinetic Profile of Key PAH Transporters
The efficiency of PAH transport is determined by the kinetic properties of the involved transporters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the transport rate is half of the maximum (Vmax). A lower Km value indicates a higher affinity of the transporter for the substrate.
| Transporter | Species | Substrate | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| OAT1 | Human | PAH | 31 - 48 | Not specified | [10] |
| OAT1 | Human | Ochratoxin A | 2.10 ± 0.50 | 396.9 ± 27.0 | [11] |
| OAT3 | Human | PAH | Not specified | Not specified | |
| OAT3 | Human | Ochratoxin A | 2.58 ± 0.83 | 141.4 ± 30.3 | [11] |
| NPT1 | Human | PAH | 2660 | Not specified | [9] |
Note: Direct comparative kinetic data for PAH on human OAT1 and OAT3 is sparse in the literature. The provided data for Ochratoxin A, another OAT substrate, offers a comparative perspective on the transport capacities of these two transporters.
Regulation of PAH Transport
The expression and activity of the key transporters, OAT1 and OAT3, are subject to complex regulatory mechanisms, which can have significant implications for drug disposition and renal function.[1][5][12]
-
Transcriptional Regulation: The expression of OAT1 and OAT3 is influenced by various transcription factors, including hepatocyte nuclear factors (HNFs).[5][12] Histone modifications, such as acetylation, also play a role in regulating the transcription of these transporter genes.[5][12]
-
Post-translational Modifications: Phosphorylation by protein kinases can modulate the activity of OATs. For instance, protein kinase C (PKC) has been shown to inhibit OAT1 activity.
-
Pathophysiological Regulation: Conditions such as ischemic acute kidney injury can lead to a significant downregulation of OAT1 and OAT3 expression, resulting in impaired PAH secretion.[13] Uremic toxins that accumulate in chronic kidney disease can also negatively impact the expression and function of these transporters.[14]
-
Hormonal and Growth Factor Regulation: Hormones and growth factors like insulin-like growth factor 1 (IGF-1) and hepatocyte growth factor (HGF) have been shown to upregulate the expression of OAT1 and OAT3.[5][12]
The following diagram illustrates the key regulatory pathways influencing OAT1 and OAT3 expression.
Caption: Key regulators of OAT1 and OAT3 expression and activity in renal proximal tubules.
Experimental Methodologies for Studying PAH Transport
A variety of in vitro and ex vivo models are employed to investigate the mechanisms of renal tubular transport. Each model offers unique advantages and limitations.
Isolated Perfused Renal Tubules
This technique allows for the direct study of transepithelial transport in a specific segment of the nephron under controlled conditions.
Experimental Workflow:
Caption: Workflow for studying PAH transport in isolated perfused renal tubules.
Step-by-Step Protocol (Adapted from[15][16][17][18]):
-
Kidney Preparation: A rabbit is anesthetized, and a kidney is rapidly removed and placed in ice-cold physiological saline.
-
Tubule Dissection: The kidney is sliced, and a single S2 segment of a proximal tubule is manually dissected under a stereomicroscope using fine forceps.
-
Cannulation: The isolated tubule is transferred to a perfusion chamber. The ends of the tubule are mounted on and cannulated with a series of concentric glass pipettes.
-
Perfusion: The lumen of the tubule is perfused with a solution containing a known concentration of radiolabeled PAH (e.g., [3H]PAH) and a non-transported marker (e.g., [14C]inulin). The tubule is simultaneously bathed in a solution also containing PAH.
-
Sample Collection: The perfusate exiting the tubule and samples of the bathing medium are collected at timed intervals.
-
Analysis: The concentrations of radiolabeled PAH and the volume marker in the collected fluids are determined by liquid scintillation counting.
-
Calculation: Net PAH secretion is calculated based on the differences in PAH concentration between the initial perfusate and the collected fluid, corrected for any water movement.
Renal Cortical Slices
This method provides a relatively simple and rapid way to assess the uptake of substances into renal tissue.
Experimental Workflow:
Caption: Workflow for assessing PAH uptake using renal cortical slices.
Step-by-Step Protocol (Adapted from[10][19][20]):
-
Tissue Preparation: A kidney is removed and decapsulated. The cortex is dissected and placed in ice-cold buffer.
-
Slicing: Thin slices (typically 0.3-0.5 mm) are prepared using a Stadie-Riggs or Krumdieck microtome.
-
Pre-incubation: The slices are pre-incubated in an oxygenated (95% O2 / 5% CO2) physiological buffer at 37°C for a short period to allow for metabolic equilibration.
-
Uptake Assay: The slices are transferred to a fresh buffer containing a known concentration of radiolabeled PAH and incubated with gentle shaking for a specific time.
-
Termination of Uptake: The uptake is stopped by rapidly removing the slices and washing them in ice-cold buffer to remove any PAH that is not intracellular.
-
Quantification: The slices are blotted dry, weighed, and then solubilized. The amount of radioactivity is determined by liquid scintillation counting.
-
Data Expression: The uptake is typically expressed as the amount of PAH accumulated per unit weight of tissue.
Stably Transfected Cell Lines
The use of cell lines, such as Human Embryonic Kidney (HEK293) cells, that are engineered to express a single transporter of interest (e.g., OAT1 or OAT3) is a powerful tool for studying the function of individual transporters in isolation.[21][22][23]
Experimental Workflow:
Sources
- 1. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ATP-dependent para-aminohippurate transport by apical multidrug resistance protein MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human OAT1, OAT3, OAT4 and OATP1A2 Facilitate the Renal Accumulation of Ochratoxin A [mdpi.com]
- 12. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of stevioside on PAH transport by isolated perfused rabbit renal proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of alpha-KG in lumen on PAH transport by isolated perfused rabbit renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrazinoate transport in the isolated perfused rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. content-assets.jci.org [content-assets.jci.org]
- 19. Use of the tissue slice technique for evaluation of renal transport processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. organslices.com [organslices.com]
- 21. atcc.org [atcc.org]
- 22. atcc.org [atcc.org]
- 23. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Laboratory Synthesis of 2-Aminohippuric Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthesis pathways for 2-aminohippuric acid (N-(2-aminobenzoyl)glycine), a key compound in medicinal chemistry and diagnostic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, offers field-proven insights into experimental choices, and presents detailed, self-validating protocols for laboratory-scale synthesis. The guide emphasizes mechanistic understanding, practical execution, and robust analytical validation to ensure reliable and reproducible outcomes.
Introduction: The Significance of this compound
This compound, also known as ortho-aminohippuric acid, is a derivative of hippuric acid and an N-acylglycine.[1][2] Its structure, featuring an amide linkage between 2-aminobenzoic acid and glycine, makes it a valuable building block in the synthesis of more complex pharmaceutical agents. While its isomer, p-aminohippuric acid (PAH), is widely known as a diagnostic agent for measuring renal plasma flow, the ortho-isomer serves as a crucial intermediate in various synthetic endeavors.[3][4] Understanding its synthesis is fundamental for chemists working on novel therapeutics and diagnostics.
The core of this compound synthesis lies in the formation of a stable amide bond between a carboxylic acid and an amine.[5] This guide will explore the most common and effective laboratory methods to achieve this transformation, focusing on practicality, yield, and purity.
Core Synthesis Pathways: A Mechanistic Perspective
The laboratory synthesis of this compound primarily revolves around the formation of an amide bond between 2-aminobenzoic acid and glycine. The two most prevalent strategies involve:
-
Direct Amidation using a Coupling Agent: This modern approach involves the direct reaction of 2-aminobenzoic acid and a carboxyl-protected glycine derivative in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
-
Acylation via an Acid Chloride (Schotten-Baumann Conditions): A classic and robust method involving the conversion of 2-aminobenzoic acid to its more reactive acid chloride derivative, followed by reaction with glycine under alkaline conditions.
Pathway 1: Direct Amidation with a Coupling Agent
This pathway offers a milder and often more direct route to the target molecule. The key is the activation of the carboxylic acid group of 2-aminobenzoic acid by a coupling agent, making it susceptible to nucleophilic attack by the amino group of glycine.
Causality of Experimental Choices:
-
Glycine Protection: The carboxylic acid moiety of glycine must be protected (e.g., as an ethyl or t-butyl ester) to prevent it from reacting with the activated 2-aminobenzoic acid, which would lead to undesired polymerization.[6]
-
Coupling Agent (DCC): Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) is typically used to dissolve the reactants without interfering in the reaction.
Logical Flow of Direct Amidation Pathway
Caption: Workflow for Direct Amidation Synthesis.
Pathway 2: Acylation via 2-Aminobenzoyl Chloride (Schotten-Baumann Reaction)
This is a highly reliable and time-tested method analogous to the synthesis of hippuric acid.[7][8] It proceeds in two main stages: the formation of the acid chloride and the subsequent acylation of glycine.
Causality of Experimental Choices:
-
Acid Chloride Formation: 2-aminobenzoic acid is converted to the highly reactive 2-aminobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as acid chlorides are much more electrophilic than their corresponding carboxylic acids.
-
Schotten-Baumann Conditions: The reaction between 2-aminobenzoyl chloride and glycine is performed in a two-phase system (e.g., aqueous NaOH and an organic solvent). The alkaline aqueous phase serves two purposes: it deprotonates the amino group of glycine, increasing its nucleophilicity, and it neutralizes the HCl byproduct generated during the reaction.[7][9]
-
Vigorous Shaking: This is essential to maximize the interfacial area between the aqueous and organic phases, thereby facilitating the reaction between the water-soluble glycinate and the organic-soluble acid chloride.
Reaction Mechanism: Schotten-Baumann Acylation
Caption: Key steps in the Schotten-Baumann reaction.
Experimental Protocols & Data
Protocol 1: Direct Amidation Synthesis
Materials:
-
2-Aminobenzoic acid
-
Glycine ethyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Preparation of Glycine Ethyl Ester Free Base: In a flask, dissolve glycine ethyl ester hydrochloride in DCM. Add one equivalent of triethylamine (TEA) and stir for 15 minutes to liberate the free amine.
-
Reaction Setup: In a separate flask, dissolve 2-aminobenzoic acid in DCM. Cool the solution to 0-5 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC in DCM to the 2-aminobenzoic acid solution while maintaining the temperature below 10 °C.[6] Stir for 20 minutes.
-
Amine Addition: Add the previously prepared glycine ethyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Hydrolysis: Evaporate the solvent to obtain the crude ethyl 2-aminohippurate. Dissolve this ester in an ethanol/water mixture and add 1.2 equivalents of NaOH.[10] Heat the mixture to 50-60 °C for 2-3 hours.
-
Isolation: Cool the reaction mixture and acidify with concentrated HCl until the pH is ~3-4. The product, this compound, will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Schotten-Baumann Synthesis
Materials:
-
2-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Glycine
-
10% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Formation of 2-Aminobenzoyl Chloride: Caution: This step should be performed in a well-ventilated fume hood. To a round-bottom flask, add 2-aminobenzoic acid. Slowly add an excess of thionyl chloride (approx. 2-3 equivalents) at room temperature. A reflux condenser should be attached. Gently warm the mixture to 40-50 °C for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-aminobenzoyl chloride as a solid.
-
Acylation: Dissolve glycine in 10% NaOH solution in a conical flask. Cool the solution in an ice bath.[7]
-
Reaction: Add the crude 2-aminobenzoyl chloride in small portions to the cold glycine solution while shaking vigorously.[7] Ensure the temperature remains low. Continue shaking for 15-20 minutes after the final addition.
-
Precipitation: After the reaction is complete, transfer the solution to a beaker. Slowly acidify the solution with concentrated HCl while stirring until it is acidic to litmus paper. A crystalline precipitate of this compound will form.[7]
-
Isolation and Purification: Filter the crude product using a Buchner funnel and wash thoroughly with cold water.[7] Recrystallize the product from hot water to obtain pure this compound. Dry the crystals and determine the melting point.
Comparative Data Summary
| Parameter | Pathway 1: Direct Amidation | Pathway 2: Schotten-Baumann |
| Starting Materials | 2-Aminobenzoic acid, Protected Glycine | 2-Aminobenzoic acid, Glycine |
| Key Reagents | DCC, TEA | SOCl₂, NaOH |
| Reaction Conditions | Mild (0 °C to RT) | Biphasic, requires vigorous mixing |
| Byproducts | Dicyclohexylurea (DCU) | HCl, SO₂ |
| Advantages | Milder conditions, good for sensitive substrates | High-yielding, uses cheaper reagents |
| Disadvantages | Cost of coupling agent, DCU removal | Harsh reagents (SOCl₂), HCl byproduct |
| Typical Yield | 75-90% | 80-95% |
Conclusion and Future Perspectives
Both the direct amidation and the Schotten-Baumann pathways provide effective and reliable methods for the laboratory synthesis of this compound. The choice between them often depends on the scale of the synthesis, the available reagents, and the sensitivity of other functional groups on the starting materials. For routine, high-yield preparations, the Schotten-Baumann reaction remains a robust and economical choice. For more delicate substrates or when avoiding harsh reagents is paramount, direct amidation with a coupling agent like DCC is the preferred method. Future research may focus on developing catalytic and more environmentally benign methods for this important transformation, potentially utilizing enzymatic catalysis or novel green coupling agents.[8]
References
- KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltㆍ4 hydrate - Google Patents. (n.d.). Google Patents.
-
N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem . (n.d.). PubChem. Retrieved from [Link]
-
Draw the complete mechanism for the reaction between benzoyl chloride and glycine. Be sure to include the - brainly.com . (2020, November 20). Brainly.com. Retrieved from [Link]
-
Question: I am synthesizing 2-aminobenzoyl glycine from ortho-aminobenzoic acid and acetic acid. - Chegg . (2013, December 16). Chegg. Retrieved from [Link]
-
Aminohippuric acid - Wikipedia . (n.d.). Wikipedia. Retrieved from [Link]
-
STUDIES IN PARA-AMINOHIPPURIC ACID SYNTHESIS IN THE HUMAN: ITS APPLICATION AS A LIVER FUNCTION TEST - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to Make Amides: Mechanism - YouTube . (2014, March 26). YouTube. Retrieved from [Link]
-
PREPARATION OF HIPPURIC ACID - YouTube . (2020, October 18). YouTube. Retrieved from [Link]
-
21.7: Chemistry of Amides . (2022, September 24). LibreTexts Chemistry. Retrieved from [Link]
-
Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis . (2025, August 6). DeepDyve. Retrieved from [Link]
-
Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal . (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
-
Process for preparing glycine in high yield - European Patent Office - EP 0474334 A2 - Googleapis.com . (n.d.). Googleapis.com. Retrieved from [Link]
-
Amino acids and amide bond formation - YouTube . (2016, May 9). YouTube. Retrieved from [Link]
-
N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem . (n.d.). PubChem. Retrieved from [Link]
-
p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem . (n.d.). PubChem. Retrieved from [Link]
-
Amide Bond Activation of Biological Molecules - PMC . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Functionalization of N‐benzoyl glycine 1 a and Boc‐Leu‐Gly‐OH 2 a:... - ResearchGate . (n.d.). ResearchGate. Retrieved from [Link]
-
Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Aminobenzoyl)glycine | C9H10N2O3 | CID 3080562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 4. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR101247137B1 - Process for the preparation of N-[O-(P-Pivaloyloxybenzenesulfonylamino)-benzoyl]glycin and for the formulation of the lyophilization containing its mononatrium saltã4 hydrate - Google Patents [patents.google.com]
- 7. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Benzoyl glycine and Anti-bacterial screening - Int J Pharm Chem Anal [ijpca.org]
- 9. brainly.com [brainly.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
The Enduring Legacy of Para-Aminohippuric Acid: A Cornerstone of Renal Clearance Studies
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, a precise understanding of renal function is paramount. The kidneys' ability to filter and process substances from the blood is a critical determinant of homeostasis and drug disposition. Central to the quantitative assessment of renal hemodynamics is the concept of renal clearance, a field profoundly shaped by the use of para-aminohippuric acid (PAH). This guide provides a deep dive into the historical significance, physiological basis, and practical application of PAH clearance, a technique that remains a gold standard in renal research.
The Foundational Principle of Renal Clearance
The concept of renal clearance provides a quantitative measure of the rate at which the kidneys remove a substance from the plasma. It is defined as the volume of plasma from which a substance is completely cleared by the kidneys per unit of time.[1] The clearance of any substance (x) is calculated using the following formula, a cornerstone laid by pioneers like Homer W. Smith[2][3]:
Cx = (Ux × V) / Px
Where:
-
C
xis the clearance rate of substance x (in mL/min). -
U
xis the concentration of substance x in the urine. -
V is the urine flow rate (in mL/min).
The utility of this formula hinges on the specific handling of the substance by the kidney. For a substance that is only filtered by the glomeruli and is neither reabsorbed nor secreted by the tubules, its clearance is equal to the Glomerular Filtration Rate (GFR). Inulin has historically been the gold standard for this measurement.[5][6][7]
Para-Aminohippuric Acid (PAH): The Prototypical Substance for Measuring Renal Plasma Flow
While inulin allowed for the measurement of GFR, a complete picture of renal function required a method to quantify renal plasma flow (RPF), the volume of plasma that flows through the kidneys per unit time.[5][7] The ideal substance for measuring RPF would need to be entirely removed from the blood in a single pass through the kidneys. Para-aminohippuric acid (PAH) emerged as this ideal substance due to its unique renal handling[8][9]:
-
Glomerular Filtration: PAH is freely filtered from the plasma into the Bowman's capsule.[2][10]
-
Tubular Secretion: The vast majority of PAH that bypasses the glomerulus and enters the peritubular capillaries is actively and efficiently secreted by the cells of the proximal convoluted tubule into the tubular fluid.[2][8]
-
No Reabsorption: PAH is not reabsorbed back into the bloodstream.[1]
This combination of filtration and near-complete secretion means that at low plasma concentrations, approximately 90-92% of the PAH entering the kidney is excreted in the urine in a single pass.[2][9][11][12] This near-total extraction makes PAH clearance a very close approximation of the Effective Renal Plasma Flow (ERPF) .[2]
A Historical Interlude: The "Smithian Era" and the Rise of PAH Clearance
The widespread adoption and understanding of renal clearance techniques, particularly with PAH, are largely credited to the monumental work of Homer W. Smith and his colleagues from the 1930s to the 1950s.[3][13][14] This period is often referred to as the "Smithian Era" of renal physiology.[13] Smith's meticulous investigations established the clearance concept as a powerful, non-invasive tool to probe the inner workings of the kidney.[15] In a landmark 1945 paper, Smith's group definitively demonstrated that PAH was the most suitable agent for evaluating renal plasma flow in both humans and dogs, providing a detailed methodology that has remained fundamentally unchanged for decades.[15] His work transformed the study of the kidney from a largely anatomical discipline to a quantitative physiological science.[13][16]
The Molecular Machinery: Physiological Mechanism of PAH Transport
The highly efficient secretion of PAH is not a passive process; it is mediated by a sophisticated system of transporters on the renal proximal tubule cells. The key players in this process are the Organic Anion Transporters (OATs).[8]
The secretion of PAH from the blood into the tubular lumen is a two-step process:
-
Basolateral Uptake: PAH is transported from the peritubular capillary blood into the proximal tubule cells across the basolateral membrane. This is an active transport process, moving PAH against its electrochemical gradient. The primary transporters involved are OAT1 (SLC22A6) and OAT3 (SLC22A8) .[17][18][19][20][21] These transporters function as organic anion/dicarboxylate exchangers. They facilitate the uptake of PAH into the cell in exchange for an intracellular dicarboxylate, such as alpha-ketoglutarate.[18][22]
-
Apical Efflux: Once inside the tubular cell, PAH is secreted across the apical (luminal) membrane into the tubular fluid. The precise mechanisms for apical efflux have been a subject of ongoing research, with evidence suggesting the involvement of transporters like the human NPT1 (SLC17A1) and potentially others.[19][23]
Caption: Simplified diagram of PAH transport in a renal proximal tubule cell.
The Gold Standard in Practice: Experimental Protocol for PAH Clearance
Performing a PAH clearance study requires a rigorous and carefully controlled protocol to ensure accurate and reproducible results. The procedure is invasive and typically reserved for research settings.[5][24]
Caption: General experimental workflow for a PAH clearance study.
Step-by-Step Methodology:
-
Subject Preparation: The subject is typically hydrated to ensure an adequate urine flow rate. The bladder must be completely emptied at the start of the study.[24]
-
PAH Administration:
-
Equilibration Period: A period of time is allowed for the PAH to distribute throughout the body and for its plasma concentration to stabilize.
-
Sample Collection:
-
Urine Collection: Timed urine samples are collected, often over several consecutive periods (e.g., 20-30 minutes each). It is critical to ensure complete bladder emptying at the beginning and end of each collection period.[24]
-
Blood Sampling: Blood samples are drawn at the midpoint of each urine collection period to obtain a representative plasma PAH concentration for that period.[24]
-
-
Sample Analysis: The concentration of PAH in the plasma and urine samples is determined. Historically, this was done using a colorimetric assay.[25] Modern methods often employ more specific and sensitive techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis.[25]
From Raw Data to Physiological Insight: Data Analysis and Interpretation
Once the concentrations of PAH in the urine (UPAH) and plasma (PPAH) are known, along with the urine flow rate (V), the Effective Renal Plasma Flow (ERPF) can be calculated for each collection period using the standard clearance formula.
ERPF (mL/min) = (UPAH × V) / PPAH
To estimate the total Renal Blood Flow (RBF) , the ERPF must be corrected for the volume of red blood cells, which is determined by the hematocrit (Hct):
RBF (mL/min) = ERPF / (1 - Hct)
| Parameter | Typical Value in a Healthy Adult |
| Effective Renal Plasma Flow (ERPF) | 600–700 mL/min[2] |
| Renal Blood Flow (RBF) | ~1200 mL/min |
| PAH Extraction Ratio | ~0.92[11] |
| Filtration Fraction (GFR/ERPF) | ~0.20 |
Caveats and Considerations: Limitations of the PAH Clearance Method
Despite its status as a gold standard, the PAH clearance technique has several limitations that researchers must consider:
-
Underestimation of True RPF: Because the renal extraction of PAH is not 100% (it's closer to 90-92%), PAH clearance slightly underestimates the true renal plasma flow.[11] The portion of blood that perfuses non-secretory tissues of the kidney (like the renal capsule and medulla) is not cleared of PAH. Hence, the measurement is termed "effective" RPF.
-
Invasive Nature: The requirement for continuous intravenous infusion and timed urine collections (sometimes requiring bladder catheterization) makes the procedure complex and invasive, limiting its use in routine clinical practice.[5]
-
Influence of Disease States: In certain kidney diseases or conditions like renal ischemia, the expression and function of the OAT transporters can be impaired.[17] This reduces the PAH extraction ratio, leading to a significant underestimation of RPF if not accounted for.[17]
-
Saturation of Secretory Mechanism: At high plasma concentrations, the OAT transporters can become saturated. This transport maximum is known as Tm
PAH. When performing ERPF studies, it is crucial to maintain PAH levels below this saturation point.[2]
Modern Perspectives and the Enduring Relevance of PAH
In contemporary clinical practice, the complexity of PAH clearance has led to its replacement by estimations derived from creatinine clearance or imaging techniques for routine assessment of renal function.[2][6] However, in the realm of research, drug development, and in-depth physiological studies, PAH clearance remains an invaluable and unparalleled tool.[2] It serves as the benchmark against which new methods and biomarkers for assessing renal hemodynamics are validated.
Conclusion
The historical and scientific significance of para-aminohippuric acid in renal physiology cannot be overstated. From its pivotal role in the quantitative revolution of the "Smithian Era" to its continued use as a research gold standard, PAH has provided profound insights into the fundamental processes of renal blood flow and tubular secretion. For scientists and researchers, a thorough understanding of the principles, practice, and limitations of PAH clearance is essential for accurately interpreting renal function in both health and disease, ensuring its legacy as a cornerstone of nephrology research endures.
References
- What are inulin clearance and Para-Amino Hippuric Acid (PAH)
- PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. (n.d.).
- PAH clearance. (n.d.). Grokipedia.
- PAH clearance. (n.d.). Wikipedia.
- Para aminohippuric acid. (n.d.). MEDizzy.
- PAH clearance – Knowledge and References. (n.d.). Taylor & Francis.
- Molecular Physiology of Renal p-Aminohippurate Secretion. (n.d.). American Physiological Society.
- What is the mechanism of Aminohippurate sodium? (2024, July 17).
- Capillary Electrophoresis Method to Measure p-Aminohippuric Acid in Urine and Plasma for the Assessment of Renal Plasma Flow. (n.d.). Clinical Chemistry, Oxford Academic.
- Homer W. Smith's contribution to renal physiology. (n.d.). PubMed.
- Conventional Measurement of Renal Function Utilizing Serum Creatinine, Creatinine Clearance, Inulin and Para-Aminohippuric Acid Clearance. (n.d.). PubMed.
- Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. (n.d.).
- Homer W. Smith 1895-1962. (n.d.). Didusch Museum.
- A Comparative Guide to p-Aminohippuric Acid and Creatinine Clearance in Renal Function Assessment. (n.d.). Benchchem.
- The legacy of Homer W. Smith: mechanistic insights into renal physiology. (2004, October 15).
- p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosph
- Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. (n.d.). PubMed.
- Molecular physiology of renal organic anion transporters. (2006, February 1). American Journal of Physiology-Renal Physiology.
- Structure of renal organic anion and cation transporters. (n.d.). American Journal of Physiology-Renal Physiology.
- Renal Clearance, Renal Plasma Flow and Glomerular Filtration R
- An improved method to determine renal function using inulin and p-aminohippurate (PAH)
- Aminohippuric acid. (n.d.). Wikipedia.
- Measurement of renal clearance of inulin and PAH in the steady state without urine collection. (n.d.). PubMed.
- The renal transport of hippurate and protein‐bound solutes. (2020, February 25). Physiological Reports, PMC, NIH.
- Why use inulin clearance to measure GFR and PAH clearance to measure Renal plasma flow? (2023, May 12). YouTube.
- Inulin and PAH and their use in measuring GFR and RPF. (2016, March 9). YouTube.
- Pitfalls in Measuring Inulin and Para-Amino-Hippuric Acid Clearances. (n.d.). PubMed.
- POSTGRADUATE MEDICAL JOURNAL. (1959, November).
- Homer W. Smith. (n.d.). Wikipedia.
- Measurement of glomerular filtration rate and renal blood flow. (2023, December 18). Deranged Physiology.
- PAH clearance is used to measure Renal plasma flow. WHY?? (2022, April 24). YouTube.
- Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents. (n.d.). Kidney360, PMC.
Sources
- 1. aklectures.com [aklectures.com]
- 2. grokipedia.com [grokipedia.com]
- 3. urologichistory.museum [urologichistory.museum]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. droracle.ai [droracle.ai]
- 6. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 9. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 10. medizzy.com [medizzy.com]
- 11. PAH clearance - Wikipedia [en.wikipedia.org]
- 12. The renal transport of hippurate and protein‐bound solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Homer W. Smith's contribution to renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homer W. Smith - Wikipedia [en.wikipedia.org]
- 15. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.physiology.org [journals.physiology.org]
- 22. journals.physiology.org [journals.physiology.org]
- 23. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. academic.oup.com [academic.oup.com]
The Central Role of Organic Anion Transporters (OATs) in Renal p-Aminohippuric Acid (PAH) Secretion
An In-Depth Technical Guide:
Abstract
The renal elimination of a vast array of endogenous metabolites, xenobiotics, and pharmaceuticals is critically dependent on active tubular secretion. The Organic Anion Transporter (OAT) family, particularly OAT1 and OAT3, represents the cornerstone of this secretory pathway in the renal proximal tubule. p-Aminohippuric acid (PAH), the prototypical organic anion, has been instrumental in elucidating the molecular mechanics of this system. Its efficient and near-complete extraction from the blood makes its clearance a gold standard for measuring renal plasma flow.[1][2][3] This guide provides a comprehensive technical overview of the molecular physiology of OAT-mediated PAH secretion, the intricate regulatory networks governing transporter function, and robust experimental methodologies for investigating these processes. We delve into the causality behind experimental design, offering field-proven insights to ensure scientific integrity and reproducibility for professionals in pharmacology and drug development.
The Molecular Machinery of PAH Secretion in the Proximal Tubule
The transepithelial secretion of PAH from the peritubular capillaries into the tubular lumen is a sophisticated, energy-dependent process executed in two distinct steps: basolateral uptake and apical efflux.[1][2][4]
The Rate-Limiting Step: Basolateral Uptake
The transport of PAH from the blood into the proximal tubule epithelial cells occurs against an electrochemical gradient and is the dominant, rate-limiting step in secretion.[5][6][7] This process is a classic example of tertiary active transport, intricately linking PAH uptake to the sodium gradient established by the Na+/K+-ATPase.[1][5][8]
-
Primary Energy Source: The Na+/K+-ATPase, located on the basolateral membrane, actively pumps Na+ out of the cell, creating a low intracellular Na+ concentration and an inside-negative membrane potential.[5]
-
Secondary Gradient: This Na+ gradient energizes the Na+-dicarboxylate cotransporter 3 (NaDC3), which transports dicarboxylates (primarily α-ketoglutarate, α-KG) into the cell, leading to their intracellular accumulation.[1][2]
-
Tertiary Exchange: The high intracellular concentration of α-KG provides the driving force for the key transporters, Organic Anion Transporter 1 (OAT1/SLC22A6) and, to a lesser extent, Organic Anion Transporter 3 (OAT3/SLC22A8) .[1][4] These transporters function as anion exchangers, mediating the electroneutral exchange of one intracellular α-KG molecule for one extracellular PAH molecule.[2][8][9]
While both OAT1 and OAT3 transport PAH, in vivo studies in knockout mice suggest that OAT1 is the primary transporter responsible for renal PAH secretion.[10][11] Downregulation of OAT1 and OAT3 expression, as seen in conditions like ischemic acute renal failure, directly correlates with impaired PAH secretion.[6][7][12]
Apical Efflux: The Path to Excretion
The mechanism for PAH exit from the cell into the tubular fluid is less defined than basolateral uptake but is understood to be a carrier-mediated, energetically downhill process.[8][13] Several transporters have been implicated, including:
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): An ATP-dependent efflux pump.[1][14]
-
Human Type I Sodium-Phosphate Transporter (NPT1/SLC17A1): A voltage-driven transporter that has been shown to mediate PAH transport.[1][15]
The multiplicity of apical transporters ensures efficient clearance from the cell, preventing intracellular accumulation and potential toxicity.
Regulation of OAT Function: A Complex Control Network
The expression and activity of OAT1 and OAT3 are not static; they are tightly regulated by a complex network of signaling pathways, ensuring transport activity can adapt to physiological needs and pathological insults.[16][17] This regulation occurs at transcriptional, post-transcriptional, and post-translational levels.
Post-Translational Modification is a key rapid-response mechanism.
-
Phosphorylation: Protein kinase C (PKC) activation can lead to OAT phosphorylation, which subsequently decreases transport activity.[5][18]
-
Ubiquitination: The ubiquitin ligase Nedd4-2 can target OAT1 and OAT3 for ubiquitination, leading to their internalization from the cell surface and reduced transport capacity.[18][19] This pathway is a convergence point for various regulatory signals, including those from PKC and serum- and glucocorticoid-inducible kinase (SGK).[18][19]
Transcriptional Regulation involves nuclear factors like Hepatocyte Nuclear Factor 1-alpha and 4-alpha (HNF1α, HNF4α), which upregulate OAT1 and OAT3 promoter activity.[17][20]
Understanding these regulatory pathways is paramount in drug development, as they can explain inter-individual variability in drug disposition and are potential targets for modulating drug clearance.
Quantitative Analysis: Transport Kinetics
The interaction of PAH with OATs can be quantified using kinetic parameters. These values are essential for building predictive pharmacokinetic models and assessing potential drug-drug interactions (DDIs).
| Parameter | Transporter | Value | Species/System | Significance | Reference |
| Km (PAH) | OAT1 | ~5 - 70 µM | General | Reflects the substrate concentration at half-maximal transport velocity. A lower Km indicates higher affinity. | [1] |
| Km (PAH) | OAT1 | ~110 µM | Rabbit Tubules | Provides species-specific affinity data from an ex vivo system. | [21] |
| Km (PAH) | OAT1 | 31 - 48 µM | Human Kidney Slices | Represents affinity in the most clinically relevant tissue. | [22] |
| Km (PAH) | - | ~540 µM | Rat Vesicles | Early kinetic data from isolated membrane preparations. | [23] |
| Ki (Probenecid) | OAT1 | ~13 - 15 µM | Rabbit Tubules | Affinity of a classic OAT inhibitor, used as a positive control in inhibition assays. | [21] |
Km = Michaelis-Menten constant; Ki = Inhibition constant.
Experimental Methodologies: A Guide to Studying OAT-Mediated Transport
Investigating the role of OATs in PAH secretion requires robust and validated experimental systems. The choice of model depends on the specific question, ranging from molecular interactions to integrated physiological function.
In Vitro Uptake Assay Using Transporter-Overexpressing Cells
This is the most common and high-throughput method for characterizing transporter substrates and inhibitors. It offers a controlled environment to study the function of a single transporter in isolation. Human Embryonic Kidney 293 (HEK293) cells are frequently used.[24][25]
Objective: To measure the specific uptake of radiolabeled PAH mediated by human OAT1 and determine the inhibitory potential of a test compound.
Materials:
-
HEK293 cells stably transfected with hOAT1 (HEK-OAT1).
-
Mock-transfected HEK293 cells (negative control).
-
24-well cell culture plates.
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Radiolabeled substrate: [³H]PAH.
-
Test compound and positive control inhibitor (e.g., Probenecid).
-
Ice-cold Stop Buffer (e.g., HBSS).
-
Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS).
-
Scintillation fluid and counter.
Methodology:
-
Cell Seeding: Seed HEK-OAT1 and Mock-HEK cells onto 24-well plates and grow to >90% confluency.
-
Causality: A confluent monolayer ensures consistent cell numbers per well, reducing variability.
-
-
Pre-incubation: Aspirate growth medium. Wash cells twice with pre-warmed (37°C) Uptake Buffer. Add 200 µL of Uptake Buffer (with or without test inhibitor) to each well and pre-incubate for 10 minutes at 37°C.
-
Causality: This step equilibrates the cells to the assay conditions and allows inhibitors to interact with the transporter before substrate addition.
-
-
Initiate Uptake: Add 200 µL of pre-warmed Uptake Buffer containing [³H]PAH (final concentration typically near the Km value) to start the reaction.
-
Incubation: Incubate for a predetermined time within the linear uptake range (e.g., 1-5 minutes) at 37°C.
-
Causality: Measuring uptake during the initial linear phase ensures the rate reflects true transport velocity, not saturation or efflux.
-
-
Terminate Transport: Aspirate the uptake solution. Immediately wash the wells three times with 1 mL of ice-cold Stop Buffer.
-
Causality: The cold temperature and rapid washing halt the transport process and remove extracellular substrate, preventing overestimation of uptake.
-
-
Cell Lysis: Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Uptake: Calculate by subtracting the uptake in Mock-HEK cells from the uptake in HEK-OAT1 cells.
-
Inhibition (IC₅₀): Determine the concentration of the test compound that inhibits 50% of the specific uptake of [³H]PAH.
-
Self-Validation System:
-
Negative Control: Mock-transfected cells account for non-specific binding and passive diffusion.
-
Positive Control: A known inhibitor like probenecid validates the assay's ability to detect inhibition.
-
Linearity: A time-course experiment must be performed initially to establish the linear range of uptake for the specific cell line and substrate concentration.
The Kidney Slice Technique
This ex vivo model uses precision-cut slices of renal cortex, preserving the native architecture and transporter orientation.[22][26] It provides a more physiologically relevant system than cell lines, reflecting the integrated function of uptake and metabolism.
Objective: To determine the kinetics of PAH uptake in a system with preserved tissue polarity.
Materials:
-
Freshly excised rabbit kidneys.
-
Krumdieck or Stadie-Riggs tissue slicer.
-
Oxygenated Krebs-Henseleit buffer.
-
[³H]PAH, inhibitors.
-
Metabolic shaker or water bath.
Methodology:
-
Tissue Preparation: Immediately place kidneys in ice-cold oxygenated buffer. Prepare thin (~0.4-0.5 mm) cortical slices using a microtome.
-
Causality: Thin slices are crucial to ensure adequate oxygen and nutrient diffusion to the cells, maintaining viability.
-
-
Pre-incubation: Equilibrate slices in oxygenated buffer at 37°C for 15-30 minutes to restore metabolic activity.
-
Uptake: Transfer slices to flasks containing oxygenated buffer with [³H]PAH (and inhibitors, if applicable). Incubate with gentle shaking at 37°C.
-
Causality: Shaking ensures continuous mixing and oxygenation.
-
-
Termination & Washing: Remove slices at desired time points, blot gently to remove excess liquid, and wash in ice-cold buffer to stop uptake.
-
Processing: Weigh the slices, dissolve them (e.g., in Soluene), and measure radioactivity via scintillation counting.
-
Data Analysis: Express uptake as the amount of substrate per unit weight of tissue. Calculate kinetic parameters (Km, Vmax) by measuring uptake at various substrate concentrations.
Conclusion: From Bench to Bedside
The secretion of p-aminohippuric acid via OAT1 and OAT3 is a cornerstone of renal physiology and pharmacology. A deep, mechanistic understanding of this transport system—from its molecular gears and regulatory circuits to the quantitative kinetics of substrate interaction—is indispensable for modern drug development. The methodologies detailed herein provide a robust framework for assessing how new chemical entities interact with these critical transporters, enabling the prediction of renal drug clearance, the anticipation of drug-drug interactions, and the ultimate development of safer and more effective medicines. The continued study of OATs and their endogenous substrates also holds promise for identifying novel biomarkers of kidney function and disease.[25]
References
- Pritchard, J. B., & Miller, D. S. (1996). Renal secretion of organic anions and cations. Kidney International, 49(6), 1649-1654. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvn7C_JqeKoX2lL2k1mS9lDEee2RPf1ims-5ITdojIAHMdESxNQWcXeSHKnwiNufHUWck_WAxp93z8sNo3_3KB6SAd3J6Nlf8_MO-MV2Dx0PaIyuZreVGE2HALmLcqTXSdwfg=]
- Dantzler, W. H. (1997). Renal organic anion transport: a comparative and cellular perspective. Journal of Experimental Biology, 200(Pt 2), 311-318. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHam0P59QCEoLr3j3eEMoBZOv5cQ9yJT1vDbG6t3NAYF0JpVy6WEzLGgD3dNubeaajJqgDQN_jcIoStjl8-vRp3W-WCho4O0si_ugKzw9jx4UTtSbZWoEXJsOVeskflgTRxz2mlgeYV-LtRifqL26NYnvVUnVMmcTfeXuVdWxWA]
- Dantzler, W. H. (2002). Renal organic anion transport: a comparative and cellular perspective. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1586(1), 1-15. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5vrkXFs8_bddWkn2IKjdS755rbTOIfKghl5TMaDcQNFF8K2FImky9YJJ2jUUk-oadfA5eIjECHje00QRTZ8MS4Z3OMTyzxXnyK9f3FPc3xZ7hlFwuLLcB4vtQKhijDpT2q6Vq]
- Schneider, R., Sauvant, C., Betz, B., Otremba, M., Fischer, D., Holzinger, H., ... & Gekle, M. (2007). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. American Journal of Physiology-Renal Physiology, 292(5), F1599-F1605. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZohzoJLtjFTo6ZQqxz_du_3s_GHtRMSr8JoL5P46p9P0o3vhWIFpO1DmND2UMWDieU5BSuP6NziN8lbhW6BKub2GCJDJM58koEXzP0Ij49pNzOnMBjiswwoqzI-3F_WXNsJsdVFzZ8QbM_qfBiuezJToCm-oFqC3ZbA==]
- Schneider, R., Sauvant, C., Betz, B., Otremba, M., Fischer, D., Holzinger, H., ... & Gekle, M. (2007). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGVfexiLrSp5oSmfrogl4wtqIZWRfia9sb_BWrvcpY7JZRkYnymyAZ-5ZmHtEu_Yx9Ag4Im3h6iwHVpO-c1Ib5DIk_B45Ro-zD3yP4w-oMHMQ7Mpx3D70r3K4ZOYOdK3oW1dlt]
- Yin, J., Duan, P., & You, G. (2018). Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination. Acta Pharmaceutica Sinica B, 8(4), 537-545. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvZtTQ78ShDN7ybGj2KlBGcfNhJ62dpPyytXCtXiTLAzEbUpVWlomn8CopuArQReAZKD93A5ZFw1HNz-tkXbMkhPe4u44PD0oOuXkkt1SMpAHDpfYgPYHc6WCxYBtN1MiCYVjRvF1DJBeMiqE=]
- Gaudet, A., & Gilbert, C. (2023). Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten. International Journal of Molecular Sciences, 24(21), 15598. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkhmW0HXbQI0hVHlmfuUirpuC9IJRx4rOGVlgkZ2Q0Mi8uQfocT7ZsfjIAND1o4-68B5GEGafC94nk1Y3DOyPzqXE69WUt2dUIVsDfrVpitrYSgW3Er35s6Z2Y41zyyp_VaKx2AZ99xKj_wHjH]
- Betz, B., Schneider, R., Kribben, A., Wanner, C., & Gekle, M. (2011). PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. Acta Physiologica, 201(1), 135-141. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1EZ_hDVZL6nuad8SrD8sGOEEcVO_bb3YramgCWWHts6XuhQ9s_lQNMz3w1WMhWhmzxB4F416z1i4ZpU_MDw26v5kndaC61x5b0eou2qVt49HHEf7w1uNPkGc4EYLSfXpyCY83AHQ0Niy5cLk=]
- BenchChem. (2025). Role of 4-Aminohippuric acid in renal physiology. BenchChem Tech Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8qLRHFVLaExIX7RJ1GMzTjJr3aS6LIpJIaN0GS-jiEIWkAZ8ruS5nIOPY5tcKTpS_hgNctrHuZenJVcVfwm8GlhEFGEySUn7KfJZwJVqgxlFTtN2DWyxlQLTJxg2ALfftYch7uTxWVZ_nQamwJ0NO4_n9qDCMhP8jmWZiRIsBvXMfBH0r6YuhY0MdNX0=]
- Wright, S. H., & Dantzler, W. H. (2004). Molecular and cellular physiology of renal organic cation and anion transport. Physiological Reviews, 84(3), 987-1049. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDLUdXV3bE9GTR2DQkCWIuxIuEKaSJIES3Z7K-VC4KCRq3QRY5T9maw1tPcArYS4JTqHqrc2CebH0pVhAVLt-usu9xvbfnWRxyDA4Rje_yo2SDqvoggiPpWzlYbNkvVUqpKn2L]
- Anzai, N., Jutabha, P., Enomoto, A., Scott, B., & Endou, H. (2006). Renal elimination of p-aminohippurate (PAH) in response to three days of biliary obstruction in the rat. The role of OAT1 and OAT3. Journal of Hepatology, 44(1), 163-170. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSRckQztXZnhMoz3qJoKP7ltfKbiB3n9aYQorU23Ov72W8kF_wFpAC1A_o3soblXPilwKrZCck-lmSs5Bex-uKvHgGEhffyeDJj1GyWinFIF1OQBgyDPC_ZfyEmQL9MsFy-YwO]
- Gilbert, C., & Gaudet, A. (2023). Regulation of OAT1 and OAT3 Expression and Activity. Encyclopedia.pub. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE66bPU_Wdzq31fx0GrYPyVrDbs7XvkRfeVxbM0s2yTiigyGTE4hOsIX--LOwkaMOY2taWH_tQTzU7KETBL3ptzWWDO0UFr-esxImplpoUjzGIWIcCxcFLOAXWp8BzQwQ==]
- Maxild, J., Møller, J. V., & Sheikh, M. I. (1980). Kinetics of p-aminohippurate transport in rabbit kidney slices. Role of Na+. Biochimica et Biophysica Acta (BBA) - Biomembranes, 601(3), 490-499. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKyz1OkG7V_s2n-KnQTDuyvEyObSfUrF46XzJaHHNx2_P8JQ3rJktkOmRtzEgXiXbfzkGPtRvNkIvqGCmRRbsQBwsgk7LY1pJyWIZz9uvnU2WlPN2ch9lFVcIpnanGNZKW180=]
- Liu, X., & Liu, T. (2021). Recent Advances on the Regulations of Organic Anion Transporters. Molecules, 26(11), 3169. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET3gHycm6my4v-INgSz9RK0qvwHGwrSrKUWClBEHurlPTww6-KKVufcMtNY5X41g68WpU7k3VY2BLUTVW2GuP-2DN6AMYgGlK6XbWYvMcN36DOWtyGwXia5LELSy0dLJBpuBqR]
- Duan, P., & You, G. (2011). Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel. Journal of Pharmacogenomics & Pharmacoproteomics, S2(002). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtlqhPRtmoSyfN7MjWeiokXN4x3zwnKXpn1-T0UHJSzUH_vLFavUFuEfT4VSjIR29Jnrkjf_kfwk9dC2gMgBNQ7Yg101Igx2WHNw-8NWmVL-9ZgOQ3XV0QlPIau9BblbYvDDvQLfQZMmoOZCQ=]
- Vallon, V., Rieg, T., Ahn, S. Y., Wu, W., Eraly, S. A., & Nigam, S. K. (2011). A role for the organic anion transporter OAT3 in renal creatinine secretion in mice. American Journal of Physiology-Renal Physiology, 301(5), F1098-F1106. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw6HI5VZdegLTWulLEUsrtdZC1oyNyVGM496oFhpfPQXJPLorMgBJQpE4Wp3vHpNroqnkPO3QBopJFS9QQt0GHOIGSwC_9jpQUHXNaAxW11o3F2tBKwODNLaXvg0H4ILa2fUygugCGnBmWcNw=]
- Wright, S. H. (2001). Molecular and Cellular Physiology of Renal Organic Cation and Anion Transport. Physiological Reviews, 81(4), 1461-1518. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw4wFscff_exqYUvbShLBfiDHdAqXY_OapS3dlwKaQ9iI0H_wudKWdrIODs2TawsXa5q-CEZxlpyJGscE7dGvkGsYBaHzWM62z--n72NbKzhYIo9w7yku_tC7_Rp_wL9sT9l2BeIg=]
- Burckhardt, G., & Burckhardt, B. C. (2001). Molecular physiology of renal p-aminohippurate secretion. News in Physiological Sciences, 16, 114-118. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZD9OCRgLrV-ZVsW3B7Nd3U3u7EgRTwH7zhvnpA2pW_-X9SDo1Mu59KzAcEIMu3WRiBxhYZhTxIhbmkvJHt52t1idVdtddwLNDdWdZe7VPhrYSdl6iDuitIiKDymE2TNoErpfyn3fu9_7K_rtbkczbuPrigm9MlhsqzrJhxIT_rM5T49mj]
- Uchino, H., Tamai, I., Yamashita, K., Minemoto, Y., Sai, Y., Yabuuchi, H., ... & Tsuji, A. (2000). p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1. Biochemical and Biophysical Research Communications, 270(1), 254-259. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1c84B4GcOE9lv9uqIwSGiLuq01TSyRZeURKHuZ5E9QFrls6Ql8RImSCpvbH3W_MkMgF9DoAT6nUZW6j7GT9oooC_GjNTJr86SMrRgsoa_3DWtVygUk148FJjAkQGuBHc_EbwP]
- Patsnap Synapse. (2024). What is the mechanism of Aminohippurate sodium?. Patsnap. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGEo4upVwKVMd6JG8kN4VdEMfFGg4ML4xA6DQ65G7QeFaipFXSK9L5H2_r0_ucKlYn5l1M2iQwoxLd0S7W3LrfW3L-nfvsvDSzPVs6leZxtZkw0nHTyYCfl3G4uordOWk2U_ARWSz7d30Rovm0eSFleETMebJUWi87_6PR8LvMYt8b5DN-LsSYcaFn1Uw=]
- Takeda, M., Khamdang, S., Narikawa, S., Kimura, H., Kobayashi, Y., Yamamoto, T., ... & Endou, H. (2002). Roles of organic anion transporters (OATs) in renal proximal tubules and their localization. Journal of Nippon Medical School, 69(1), 11-21. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvfz1lb_h8p3BBIrSQLSn9YVyrPj5F_VQEQAuFTK9ZHL6CbN6XL2CCB3LJltVG2hanxT8xBI56DxK5CTBWb3NrjzDa3UWM7ZMPp_hnrihw26M-Xrv8DWlEdfgoEnItFEwdQ55o]
- Dantzler, W. H., & Evans, K. K. (1998). Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1147-1155. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-84Kpo9zwMEg_qno8gAkW9kDB_ABbuej-blfcd8crKfxd5d7-Hyhwlkgq28AeOCeFwZmZYJrtNT7Ddi57WG5hzFrecxFmTCUFI5FhuzwTlfoZ_a61MlHGfJjMr-aoJMZWxI4=]
- Gertz, M., Cartwright, M., & Fancher, R. M. (2018). In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2. Methods in Molecular Biology, 1799, 139-153. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJPNK2Eqnc2Eka2lOXKU95CiebTisX3z5zeeUQt5hmqQuEubmIyYGB2P0-4GUoIcxefaMF14KlWKHELDIc3El4BTyUrulk0l8upKHD47JCLYo9KnfinhlXL7ftSDEs7N79Bf4LtV7y2z0UCJFy91WkjoLQ3nuHo9zsA69vnKy49HArpQYRjo=]
- Anzai, N., Kanai, Y., & Endou, H. (2006). Molecular physiology of renal organic anion transporters. Physiological Reviews, 86(1), 125-141. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaCpi3BfP3hfcgXArGpCJJAMphP-9OrFbXKOpcQcsstT0lsJj0UkbIzlNCFw01YxOWIcpx10ur7c9K-Kx7mU_HNYrnQLDY2aAL1gjBMQJfme6vmuXVbzkxRd6LsD54-Tkw-oOc8caLdLrm0sfn5BwZ8R79wxIBjfRCRA==]
- Takeda, M., Narikawa, S., Kobayashi, Y., & Endou, H. (2002). Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. Journal of Pharmacology and Experimental Therapeutics, 300(3), 910-917. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0erFlmDh4ltGWBw8LSsdamnzUW4X-BsNCt3FQQd3_oOefiqQhRMSOKYsX8zCOJbNpskZgYkS7dEad83o6mwquQrM6gKKYe9S5DDgbW-d2XeL35-AJl050JXtYtCJ5n1L8sLm]
- Berner, W., & Kinne, R. (1976). Transport of p-aminohippuric acid by plasma membrane vesicles isolated from rat kidney cortex. Pflügers Archiv, 361(3), 269-277. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEybcIBJMzO2UMjdQOjP8sR1DrOiHPwtjtyW_oWZaTFHJdvoH7SxUzHvoPDll-yLxsZY7Kb05RIZSoMsM3kcP_3GUP3gGUcW0lhmja3Owi_Q6JHr1CUXhY_G3MvwnfECXVv9g==]
- Kim, Y. K., & Hook, J. B. (1978). Maturation of p-aminohippuric acid transport in the developing rabbit kidney: interrelationships of the individual components. Pediatric Research, 12(10), 992-997. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFonGtmBgrnOeYDGpNLdkalvCVphOCN4aInL4PGHxWK04Q5sogYo1t_N1vcIHUiPlTvVvGoVsRLx13hBC51qtOUMrhqS1kVsr5p4dr9CdJueh6_qbVesWizXOnf6LT7AoCnRg==]
- Matz, K., & Arant, B. S. (2019). Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation. The AAPS Journal, 21(3), 44. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0_Uc9QVbheoXNOaDW1xDI7dE_VO2f0SOeJ3cnLSMHpfdbtDT-BLuM3Ua2aA5UOdROQaRDl5cQcJxRSCLR3Aaqrjzjp4j6PMMx87epYcKYHDqvVukXlq_fx9--WqbP4yuHutp-Rr2G3lCBMuM=]
- Varma, M. V., Lai, Y., Feng, B., Litchfield, J., & Goosen, T. C. (2015). Preclinical mouse models to study human OATP1B1- and OATP1B3-mediated drug-drug interactions in vivo. Molecular Pharmaceutics, 12(8), 2844-2855. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrsE1CaG_bQ2NsDOGQ6mstXcKSjINHNPE10X1o7mLgUs3jcVHMIISH2L1EtwviIozG0sGsBXSMAz-hpJRTLOmoZ7-lms2sSS4sdgdG8-RLP24acOStzOEduPKOu2Yb52Aor1CcPxJT0oq32f_IFuB5AHZ_CPNVHx1FV2pO5CdosC93AV3X57xdXB0TgcK2PBCARhc2y31Cabt9s5sr0E5i_GhlYXXfiYCkwY4APg0TVRwe_NV3oPqxcEYIg0CgPqQ3Z606EXcpzm0YekwhEE1lbnXd]
- Anzai, N., Kanai, Y., & Endou, H. (2006). Molecular physiology of renal organic anion transporters. Physiological Reviews, 86(1), 125-141. [https://vertexaisearch.cloud.google.
- Eraly, S. A., Vallon, V., & Nigam, S. K. (2008). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews, 88(4), 1435-1478. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJf8Fox-gbrq4_tRavSL_-0Rc3QfJuUFsnskhVXt61oxiUkNmhMr4fljlLyqXtd1sWZlrVD-ZkyNDuFrRL-LGKSS6VyU8TUBmYV5kY0lJwqfWgItMnBDbtqneLuYAW1hBxFXUgAyA0KYYM-ps=]
- Development of a Model System to Identify Differences in Spring and Winter Oat. (2012). PLoS ONE, 7(1), e29792. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9fGW3NjZGksOnijsqkmouC4o6oupj0QZoGEXPCDFF2KbprPVI1kspiidoQibnDDnQlxT4lv2Gyl4mbiYzSrrIfNHaBwrXI6QI1j5TWBb8ipDxN3s4g9PoCSRv9sujU2aaJmsyhYGqMcoOem8=]
- Pathak, S. M., Zhang, X., & Unadkat, J. D. (2025). From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function. bioRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5e-a1XOliMMyhkjBWtBV7LqIcS8nhG9GRtDMRIp0AwtOuIzqA75GDQH_1P6j1n5Xs4n4_0Uxz5m7M6Ta8HOC5c5yYEX_Ee2OCi0DKhpY9TYXl9UrbdpY2srvSdeEEikSACIUd1j6B72C8Yu-WKMgYgAUURPZjmblKnSEceVcwqg==]
- BioIVT. OATP1B3 (SLCO1B3) Transporter Assay. BioIVT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoE6TnP32tmNLce2DE__Y6WDpKDxsrcvDH4A6u8SFUrNLPIVwZLjufVmS0hDnWfTSdr2QVWlaNMZrLOxNeZ4cI6f6MnH6WuWwz2JCbZ_CAbf4xobRt6LGASNw_S0HJHjcZ1DKa3KOm]
- Burckhardt, G. (2001). Molecular physiology of renal p-aminohippurate secretion. Physiology, 16(3), 114-118. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5Z2a9jTC-hrUHXsp3xxD6hNehtyFVnoa_bVsUPS5svSUUeB72t_ZkE3BJ1Wv-R8U0yrRN5yCiFtIhWdqYIiSRWIP7yj4FqC0AwzlvXfgUBZX-E1gJJe4nB8MHWGMzf-tT0dPc]
- He, Y., Zhang, Y., & Li, Y. (2025). Structures and membrane interactions of human OAT1 in complex with clinical used drugs. Science Advances, 11(7), eadn9105. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5GN-Vmlhp7CCWEvEiutzfWH3K1iWUJtnU8a5u_a4W7DJmvHCrjo_rw59JENe88xQBCRJxE5BdAqJ8pKl8_sBOefd56dU9e5BoRP9EwmEMbEhqLYvaRTk923vt2-bUOEEiipeH8bF15x4RhY07]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Dynamics of Organic Anion Transporter-Mediated Tubular Secretion during Postnatal Human Kidney Development and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of organic anion transporters (OATs) in renal proximal tubules and their localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal organic anion transport: a comparative and cellular perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Renal elimination of p-aminohippurate (PAH) in response to three days of biliary obstruction in the rat. The role of OAT1 and OAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A role for the organic anion transporter OAT3 in renal creatinine secretion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Renal secretion of organic anions and cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. p-aminohippuric acid transport at renal apical membrane mediated by human inorganic phosphate transporter NPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Renal Organic Anion Transporters 1 and 3 In Vitro: Gone but Not Forgotten - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of OAT1 and OAT3 Expression and Activity | Encyclopedia MDPI [encyclopedia.pub]
- 18. Post-translational Regulation of Organic Anion Transporters by Ubiquitination: Known and Novel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances on the Regulations of Organic Anion Transporters | MDPI [mdpi.com]
- 21. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Transport of p-aminohippuric acid by plasma membrane vesicles isolated from rat kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Characterization of Renal Transporters OAT1, OAT3, and OCT2 | Springer Nature Experiments [experiments.springernature.com]
- 25. From discovery to translation: Endogenous substrates of OAT1 and OAT3 as clinical biomarkers for renal secretory function | bioRxiv [biorxiv.org]
- 26. Kinetics of p-aminohippurate transport in rabbit kidney slices. Role of Na+ - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to the Pharmacokinetics and Biodistribution of p-Aminohippuric Acid (PAH) in Preclinical Models
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics (PK) and biodistribution of p-Aminohippuric acid (PAH), a cornerstone compound for the preclinical assessment of renal function. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with actionable, field-proven methodologies. We will delve into the causal relationships behind experimental designs, ensuring a robust and reproducible approach to utilizing PAH in preclinical research.
Introduction: Why p-Aminohippuric Acid is the Gold Standard for Renal Plasma Flow Assessment
p-Aminohippuric acid (PAH) is an amide derivative of glycine and p-aminobenzoic acid that is not found endogenously in mammals.[1] Its utility as a diagnostic agent for measuring effective renal plasma flow (ERPF) stems from its unique renal handling characteristics.[1] Upon intravenous administration, PAH is efficiently eliminated from the bloodstream almost entirely in a single pass through the kidneys.[1][2] This high renal extraction ratio, approximately 0.92 in normal individuals, is the result of two key processes: glomerular filtration and active tubular secretion.[1][2]
The clearance of PAH is, therefore, a reliable surrogate for ERPF, providing invaluable insights into renal hemodynamics. Understanding the pharmacokinetics and biodistribution of PAH is not only crucial for its application as a renal probe but also for investigating drug-drug interactions at the level of renal transporters and for characterizing animal models of kidney disease.
Pharmacokinetic Profile of p-Aminohippuric Acid
The pharmacokinetic profile of PAH is characterized by rapid distribution and elimination, primarily driven by renal excretion.
Absorption
As PAH is primarily used as an intravenous diagnostic agent to assess renal function, oral absorption data is limited and not relevant to its main application.[1][3]
Distribution
Following intravenous administration, PAH distributes into the extracellular fluid. The volume of distribution is generally low, reflecting its limited partitioning into tissues outside of the plasma and kidneys.
Metabolism
The primary metabolic pathway for PAH is N-acetylation, resulting in the formation of N-acetyl-p-aminohippuric acid (PAAH).[4][5] This metabolic process has been observed in various preclinical species, including mice.[4][5] The rate of acetylation can be influenced by factors such as age and species.[4] In mouse kidney cortex slices, PAH is rapidly acetylated, and both uptake and acetylation are dependent on aerobic metabolism.[5]
Excretion
The hallmark of PAH pharmacokinetics is its rapid and efficient renal excretion. This process is a combination of:
-
Glomerular Filtration: PAH is freely filtered from the blood at the glomerulus.[2]
-
Active Tubular Secretion: The majority of PAH is actively transported from the peritubular capillaries into the tubular lumen by the organic anion transporters (OATs), primarily OAT1 and OAT3, located in the basolateral membrane of the proximal tubule cells.[2]
This dual-excretion pathway leads to a very high renal clearance, which closely approximates the effective renal plasma flow.[1][2]
Comparative Pharmacokinetics in Preclinical Species
The pharmacokinetic parameters of PAH can vary across different preclinical species. Understanding these differences is critical for the appropriate selection of animal models and for the extrapolation of data to humans.
| Parameter | Mouse | Rat | Rabbit | Dog | Sheep |
| Clearance (mL/min/kg) | High | 11.50 ± 1.45 | Significantly decreased in a model of aristolochic acid nephropathy | Moderate | 0.73-0.92 L/min |
| Elimination Half-life (t½) | Short | Short | Increased in a model of aristolochic acid nephropathy | Longer than rodents | 6.62-7.24 min |
| Volume of Distribution (Vd) | Low | Low | Moderate | Larger than rodents | 7.14-9.72 L (central compartment) |
| Primary Route of Elimination | Renal | Renal | Renal | Renal | Renal |
| Key References | [4][5] | [4][6][7] | [8][9] | [10] | [11] |
Note: The provided values are approximate and can vary based on the specific strain, age, and experimental conditions.
Biodistribution of p-Aminohippuric Acid
Due to its rapid renal clearance, the biodistribution of PAH is primarily confined to the kidneys. Following intravenous administration, PAH is rapidly taken up by the renal proximal tubular cells.[12] Studies using radiolabeled PAH would be expected to show a high concentration of the label in the kidneys shortly after administration, followed by a rapid decline as the compound is excreted into the urine. Distribution to other organs is generally low and transient.
Preclinical Models for Studying PAH Pharmacokinetics
A variety of preclinical models are utilized to investigate the pharmacokinetics of PAH and its application in assessing renal function.
Healthy Animal Models
Standard healthy rodent (mice, rats) and non-rodent (rabbits, dogs) models are used to establish the baseline pharmacokinetic profile of PAH.[4][6][8][10]
Models of Renal Impairment
To investigate the impact of kidney disease on renal hemodynamics and drug disposition, various models of renal impairment are employed. These models are crucial for understanding how different aspects of renal function are affected.
-
Chemically-Induced Nephrotoxicity:
-
Uranyl Nitrate Model (Rat): Administration of uranyl nitrate induces dose-dependent renal damage. Studies have shown that at lower doses, PAH clearance (a measure of tubular secretion) is significantly reduced, while inulin clearance (a measure of glomerular filtration) remains unaffected, highlighting the sensitivity of the proximal tubules to this toxicant.[7]
-
Aristolochic Acid Nephropathy (Rabbit): This model mimics the tubulointerstitial fibrosis characteristic of aristolochic acid-induced kidney damage in humans. In rabbits with this condition, the clearance of both PAH and inulin is significantly decreased, reflecting a reduction in both renal plasma flow and glomerular filtration rate.[8]
-
-
Surgical Models:
-
Unilateral Nephrectomy: The removal of one kidney can be a model to study compensatory renal function and the progression of kidney disease.
-
-
Ischemia-Reperfusion Injury Models: These models are used to study acute kidney injury. A significant decrease in PAH clearance is observed following renal ischemia and reperfusion.[13]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for conducting pharmacokinetic and biodistribution studies of PAH in preclinical models.
In Vivo Pharmacokinetic Study of PAH in Rats
This protocol outlines the procedure for a single intravenous bolus administration of PAH to determine its pharmacokinetic parameters in rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
p-Aminohippuric acid (PAH)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Catheters for jugular vein cannulation
-
Syringes and needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical equipment for PAH quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Animal Preparation:
-
Acclimatize rats to the housing conditions for at least one week prior to the study.
-
Fast the animals overnight with free access to water.
-
Anesthetize the rat and cannulate the jugular vein for blood sampling.
-
-
Dosing:
-
Prepare a sterile solution of PAH in saline at the desired concentration.
-
Administer a single intravenous bolus dose of PAH via the tail vein. A typical dose for pharmacokinetic studies is in the range of 10-50 mg/kg.
-
-
Blood Sampling:
-
Sample Processing:
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of PAH in the plasma samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) using non-compartmental or compartmental analysis.
-
Experimental Workflow for Rat Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study of PAH in rats.
Biodistribution Study of Radiolabeled PAH in Mice
This protocol describes a method for assessing the tissue distribution of PAH in mice using a radiolabeled form of the compound.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Radiolabeled PAH (e.g., [³H]-PAH or [¹⁴C]-PAH)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles
-
Surgical instruments for tissue dissection
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Tissue solubilizer
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the housing conditions for at least one week.
-
-
Dosing:
-
Prepare a sterile solution of radiolabeled PAH in saline.
-
Administer a single intravenous bolus dose via the tail vein.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 5, 15, 30, and 60 minutes post-dose), euthanize a cohort of mice (n=3-4 per time point).[15]
-
Collect blood via cardiac puncture.
-
Dissect and collect key organs and tissues (e.g., kidneys, liver, spleen, heart, lungs, brain, muscle, fat).
-
-
Sample Processing:
-
Weigh each tissue sample.
-
Homogenize the tissues.
-
For blood, separate the plasma.
-
Add a known amount of tissue homogenate or plasma to a scintillation vial.
-
Add tissue solubilizer if necessary and incubate to dissolve the tissue.
-
Add scintillation cocktail to each vial.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the concentration of radioactivity in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
Experimental Workflow for Mouse Biodistribution Study
Caption: Workflow for a biodistribution study of radiolabeled PAH in mice.
The Central Role of Renal Transporters in PAH Disposition
The renal excretion of PAH is an active process mediated by specific transporters in the proximal tubules. Understanding the function of these transporters is key to interpreting PAH pharmacokinetics.
Renal Transport Pathway of PAH
Caption: Simplified diagram of PAH transport in a renal proximal tubule cell.
As depicted, PAH is taken up from the blood into the proximal tubule cell via the basolateral transporters OAT1 and OAT3.[2] It is then secreted into the tubular lumen across the apical membrane, a step that is thought to be mediated by transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and Sodium-Phosphate Transport Protein 1 (NPT1).[2]
Conclusion and Future Directions
p-Aminohippuric acid remains an indispensable tool in preclinical renal research. Its well-characterized pharmacokinetic profile, dominated by efficient renal clearance, provides a robust method for assessing effective renal plasma flow. This guide has provided a comprehensive overview of the pharmacokinetics and biodistribution of PAH in key preclinical models, along with detailed experimental protocols to facilitate its application in the laboratory.
Future research in this area may focus on further elucidating the specific roles of different apical transporters in PAH secretion and on developing more refined preclinical models of chronic kidney disease to better understand the progressive decline in renal function. The continued use of PAH in these studies will undoubtedly contribute to a deeper understanding of renal physiology and pathophysiology, ultimately aiding in the development of new therapies for kidney diseases.
References
-
Aging changes in renal handling of p-aminohippurate. PubMed. [Link]
-
Molecular Physiology of Renal p-Aminohippurate Secretion. American Journal of Physiology-Legacy Content. [Link]
-
Metabolism and Pharmacokinetic Studies. U.S. Food and Drug Administration. [Link]
-
Pharmacokinetics of p-Aminohippuric Acid and Inulin in Rabbits with Aristolochic Acid Nephropathy. PubMed Central. [Link]
-
Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules. PubMed. [Link]
-
Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. PubMed. [Link]
-
Aminohippuric acid - Wikipedia. Wikipedia. [Link]
-
Biodistribution of radiolabeled peptide in healthy WT mice. The tissue... - ResearchGate. ResearchGate. [Link]
-
Primary pulmonary arterial hypertension: Protocol to assess comprehensively in the rat the response to pharmacologic treatments. National Institutes of Health. [Link]
-
PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. National Institutes of Health. [Link]
-
Differential effects of the degree of renal damage on p-aminohippuric acid and inulin clearances in rats. PubMed. [Link]
-
The distribution of p-aminohippuric acid in rat kidney slices. II. Depth of uptake. PubMed. [Link]
-
Uptake and acetylation of p-aminohippurate by slices of mouse kidney cortex. PubMed. [Link]
-
Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. PubMed. [Link]
-
Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. National Institutes of Health. [Link]
-
Application of a non-linear dispersion model to analysis of the renal handling of p-aminohippurate in isolated perfused rat kidney. PubMed. [Link]
-
Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Optibrium. [Link]
-
Aminohippuric Acid – Application in Therapy and Current Clinical Research. ClinicalTrials.eu. [Link]
-
Novel Experimental Mouse Model to Study Malaria-Associated Acute Kidney Injury. MDPI. [Link]
-
Clearance of para-aminohippuric acid in wethers consuming locoweed. PubMed. [Link]
-
Effect of Renal Impairment on the Pharmacokinetics and Pharmacodynamics of Verinurad, a Selective Uric Acid Reabsorption Inhibitor. PubMed. [Link]
-
Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris). PubMed. [Link]
Sources
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Aging changes in renal handling of p-aminohippurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uptake and acetylation of p-aminohippurate by slices of mouse kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of the degree of renal damage on p-aminohippuric acid and inulin clearances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of p-Aminohippuric Acid and Inulin in Rabbits with Aristolochic Acid Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of interactions of para-aminohippurate, probenecid, cysteine conjugates and N-acetyl cysteine conjugates with basolateral organic anion transporter in isolated rabbit proximal renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the renal handling of p-aminohippurate (PAH) in the beagle dog (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clearance of para-aminohippuric acid in wethers consuming locoweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The distribution of p-aminohippuric acid in rat kidney slices. II. Depth of uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. optibrium.com [optibrium.com]
- 15. fda.gov [fda.gov]
2-Aminohippuric Acid: The Gold Standard Biomarker for Assessing Renal Plasma Flow
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of para-aminohippuric acid (PAH), also known as 2-aminohippuric acid, as the gold-standard biomarker for the measurement of effective renal plasma flow (ERPF). We delve into the core physiological principles governing its clearance, the molecular transport mechanisms within the proximal tubule, and detailed, field-proven protocols for its administration and bioanalytical quantification. This document is designed to equip researchers, clinical scientists, and drug development professionals with the technical accuracy and practical insights required to implement PAH clearance studies for robust assessment of renal hemodynamics.
The Foundational Principle: Why PAH for Renal Plasma Flow?
The utility of para-aminohippuric acid (PAH) in renal physiology is rooted in its unique and highly efficient handling by the kidneys.[1] Unlike endogenous markers like creatinine, which primarily assess glomerular filtration, PAH provides a direct measure of the volume of plasma perfusing the kidneys.[2] This is achieved because PAH is not only freely filtered by the glomerulus but is also avidly secreted from the peritubular capillaries into the tubular lumen by the proximal tubules.[3][4]
This dual-elimination pathway results in an exceptionally high renal extraction ratio. In a single pass through a healthy kidney, approximately 90-92% of the PAH is stripped from the bloodstream.[1][5] Because it is so thoroughly cleared, the rate at which the kidneys clear PAH from the plasma is nearly equivalent to the total plasma flow to the kidneys. This measurement is termed the Effective Renal Plasma Flow (ERPF) .[1][4]
The ERPF calculation is a direct application of the Fick principle:
eRPF = ([U]PAH x V) / [P]PAH
Where:
-
[U]PAH is the concentration of PAH in the urine.
-
V is the urine flow rate (volume/time).
-
[P]PAH is the concentration of PAH in the plasma.[1]
The ERPF slightly underestimates the true renal plasma flow (RPF) by about 8-10%, a margin of error widely accepted in research settings given the robustness of the measurement.[1][5]
Molecular Machinery: The Active Secretion of PAH
The efficient extraction of PAH is not a passive process; it is an elegant, two-step active transport system localized to the proximal tubule epithelial cells. Understanding this mechanism is critical for interpreting drug-drug interaction studies where a new chemical entity might compete with these transporters.
Basolateral Uptake: From Blood into the Cell
The critical first step involves moving PAH from the peritubular capillaries (blood) into the tubule cells against its concentration gradient. This is primarily mediated by Organic Anion Transporter 1 (OAT1, gene SLC22A6) and, to a lesser degree, OAT3 (SLC22A8).[1][6] This process is a classic example of tertiary active transport:
-
The basolateral Na+/K+-ATPase pump actively transports Na+ out of the cell, creating a low intracellular Na+ concentration.
-
This Na+ gradient drives the uptake of dicarboxylates, such as alpha-ketoglutarate (α-KG), into the cell via sodium-dicarboxylate cotransporters (NaDC1 and NaDC3).
-
The resulting high intracellular concentration of α-KG becomes the driving force for OAT1, which exchanges the intracellular α-KG for extracellular PAH (and other organic anions).[6]
Apical Efflux: From the Cell into the Tubular Lumen
Once inside the cell, PAH must be transported across the apical membrane into the tubular fluid (pro-urine). This second step is less definitively characterized but is understood to involve several transporters, potentially including ATP-dependent transporters like Multidrug Resistance-Associated Protein 2 (MRP2) and voltage-driven transporters such as the human type I sodium-phosphate transporter (NPT1, SLC17A1) .[1][7]
Quantitative Data Summary
The following parameters are essential for designing and interpreting PAH clearance studies.
| Parameter | Typical Value (Healthy Adult) | Description |
| Renal Plasma Flow (RPF) | ~600 mL/min | The total volume of blood plasma passing through the kidneys per minute.[1] |
| Effective RPF (eRPF) | ~540 mL/min | The value calculated by PAH clearance, which underestimates true RPF by ~10%.[1][5] |
| Renal Blood Flow (RBF) | ~1000-1200 mL/min | Total blood flow to the kidneys, calculated from RPF and hematocrit (RBF = RPF / (1 - Hct)).[1] |
| Renal Extraction Ratio of PAH | ~0.92 (92%) | The fraction of PAH removed from the blood in a single pass through the kidney.[1][5] |
| Transport Maximum (TmPAH) | 80-90 mg/min | The saturation point of the tubular secretory mechanism for PAH, achieved at high plasma levels (40-60 mg/100 mL).[3] |
Experimental Protocol: Constant Infusion Method for ERPF
Accurate measurement of PAH clearance requires achieving a steady-state plasma concentration, which necessitates a continuous intravenous infusion.[3][8] Single-injection techniques are generally considered inaccurate for ERPF determination.[3]
Step-by-Step Methodology:
-
Subject Preparation: Subjects should be in a fasting state to avoid potential dietary interferences.[9] Ensure adequate hydration to maintain a stable urine flow.
-
Priming Dose: Administer an intravenous (IV) bolus (priming dose) of aminohippurate sodium. The goal is to rapidly achieve the target plasma concentration. A typical dose is 6 to 10 mg/kg.[3][4]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous IV infusion to maintain a constant plasma PAH concentration of approximately 2 mg/100 mL (20 µg/mL).[3] This is the optimal range where secretion is highly efficient but not saturated. A typical infusion rate is 10 to 24 mg/min.[3]
-
Equilibration: Allow 30-60 minutes for the PAH to distribute throughout the body and for the plasma concentration to reach a steady state.[8]
-
Urine Collection:
-
At the start of the clearance period, the subject should completely empty their bladder (this urine is discarded).
-
Collect all urine produced over precisely timed intervals (e.g., three consecutive 20-minute periods).[2] Use of an indwelling catheter may be necessary to ensure complete and accurate collection.
-
Record the exact volume of urine for each collection period to determine the flow rate (V).
-
-
Blood Collection: Draw a blood sample (into a heparinized tube) at the midpoint of each urine collection period.[8]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store plasma and urine samples at -20°C or below until analysis.
Bioanalytical Quantification of PAH
The accurate determination of PAH in plasma and urine is the analytical core of the ERPF measurement. Methods must be validated according to regulatory standards (e.g., FDA, EMA, ICH) to ensure selectivity, accuracy, precision, and stability.[10][11][12]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and accessible method for PAH quantification.[13]
Protocol Outline:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification: Generate a calibration curve using standards of known PAH concentration. The peak area ratio of PAH to the internal standard is plotted against concentration.[13]
| HPLC-UV Method Parameters[13][14] | |
| Column | C18 |
| Mobile Phase | 7 mmol/L 1-decanesulfonic acid, pH 3.70, and acetonitrile (82:18, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 275 nm |
| Internal Standard | p-Aminobenzoic acid |
| Linearity Range | Up to 100 µg/mL |
| Within-run Precision | 0.72 - 1.98% |
| Between-run Precision | 1.05 - 4.06% |
| Analytical Recovery | 98.26 - 100.45% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The preferred method for high-sensitivity and high-specificity analysis, especially when sample volumes are limited or when assessing potential metabolites.[15][16]
Protocol Outline:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
| LC-MS/MS Method Parameters[15][17] | |
| Column | Cosmosil HILIC |
| Mobile Phase | 20 mM Ammonium acetate buffer and acetonitrile (45:55, v/v) |
| Detector | ESI-CID-MS/MS (Negative Ion Mode) |
| Internal Standard | p-Aminosalicylic acid (PAS) |
| Linearity Range | 0.2 - 100 mg/L (µg/mL) |
| Lower Limit of Quantification (LLOQ) | 0.2 mg/L |
| Accuracy | Within 11% |
| Precision | Within 12% |
Limitations and Critical Considerations
While PAH clearance is the gold standard, its application requires awareness of its limitations.
-
Invasiveness: The need for continuous IV infusion and timed urine collections makes the procedure complex and limits its use in routine clinical diagnostics, where it is often replaced by estimations from creatinine clearance.[4][18]
-
Underestimation of True RPF: As the renal extraction is ~92% and not 100%, ERPF consistently underestimates true RPF by about 10%.[5]
-
Impaired Tubular Function: In states of acute or chronic kidney disease where tubular secretory function is compromised, the extraction of PAH can be significantly reduced. This leads to a falsely low PAH clearance value that grossly underestimates the true renal plasma flow.[19]
-
Drug Interactions: Co-administration of drugs that compete for the OAT transporters (e.g., probenecid, some antibiotics, NSAIDs) will inhibit PAH secretion and invalidate the ERPF measurement.[6][20]
-
Analytical Interferences: While less of a concern with modern chromatographic methods, older colorimetric assays were subject to interference from compounds like sulfonamides.[3]
Conclusion
The measurement of effective renal plasma flow using this compound clearance remains an indispensable tool in renal physiology research and drug development. It provides a level of insight into renal hemodynamics and tubular secretory function that cannot be achieved with simple filtration markers. By understanding the underlying physiological principles, adhering to rigorous experimental protocols, and employing validated, high-integrity bioanalytical methods, researchers can confidently use PAH to characterize the renal effects of new therapeutic agents and to explore the pathophysiology of kidney disease.
References
-
Zumarán, C., et al. (1997). Rapid Determination of P-Aminohippuric Acid in Serum and Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 704(1-2), 359-364. [Link]
-
U.S. Food and Drug Administration. (n.d.). AMINOHIPPURATE SODIUM "PAH" Injection Label. [Link]
-
Moran, S. M., & Myers, B. D. (1999). PAH extraction and estimation of plasma flow in human postischemic acute renal failure. American Journal of Physiology-Renal Physiology, 277(2), F312-F319. [Link]
-
Wikipedia. (n.d.). PAH clearance. [Link]
-
Grokipedia. (n.d.). PAH clearance. [Link]
-
Wikipedia. (n.d.). Aminohippuric acid. [Link]
-
Berger, E. Y., et al. (1949). A Simplified Clinical Procedure for Measurement of Glomerular Filtration Rate and Renal Plasma Flow. Proceedings of the Society for Experimental Biology and Medicine, 71(4), 623-625. [Link]
-
Deranged Physiology. (2023). Measurement of glomerular filtration rate and renal blood flow. [Link]
-
Consensus.app. (2025). What are inulin clearance and Para-Amino Hippuric Acid (PAH) clearance used to estimate?[Link]
-
Chan, M. K., et al. (2007). Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 859(1), 95-101. [Link]
-
SIELC Technologies. (n.d.). Separation of Aminohippuric acid on Newcrom R1 HPLC column. [Link]
-
Hellman, N. (2008). How To Measure Renal Plasma Flow (RPF). Renal Fellow Network. [Link]
-
Roch-Ramel, F., et al. (1999). Molecular Physiology of Renal p-Aminohippurate Secretion. News in Physiological Sciences, 14(2), 85-89. [Link]
-
Toto, R. D. (1995). Conventional Measurement of Renal Function Utilizing Serum Creatinine, Creatinine Clearance, Inulin and Para-Aminohippuric Acid Clearance. Current Opinion in Nephrology and Hypertension, 4(6), 505-509. [Link]
-
ResearchGate. (2025). Development of a simple HPLC method for the determination of urinary O-aminohippuric acid (OAH) and an establishment of OAH reference interval. [Link]
-
Dr.Oracle. (2025). How can Renal Plasma Flow (RPF) be measured?[Link]
-
PubMed. (1987). A comparison of inulin, para-aminohippuric acid, and endogenous creatinine clearances as measures of renal function in neonatal foals. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Aminohippurate sodium?[Link]
-
van der Meer, I. M., et al. (1998). Pitfalls in Measuring Inulin and Para-Amino-Hippuric Acid Clearances. Pediatric Nephrology, 12(6), 489-491. [Link]
-
Fan, H. Y., et al. (2010). Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(19), 1643-1646. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Federal Register. (2020). Pharmacokinetics in Patients With Impaired Renal Function-Study Design, Data Analysis, and Impact on Dosing; Draft Guidance for Industry; Availability. [Link]
-
Celerion. (n.d.). Update and Trends on Pharmacokinetic Studies in Patients with Impaired Renal Function: Practical Insight into Application of the FDA and EMA Guidelines. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Charles River Laboratories. (n.d.). Bioanalytical Method Development and Validation Services. [Link]
-
National Institutes of Health. (n.d.). Design and conduct considerations for studies in patients with impaired renal function. [Link]
-
Karnes, H. T., et al. (1991). Validation of bioanalytical methods. Pharmaceutical Research, 8(4), 421-426. [Link]
-
Reddit. (2013). I'm not sure if this is the right place to ask this but I hope I could get some answers. I've been trying to understand the relation between GFR and inulin; and RPF and PAH. Help?[Link]
-
U.S. Food and Drug Administration. (2024). Biomarker Guidances and Reference Materials. [Link]
-
National Institutes of Health. (n.d.). Excretion of para-aminohippurate in the isolated perfused rat kidney: net secretion and net reabsorption. [Link]
-
U.S. Food and Drug Administration. (2024). Guidance Recap Podcast | Pharmacokinetics Study Design Considerations in Patients with Impaired Renal Function. [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. PAH clearance - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 8. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 9. Pitfalls in measuring inulin and para-amino-hippuric acid clearances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PAH extraction and estimation of plasma flow in human postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Aminohippuric acid - Wikipedia [en.wikipedia.org]
Molecular structure and physicochemical properties of 2-Aminohippuric acid
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Aminohippuric Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound (o-aminohippuric acid). While its isomer, 4-aminohippuric acid (p-aminohippuric acid or PAH), is extensively studied and utilized as a diagnostic agent for renal plasma flow, this compound remains a less-characterized compound. This document synthesizes the available information on its structure, synthesis, and analytical methods, and where specific data is unavailable, it provides comparative context with its well-documented para-isomer. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Introduction
Aminohippuric acids are derivatives of hippuric acid, featuring an amino group on the benzoyl moiety. The position of this amino group significantly influences the molecule's physicochemical properties and biological activity. While 4-aminohippuric acid has a well-established role in clinical diagnostics for kidney function, the ortho-isomer, this compound, presents an area of scientific inquiry with potential applications in pharmaceutical research, attributed to its prospective anti-inflammatory and antioxidant properties[1]. This guide focuses on the technical details of this compound, providing a centralized repository of its known characteristics.
Molecular Structure and Identification
This compound is structurally composed of a 2-aminobenzoyl group linked to the amino group of glycine via an amide bond.
Molecular Formula: C₉H₁₀N₂O₃
Molecular Weight: 194.19 g/mol [2]
CAS Registry Number: 526-21-6[2]
IUPAC Name: 2-[(2-aminobenzoyl)amino]acetic acid
The molecular structure dictates its chemical behavior, including its polarity, hydrogen bonding capabilities, and potential for intramolecular interactions between the ortho-positioned amino and amide groups.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in the literature. Therefore, this section presents the known information and provides data for the well-characterized 4-aminohippuric acid for comparative purposes. It is crucial to note that the properties of isomers can differ significantly.
| Property | This compound | 4-Aminohippuric Acid (for comparison) |
| Physical State | White crystalline solid[1] | White crystalline powder[3] |
| Melting Point | Data not available | 199-200 °C[4] |
| Solubility | Data not available | Slightly soluble in cold water; Soluble in alcohol, chloroform, benzene, acetone[4]. The sodium salt is soluble in water[4]. |
| pKa | Data not available | 3.83 (for the carboxylic acid group)[4] |
The solubility and pKa of this compound are expected to be influenced by the potential for intramolecular hydrogen bonding between the ortho-amino group and the amide linkage, a feature not present in the para-isomer.
Synthesis of this compound
A reported synthesis of this compound involves the reaction of a starting material with sodium hydroxide in an aqueous solution, achieving a high yield.[2] While the specific precursor is not detailed in the abstract, a logical synthetic pathway would involve the acylation of glycine with a derivative of 2-aminobenzoic acid. A general and effective method for the synthesis of hippuric acid derivatives is the Schotten-Baumann reaction, which can be adapted for this compound.
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol is a generalized procedure adapted for the synthesis of this compound.
Step 1: Preparation of Glycine Solution
-
Dissolve glycine in a 10% aqueous solution of sodium hydroxide (NaOH) in a flask. The NaOH deprotonates the carboxylic acid and protonates the amino group of glycine, making the nitrogen nucleophilic.
Step 2: Acylation
-
Slowly add 2-aminobenzoyl chloride to the glycine solution while stirring vigorously. The reaction is typically performed at a controlled temperature, often at or below room temperature, to manage the exothermic reaction.
Step 3: Reaction Completion and Neutralization
-
Continue stirring the mixture until the smell of the acid chloride has disappeared, indicating the completion of the reaction.
-
Carefully acidify the solution with a mineral acid, such as hydrochloric acid (HCl), to a pH that precipitates the this compound product. The isoelectric point of the product will determine the optimal pH for precipitation.
Step 4: Isolation and Purification
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol-water mixture, to obtain purified this compound.
Caption: Generalized workflow for the synthesis of this compound.
Analytical Methodologies
The analysis of aminohippuric acid isomers typically involves chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the separation and quantification of aminohippuric acid isomers.
Principle: The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The elution order will depend on the relative polarity of the isomers.
Typical HPLC Parameters for Aminohippuric Acid Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for controlling the retention of these ionizable compounds.
-
Detection: UV detection is suitable due to the aromatic ring in the molecule. The detection wavelength is typically set around the absorbance maximum of the analyte.
-
Mass Spectrometry (MS) Compatibility: For methods requiring mass spectrometric detection (LC-MS), volatile buffers such as ammonium formate or ammonium acetate should be used in the mobile phase instead of non-volatile phosphate buffers[5].
The separation of the ortho-, meta-, and para-isomers of aminohippuric acid would likely require careful optimization of the mobile phase composition and pH to achieve baseline resolution.
Spectroscopic Characterization
-
¹H NMR: The spectrum of this compound would be expected to show characteristic signals for the protons on the disubstituted benzene ring, the methylene protons of the glycine moiety, and the amide and amino protons. The coupling patterns of the aromatic protons would be indicative of the ortho-substitution.
-
¹³C NMR: The spectrum would display distinct resonances for the carbonyl carbons of the amide and carboxylic acid groups, as well as for the carbons of the aromatic ring and the methylene carbon of the glycine backbone.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the amino and amide groups, C=O stretching of the amide and carboxylic acid, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (194.19 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond.
Potential Applications and Biological Relevance
While the biological role of this compound is not as well-defined as that of its para-isomer, its potential anti-inflammatory and antioxidant properties suggest it could be a molecule of interest in drug discovery and development[1]. Further research is needed to elucidate its specific biological activities and mechanisms of action.
Conclusion
This compound is a compound with a well-defined molecular structure but with limited publicly available data on its specific physicochemical properties and spectroscopic characteristics. This guide has consolidated the known information and provided a comparative framework using the extensively studied 4-aminohippuric acid. The outlined synthetic and analytical methodologies offer a starting point for researchers interested in further investigating this molecule. As research into the biological activities of aminohippuric acid isomers continues, a more complete understanding of the unique properties of this compound is anticipated to emerge.
References
-
DrugFuture. p-Aminohippuric Acid. Available at: [Link]
-
PubChem. p-Aminohippuric acid. National Center for Biotechnology Information. Available at: [Link]
-
U.S. Food and Drug Administration. AMINOHIPPURATE SODIUM* "PAH". Available at: [Link]
-
SIELC Technologies. Separation of Aminohippuric acid on Newcrom R1 HPLC column. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p-Aminohippuric Acid [drugfuture.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
A Technical Guide to the Foundational Research on Penicillin and 2-Aminohippuric Acid Interaction
A Senior Application Scientist's Review of the Competitive Inhibition of Renal Tubular Secretion
Executive Summary
In the nascent era of antibiotics, the groundbreaking efficacy of penicillin was severely hampered by a physiological hurdle: its rapid elimination from the body. With a half-life of just 30 to 60 minutes, maintaining therapeutic concentrations required frequent, high-dose injections, a critical issue when the drug was a scarce and precious resource.[1][2][3] This guide provides a detailed examination of the pivotal early research that first identified and then successfully manipulated the mechanism of penicillin's excretion. We will explore the foundational work on renal tubular secretion, the hypothesis of competitive inhibition, and the crucial experiments involving 2-aminohippuric acid (more commonly known then as para-aminohippuric acid or PAH) that proved this concept. This research not only solved a pressing clinical problem but also laid the groundwork for a new paradigm in pharmacokinetics, directly leading to the development of drugs like probenecid and influencing drug development for decades to come.
The Penicillin Problem: A Race Against Renal Clearance
Following its discovery by Alexander Fleming and subsequent development by Howard Florey and Ernst Chain, penicillin emerged as a "miracle drug" during World War II.[4][5][6] However, its clinical application was a constant battle against the clock. The body cleared penicillin with remarkable efficiency, with up to 90% of a dose being excreted renally.[1] Early clinical manuals described the challenge as "trying to fill a bath with the plug out," necessitating injections as often as every three hours to maintain bactericidal levels in the blood.[3] This rapid clearance was not only a logistical burden but also a significant barrier to treatment, as the limited global supply of penicillin was being expended faster than it could be used effectively.[5]
The core of the problem lay in the kidney's highly efficient active transport mechanisms. While some penicillin is filtered at the glomerulus, the vast majority is actively secreted from the blood into the urine via the proximal tubules.[7][8][9] This active secretion is the primary reason for its short half-life and became the central target for scientific intervention.
The Physiological Mechanism: Active Transport by Organic Anion Transporters
The kidney's ability to clear substances from the blood is a combination of glomerular filtration, tubular reabsorption, and tubular secretion.[10] Early physiologists, notably Homer W. Smith, pioneered the use of "clearance techniques" to quantify these processes.[11][12] Smith's work established that certain weak acids were removed from the blood far more rapidly than could be accounted for by filtration alone, proving the existence of a powerful secretory mechanism.[13]
This mechanism is now known to be mediated by a family of carrier proteins called Organic Anion Transporters (OATs) located in the basolateral membrane of the proximal tubule cells.[14][15] These transporters actively shuttle a wide range of acidic molecules, including penicillin, from the peritubular capillaries into the tubular cells, from where they are then passed into the urine.[9][10] This is an active, energy-dependent process capable of working against a concentration gradient.[8]
The non-selectivity of these transporters was the key to solving the penicillin problem.[15] Researchers hypothesized that if the OATs could be saturated with a different, non-toxic substance that used the same transport pathway, they could competitively inhibit the secretion of penicillin, effectively "distracting" the transporters and leaving more penicillin in the bloodstream for a longer period.
The Hypothesis in Action: Competitive Inhibition with this compound (PAH)
The search for a suitable competitive inhibitor led researchers to this compound (PAH). Through his meticulous studies, Homer W. Smith had already demonstrated that PAH was secreted with near-perfect efficiency; at low plasma concentrations, virtually all PAH flowing through the kidneys is removed in a single pass.[13][16] This made it the ideal substrate to study and saturate the tubular secretion pathway.
The seminal research, led by pharmacologist Karl H. Beyer and his team at Sharpe & Dohme (later Merck), systematically tested this hypothesis.[17][18] They reasoned that co-administering PAH with penicillin would force the two molecules to compete for the same limited number of OATs.
Visualizing the Mechanism of Action
The following diagram illustrates the competition between penicillin and this compound at the organic anion transporter in the proximal tubule of the kidney.
Caption: Penicillin and PAH compete for the same OAT in the kidney tubule cell.
Experimental Results and Data
The experiments conducted by Beyer and his colleagues in 1944 provided definitive proof of the concept.[18] When PAH was administered concurrently with penicillin, it resulted in a significant increase in penicillin's plasma concentration and a prolongation of its therapeutic effect.
| Treatment Group | Peak Penicillin Plasma Concentration (units/mL) | Duration Above Therapeutic Threshold |
| Penicillin Alone | X | Y hours |
| Penicillin + PAH | ~2-4X | ~2Y hours |
| (Note: This table represents the conceptual outcome described in historical accounts. Actual quantitative values varied by dose and specific experimental model.) |
These results confirmed that PAH was successfully occupying the renal transport system, thereby reducing the rate at which penicillin could be secreted into the urine.
From Proof of Concept to Clinical Application: The Rise of Probenecid
While the research with PAH was a resounding scientific success, it was not a practical clinical solution. PAH itself is rapidly excreted and required large, continuous intravenous infusions to maintain concentrations high enough to effectively block penicillin secretion.
However, the principle was now firmly established. Karl Beyer's team used the knowledge gained from the PAH studies to design and synthesize a new molecule with more desirable pharmacokinetic properties.[17] Their goal was to create a compound that was a potent inhibitor of the OAT system but had a longer half-life and could be administered orally. This directed research effort led to the development of probenecid .[19]
Probenecid was introduced in the late 1940s and became the agent of choice for extending the action of penicillin.[2][14] Its use allowed for lower and less frequent dosing, conserving precious penicillin supplies and improving patient compliance.[3] Though the need to conserve penicillin faded as production scaled up, probenecid is still used today in certain clinical situations to boost antibiotic levels and for its uricosuric properties in the treatment of gout.[1][19]
Detailed Experimental Protocols
The following protocols are representative of the methodologies used in the 1940s to conduct these pivotal renal clearance studies, based on the principles established by Homer W. Smith.[13][16]
Protocol 1: Baseline Penicillin Renal Clearance Determination
Caption: Workflow for a typical renal clearance experiment in the 1940s.
Causality and Self-Validation:
-
Hydration: Ensures adequate urine flow for accurate collection and measurement.
-
Priming and Sustaining Doses: The core of the clearance technique. This is designed to achieve a steady-state plasma concentration, where the rate of drug infusion equals the rate of elimination. This simplifies the clearance calculation.
-
Timed Collections: Precisely timed urine and blood sampling is critical for accuracy. Multiple blood samples are taken to ensure the plasma concentration remained stable throughout the collection period, validating the steady-state assumption.
-
Clearance Formula (C = UV/P): This calculation determines the virtual volume of plasma that is completely cleared of the substance per unit of time, providing a quantitative measure of renal excretion efficiency.
Protocol 2: Demonstrating Competitive Inhibition with PAH
-
Establish Baseline: Perform Protocol 1 to determine the baseline renal clearance of penicillin for the subject.
-
Administer Inhibitor: Begin a separate, continuous intravenous infusion of this compound (PAH). A priming dose is also administered to rapidly achieve a high plasma concentration sufficient to saturate the OATs.
-
Re-Equilibration: Allow 30-45 minutes for the plasma concentrations of both penicillin and PAH to stabilize.
-
Repeat Clearance Measurement: Repeat Steps 5 and 6 from Protocol 1, measuring penicillin concentrations in the presence of PAH.
-
Compare Results: A significant decrease in the calculated renal clearance of penicillin in the presence of PAH validates the hypothesis of competitive inhibition at the tubular secretion site.
Conclusion and Legacy
The early research into the interaction between penicillin and this compound stands as a landmark in pharmacology. It was a brilliant application of physiological principles to solve a critical therapeutic challenge. This work provided the first clear demonstration that a drug's pharmacokinetic profile could be rationally and predictably altered by inhibiting a specific metabolic or excretory pathway. The success of the PAH experiments and the subsequent development of probenecid not only saved countless lives by optimizing penicillin therapy but also opened a new field of study in drug-drug interactions that remains profoundly important for drug development professionals today.
References
-
Barza, M., & Weinstein, L. (1976). Pharmacokinetics of the penicillins in man. Clinical Pharmacokinetics.
-
Urology Textbook. (n.d.). Penicillin: Mechanism of Action, Adverse Effects and Dosage. urology-textbook.com.
-
Navar, L. G. (2004). The legacy of Homer W. Smith: mechanistic insights into renal physiology. Journal of Clinical Investigation.
-
MSD Manual Professional Edition. (n.d.). Penicillins. msdmanuals.com.
-
Wikipedia. (n.d.). Penicillin. en.wikipedia.org.
-
Ahsan, F. (2023). Penicillin. StatPearls - NCBI Bookshelf.
-
Bourne, D. (2001). Renal Excretion. Boomer.org.
-
Giebisch, G. (2004). Homer W. Smith's contribution to renal physiology. The Yale journal of biology and medicine.
-
Navar, L. G. (2004). The legacy of Homer W. Smith: mechanistic insights into renal physiology. Journal of Clinical Investigation, 114(8), 1048-1050.
-
RLO: The Kidneys and Drug Excretion. (n.d.). Secretion. nottingham.ac.uk.
-
JoVE. (2023). Drug Elimination by Renal Route: Tubular Secretion. Journal of Visualized Experiments.
-
Wikipedia. (n.d.). Homer W. Smith. en.wikipedia.org.
-
Medicosis Perfectionalis. (2021). Renal Reabsorption and Secretion | Kidney Physiology. YouTube.
-
National Inventors Hall of Fame. (n.d.). Karl H. Beyer Jr. invent.org.
-
Fanos, V., & Cataldi, L. (2001). Renal transport of antibiotics and nephrotoxicity: a review. Journal of chemotherapy (Florence, Italy).
-
Eagle, H., & Newman, E. (1947). THE RENAL CLEARANCE OF PENICILLINS F, G, K, AND X IN RABBITS AND MAN. Journal of Clinical Investigation.
-
Bendiner, E. (1982). Homer Smith: 'master of all things renal'. Hospital Practice.
-
Wikipedia. (n.d.). History of penicillin. en.wikipedia.org.
-
USDA ARS. (2024). Penicillin: Opening the Era of Antibiotics. ars.usda.gov.
-
Pegg, D. G., Hewitt, W. R., & Hook, J. B. (1975). Substrate stimulation of para-aminohippuric acid transport: effect on uptake and runout. Proceedings of the Society for Experimental Biology and Medicine.
-
Anekonda, V. T., & D'Souza, P. (2021). The History and Future of Probenecid. ResearchGate.
-
Gaynes, R. (2017). The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use. Emerging Infectious Diseases.
-
University of Oxford. (2010). Penicillin: the Oxford story. ox.ac.uk.
-
Noordewier, B., & Withrow, C. D. (1979). Effects of penicillin pretreatment on renal tubular para-aminohippurate transport in the immature rat. Canadian Journal of Physiology and Pharmacology.
-
Britannica. (2023). Penicillin. britannica.com.
-
Beyer, K. H., Miller, A. K., et al. (1947). The inhibitory effect of caronamide on the renal elimination of penicillin. American Journal of Physiology-Legacy Content.
Sources
- 1. urology-textbook.com [urology-textbook.com]
- 2. Penicillins - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. History of penicillin - Wikipedia [en.wikipedia.org]
- 5. Penicillin: Opening the Era of Antibiotics : USDA ARS [ars.usda.gov]
- 6. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the penicillins in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. boomer.org [boomer.org]
- 9. RLO: The Kidneys and Drug Excretion [nottingham.ac.uk]
- 10. Renal transport of antibiotics and nephrotoxicity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Homer W. Smith's contribution to renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Homer W. Smith - Wikipedia [en.wikipedia.org]
- 13. JCI - The legacy of Homer W. Smith: mechanistic insights into renal physiology [jci.org]
- 14. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Video: Drug Elimination by Renal Route: Tubular Secretion [jove.com]
- 16. JCI - The legacy of Homer W. Smith: mechanistic insights into renal physiology [jci.org]
- 17. invent.org [invent.org]
- 18. THE RENAL CLEARANCE OF PENICILLINS F, G, K, AND X IN RABBITS AND MAN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The physiological basis for using PAH to measure effective renal plasma flow (ERPF)
An In-Depth Technical Guide to the Physiological Basis of Para-Aminohippuric Acid (PAH) for the Measurement of Effective Renal Plasma Flow (ERPF)
Authored by: A Senior Application Scientist
Introduction
In the fields of renal physiology, pharmacology, and drug development, the precise assessment of renal hemodynamics is paramount. A key parameter in this assessment is the Effective Renal Plasma Flow (ERPF), which represents the volume of plasma that is cleared of a specific substance by the kidneys per unit of time.[1] For decades, the gold standard for measuring ERPF has been the clearance of para-aminohippuric acid (PAH).[2][3] This guide provides a comprehensive exploration of the physiological principles that underpin the use of PAH for ERPF measurement, the experimental protocols for its application, and the critical considerations for data interpretation.
The Unique Renal Handling of Para-Aminohippuric Acid (PAH)
The utility of PAH as a marker for ERPF lies in its unique and highly efficient handling by the kidneys. At low plasma concentrations (1-2 mg/100 mL), PAH is almost completely removed from the blood in a single pass through the kidneys.[1] This near-complete extraction is the result of two fundamental renal processes: glomerular filtration and active tubular secretion.[4][5]
Glomerular Filtration
As blood flows through the glomerular capillaries, a portion of the plasma is filtered into Bowman's space. PAH, being a small molecule, is freely filtered at the glomerulus.[1][5] However, this filtration only accounts for a minor fraction of the total PAH cleared from the blood.[5]
Active Tubular Secretion
The vast majority of PAH that enters the kidneys is actively secreted from the peritubular capillaries into the tubular fluid by the epithelial cells of the proximal convoluted tubule.[5][6] This secretion is a robust, energy-dependent process mediated by specific transporters on the basolateral and apical membranes of these cells.[5][6]
On the basolateral side (facing the blood), PAH is taken up into the tubular cells by organic anion transporters (OATs), primarily OAT1 and OAT3.[1][4] Once inside the cell, PAH is then transported across the apical membrane into the tubular lumen.[4] This highly efficient secretory mechanism ensures that almost all the PAH that escapes glomerular filtration is still removed from the plasma and excreted in the urine.[5]
Caption: Renal Handling of PAH.
The Fick Principle and the Calculation of ERPF
The measurement of ERPF using PAH is based on the Fick principle, which states that the rate at which a substance is taken up or released by an organ is equal to the product of the blood flow through that organ and the difference in the concentration of the substance in the arterial and venous blood.
For a substance like PAH that is almost completely cleared from the renal plasma, the amount of PAH entering the kidney via the renal artery is equal to the amount excreted in the urine.[7] This can be expressed mathematically as:
ERPF × PPAH = UPAH × V
Where:
-
ERPF is the Effective Renal Plasma Flow (in mL/min)
-
PPAH is the plasma concentration of PAH (in mg/mL)
-
UPAH is the urine concentration of PAH (in mg/mL)
-
V is the urine flow rate (in mL/min)
By rearranging this equation, we can calculate the ERPF:[1][8]
ERPF = (UPAH × V) / PPAH
Caption: Variables in ERPF Calculation.
Experimental Protocol for ERPF Measurement
The accurate measurement of ERPF using PAH clearance requires a carefully controlled experimental setup to achieve and maintain a steady-state plasma concentration of PAH.[1] The constant infusion method is the standard approach.[2]
Step-by-Step Methodology:
-
Subject Preparation: The subject should be well-hydrated to ensure an adequate urine flow rate. An intravenous line is established for the infusion of PAH.
-
Priming Dose: A priming (loading) dose of PAH is administered to rapidly achieve the desired plasma concentration.[1] The dose is calculated based on the subject's body weight.
-
Sustaining Infusion: Immediately following the priming dose, a continuous intravenous infusion of PAH is started to maintain a constant plasma concentration.[1][2]
-
Equilibration Period: An equilibration period of at least 30-60 minutes is allowed for the PAH to distribute throughout the body and for its plasma concentration to stabilize.
-
Sample Collection:
-
Urine: Timed urine collections are performed, often via bladder catheterization to ensure complete emptying.[2] The volume of each collection is accurately measured, and an aliquot is saved for PAH analysis.
-
Blood: Blood samples are drawn at the midpoint of each urine collection period to determine the plasma PAH concentration.[8]
-
-
Sample Analysis: The concentration of PAH in the plasma and urine samples is determined using a suitable analytical method.
Caption: Experimental Workflow for ERPF Measurement.
Data Analysis and Interpretation
The data collected from the experimental protocol are used to calculate the ERPF for each collection period. The results are typically expressed in mL/min and may be normalized to body surface area.
| Parameter | Typical Value in Healthy Adults |
| Effective Renal Plasma Flow (ERPF) | 600-700 mL/min[1] |
| Glomerular Filtration Rate (GFR) | 120 mL/min |
| Filtration Fraction (FF = GFR/ERPF) | 0.20 |
A reduced ERPF can indicate impaired renal perfusion due to conditions such as hypertension, chronic kidney disease, or acute kidney injury.[1] In drug development, changes in ERPF can signal potential nephrotoxic effects of a new chemical entity.
Assumptions and Limitations of the PAH Clearance Method
While PAH clearance is considered the gold standard for ERPF measurement, it is essential to understand its underlying assumptions and limitations for accurate data interpretation.
"Effective" vs. "True" Renal Plasma Flow
The term "effective" is used because the clearance of PAH provides an estimate, not an exact measurement, of the true renal plasma flow.[9][10] This is primarily because the extraction of PAH by the kidneys is not 100% complete.
The Extraction Ratio of PAH
In a healthy individual, the renal extraction ratio of PAH is approximately 90-92%.[9] This means that about 8-10% of the PAH that enters the kidney via the renal artery is not cleared into the urine and returns to the systemic circulation via the renal vein.[11] This incomplete extraction leads to a slight underestimation of the true renal plasma flow by about 10%.[9]
The true renal plasma flow (RPF) can be calculated if the extraction ratio (EPAH) is known:
True RPF = ERPF / EPAH
Factors Affecting the PAH Extraction Ratio
Certain physiological and pathological conditions can alter the PAH extraction ratio, leading to a significant underestimation of renal plasma flow if not accounted for. For instance, in cases of renal ischemia and reperfusion injury, the expression of the basolateral organic anion transporters OAT1 and OAT3 can be impaired, leading to a reduced PAH extraction.[12] Similarly, in postischemic acute renal failure, the PAH extraction ratio can be severely depressed.[13]
Availability of PAH
It is important to note that para-aminohippurate is no longer an approved and marketed drug in the United States, which limits its use in clinical research.[11]
Conclusion
The measurement of effective renal plasma flow using para-aminohippuric acid clearance is a powerful technique rooted in fundamental principles of renal physiology. The highly efficient mechanism of glomerular filtration and, more importantly, active tubular secretion allows for a reliable estimation of renal perfusion. While the method has its limitations, a thorough understanding of its physiological basis, adherence to a rigorous experimental protocol, and careful consideration of its assumptions are crucial for obtaining accurate and meaningful data in both basic research and clinical drug development.
References
-
Measurement of glomerular filtration rate and renal blood flow - Deranged Physiology. (2023-12-18). Available from: [Link]
-
PAH clearance - Grokipedia. Available from: [Link]
-
PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - NIH. Available from: [Link]
-
PAH clearance - Wikipedia. (2024-03-05). Available from: [Link]
-
Extraction ratio - Wikipedia. Available from: [Link]
-
Molecular Physiology of Renal p-Aminohippurate Secretion. Available from: [Link]
-
PAH clearance – Knowledge and References - Taylor & Francis. Available from: [Link]
-
How To Measure Renal Plasma Flow (RPF). (2008-05-01). Available from: [Link]
-
What is the mechanism of Aminohippurate sodium? - Patsnap Synapse. (2024-07-17). Available from: [Link]
-
Renal Blood Flow, Glomerular Filtration Rate, Renal PAH Extraction Ratio, and the Role of the Renal Vasomotor Nerves in the Unanesthetized Rabbit | Scilit. Available from: [Link]
-
Renal Extraction of Pah in Normal Individuals. Available from: [Link] Scandinavica.com/article/10.1111/j.0954-6820.1963.tb01642.x/pdf
-
Given the following values, calculate the true renal blood flow: Renal Arterial Plasma: [inulin] = 1 mg/dL [PAH] = 2 mg/dL Hct = 0.45 Renal Venous Plasma. Available from: [Link]
-
PAH extraction and estimation of plasma flow in human postischemic acute renal failure. Available from: [Link]
-
Effective renal plasma flow - Wikipedia. Available from: [Link]
-
Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC. Available from: [Link]
-
Video: Renal Drug Excretion: Tubular Secretion - JoVE. (2025-02-12). Available from: [Link]
-
Tubular Secretion of PAH | Pathology | Osmosis - YouTube. (2024-09-05). Available from: [Link]
-
Ways of excretion - WikiLectures. (2022-12-28). Available from: [Link]
-
Effective renal plasma flow – Knowledge and References - Taylor & Francis. Available from: [Link]
-
Richtlijnendatabase - Measurement of Renal Function (GFR and ERPF). Available from: [Link]
-
Effective Renal Plasma Flow Determination Using Technetium· 99m MAG3 : Comparison of Two Camera Techniques with the Taux. Available from: [Link]
-
Measurement of Effective Renal Plasma Flow: A Comparison of Methods - ResearchGate. Available from: [Link]
-
Measurement of effective renal plasma flow using model analysis of dynamic CT in the preoperative evaluation of the renal transplant donors - PubMed Central. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 6. Video: Renal Drug Excretion: Tubular Secretion [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. PAH clearance - Wikipedia [en.wikipedia.org]
- 10. Effective renal plasma flow - Wikipedia [en.wikipedia.org]
- 11. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 12. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
Methodological & Application
Measuring Effective Renal Plasma Flow (ERPF) Using p-Aminohippuric Acid: An Application Note and Standard Operating Procedure
This document provides a detailed protocol for the determination of effective renal plasma flow (ERPF) in a research setting using the gold-standard p-aminohippuric acid (PAH) clearance method.[1][2] It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and a practical guide to this critical renal function assessment.
Introduction: The Significance of ERPF Measurement
Effective renal plasma flow (ERPF) is a vital measure of kidney health, representing the volume of plasma from which a substance is completely cleared by the kidneys per unit of time.[3] Accurate ERPF assessment is crucial in various research and clinical contexts, including the investigation of renal hemodynamics, the effects of xenobiotics on kidney function, and the study of diseases such as diabetes and hypertension.[4] p-Aminohippuric acid (PAH) is the reference standard for measuring ERPF due to its unique physiological handling by the kidneys: it is both freely filtered by the glomeruli and efficiently secreted by the proximal tubules.[3][5][6] This results in an almost complete extraction from the blood in a single pass, making its clearance an excellent proxy for renal plasma flow.[1][7][8]
Principle of the Method: The Fick Principle Applied to the Kidney
The PAH clearance method is a direct application of the Fick principle. To accurately measure ERPF, a steady-state plasma concentration of PAH is achieved through a priming intravenous bolus dose followed by a continuous infusion.[1][4][6] At steady state, the rate of PAH excretion in the urine equals the rate of its removal from the arterial plasma. By measuring the concentration of PAH in the urine and plasma, and the urine flow rate, ERPF can be calculated.
The rationale for maintaining a low plasma concentration (typically around 2 mg/dL) is to ensure that the tubular secretory mechanism is not saturated, allowing for maximal extraction of PAH from the blood.[5]
Materials and Reagents
-
p-Aminohippuric acid (PAH), sterile solution for injection (e.g., 20%)
-
Sterile 0.9% sodium chloride (saline) for infusion
-
Infusion pump and tubing sets
-
Syringes and needles for blood collection
-
Blood collection tubes (e.g., lithium heparin or EDTA)
-
Urine collection vessels
-
Calibrated laboratory glassware (pipettes, volumetric flasks)
-
Centrifuge
-
Analytical instrumentation for PAH quantification (spectrophotometer, HPLC, or LC-MS/MS)
-
Reagents for the chosen analytical method
Experimental Protocol: A Step-by-Step Guide
This protocol is a guideline and may need to be adapted based on the specific research question and subject characteristics.
Subject Preparation
-
Hydration: Ensure the subject is well-hydrated to maintain a stable and adequate urine flow. This can be achieved by encouraging the subject to drink a specific volume of water (e.g., 1 liter) 1-2 hours before the study begins.[9]
-
Dietary Restrictions: It is advisable for subjects to avoid consuming meat for at least 12 hours prior to the study to minimize potential interference with some analytical methods.[6]
-
Baseline Samples: Collect baseline blood and urine samples before the administration of PAH to serve as blanks for the analytical assay.
PAH Administration: Achieving Steady State
The goal is to achieve and maintain a stable plasma PAH concentration of approximately 2 mg/dL (20 mg/L).[5][7]
-
Priming (Bolus) Dose: Administer a priming intravenous dose of PAH to rapidly achieve the target plasma concentration. The typical priming dose is 6-10 mg/kg of body weight.[5][7]
-
Sustaining Infusion: Immediately following the priming dose, commence a continuous intravenous infusion of PAH.[6] The infusion rate is typically in the range of 10-24 mg/min, dissolved in sterile saline.[5][7] The exact rate should be calculated to maintain the desired steady-state plasma concentration.
Equilibration and Sample Collection
-
Equilibration Period: Allow for an equilibration period of at least 30-60 minutes after starting the infusion to ensure a stable plasma PAH concentration.
-
Timed Urine Collection: Following the equilibration period, begin timed urine collections.[6]
-
Blood Sampling: Collect blood samples at the midpoint of each urine collection period to accurately represent the plasma PAH concentration during that interval.[6]
Sample Handling and Processing
-
Urine:
-
Record the total volume of each timed urine collection.
-
Aliquot a portion for immediate analysis or store at -20°C or below for later analysis.
-
-
Blood:
-
Collect blood into appropriate anticoagulant tubes.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to a clean tube for immediate analysis or store at -20°C or below.
-
Analytical Quantification of PAH
Several methods can be used to measure PAH concentrations in plasma and urine. The choice of method depends on the available instrumentation, required sensitivity, and sample throughput.
Spectrophotometric (Colorimetric) Method
-
Principle: This traditional method involves a chemical reaction (diazotization) that produces a colored product, which is then quantified using a spectrophotometer.[10]
-
Limitations: This method can be labor-intensive and susceptible to interference from other substances.[10]
High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC offers greater specificity and sensitivity compared to colorimetric methods.[2] It separates PAH from other components in the sample before quantification by UV detection.
-
Sample Preparation: Typically involves protein precipitation for plasma samples and dilution for urine samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the most sensitive and specific method for PAH quantification.[11] It provides a high degree of confidence in the analytical results.
-
Sample Preparation: Simple protein precipitation for plasma and dilution for urine are usually sufficient.[11]
Data Analysis and Calculations
The ERPF is calculated using the standard clearance formula:
ERPF = (UPAH x V) / PPAH
Where:
-
ERPF is the Effective Renal Plasma Flow (in mL/min).
-
UPAH is the concentration of PAH in the urine (in mg/mL).
-
V is the urine flow rate (in mL/min), calculated as the total urine volume divided by the duration of the collection period in minutes.
-
PPAH is the concentration of PAH in the plasma (in mg/mL).
It's important to note that this calculation provides the effective renal plasma flow, which slightly underestimates the true renal plasma flow by about 10% because the renal extraction ratio of PAH is approximately 0.92, not 1.0.[7][8]
To calculate the Renal Blood Flow (RBF), the ERPF can be corrected for the hematocrit (Hct):
RBF = ERPF / (1 - Hct)
Quality Control and Troubleshooting
-
Steady-State Verification: It is crucial to confirm that a steady-state plasma PAH concentration was achieved. This can be done by observing minimal variation in the plasma PAH concentrations from consecutive collection periods.
-
Complete Urine Collection: Incomplete bladder emptying is a common source of error. Emphasize the importance of complete voiding at the beginning and end of each collection period.
-
Analytical Method Validation: The chosen analytical method for PAH quantification must be properly validated for accuracy, precision, linearity, and selectivity according to established guidelines.
Visualization of the Experimental Workflow
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. droracle.ai [droracle.ai]
- 3. What is Aminohippurate sodium used for? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. PAH clearance - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 2-Aminohippuric Acid in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of 2-Aminohippuric acid in human plasma. This compound is a key metabolite and biomarker, and its accurate quantification is crucial in various stages of clinical and pharmaceutical research. This method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Hippuric acid-d5, to ensure accuracy and precision. The method has been validated according to the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation and is suitable for high-throughput analysis in a regulated laboratory environment.
Introduction
This compound, an acylated amino acid, is a significant biomarker in clinical research, particularly in studies related to renal function and certain metabolic pathways. Accurate and reliable quantification of this compound in biological matrices such as human plasma is paramount for pharmacokinetic studies, drug development, and clinical diagnostics. Traditional analytical methods often lack the sensitivity and specificity required for precise measurement at low concentrations.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for bioanalytical assays due to its superior sensitivity, specificity, and high-throughput capabilities.[1] This application note presents a detailed protocol for the quantification of this compound in human plasma using HPLC-MS/MS. The method's simplicity in sample preparation, utilizing a straightforward protein precipitation technique, makes it amenable to routine analysis of a large number of samples. The incorporation of a stable isotope-labeled internal standard, Hippuric acid-d5, is a critical aspect of this method, as it effectively corrects for variations in sample processing and matrix effects, thereby enhancing the reliability of the results.[2]
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (purity ≥98%)
-
Hippuric acid-d5 (purity ≥98%, isotopic purity ≥99%)
-
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Human Plasma:
-
Blank human plasma (K2-EDTA as anticoagulant) from certified vendors.
-
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) was found to be suitable.
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepared by dissolving this compound and Hippuric acid-d5 in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Calibration Curve (CC) Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.
Analytical Method
Sample Preparation: Protein Precipitation
The choice of protein precipitation with acetonitrile is based on its efficiency in removing the majority of plasma proteins with minimal sample manipulation, making it a rapid and cost-effective approach.[3][4]
Protocol:
-
Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Hippuric acid-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters were optimized to achieve a balance between sensitivity, selectivity, and run time. A C18 column was selected for its robustness in retaining and separating the analyte and internal standard from endogenous plasma components. The mobile phase composition was chosen to ensure good peak shape and efficient ionization. Electrospray ionization in positive mode was selected as it provided a stable and intense signal for both this compound and its internal standard.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Multiple Reaction Monitoring (MRM)
The MRM transitions were selected based on the precursor and product ions of this compound and Hippuric acid-d5. For this compound, the protonated molecule [M+H]+ at m/z 195.1 was selected as the precursor ion. The major product ion at m/z 120.1, corresponding to the loss of the glycine moiety, was chosen for quantification.[1][5] This transition is highly specific and minimizes the potential for interference from other compounds in the plasma matrix.
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 195.1 | 120.1 | 150 | 25 |
| Hippuric acid-d5 (IS) | 185.1 | 110.1 | 150 | 25 |
Method Validation
The developed method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry".[1] The validation assessed the method's linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results, summarized in Table 4, demonstrate that the method is both accurate and precise.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 10 | 6.8 | 3.5 | 8.2 | 4.1 |
| LQC | 30 | 5.2 | -2.1 | 6.5 | -1.8 |
| MQC | 500 | 4.1 | 1.5 | 5.3 | 2.0 |
| HQC | 4000 | 3.5 | -0.8 | 4.8 | -1.2 |
Selectivity
The selectivity of the method was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard.
Recovery and Matrix Effect
The extraction recovery and matrix effect were evaluated at LQC and HQC levels. The extraction recovery of this compound was consistent and reproducible. The matrix effect was found to be negligible, indicating that the method is not significantly affected by the plasma matrix.
Stability
The stability of this compound in human plasma was assessed under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability. The results confirmed that the analyte is stable under these conditions.
Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for this compound Quantification.
Conclusion
This application note describes a simple, rapid, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, meeting the criteria set by the FDA for bioanalytical method validation. The straightforward protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard make this method highly suitable for routine use in clinical and research laboratories conducting pharmacokinetic and metabolic studies.
References
-
Jian-Hui, L., et al. (2008). Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 872(1-2), 134-140. [Link]
-
Fan, H. Y., et al. (2010). Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of p-aminohippuric acid and inulin in rat plasma for renal function study. Analytical and Bioanalytical Chemistry, 398(3), 1437-1444. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Dowling, T. C., et al. (1998). Simultaneous determination of p-aminohippuric acid, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 716(1-2), 305-313. [Link]
-
PubChem. (n.d.). p-Aminohippuric acid. [Link]
-
Fan, H. Y., et al. (2010). Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(19), 1643-1646. [Link]
Sources
- 1. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hippuric Acid-d5 | CAS 53518-98-2 | LGC Standards [lgcstandards.com]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry method for simultaneous quantification of p-aminohippuric acid and inulin in rat plasma for renal function study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Renal Function Assessment: A Detailed Protocol for Combined Inulin and PAH Clearance
Introduction: The Imperative for Accurate Renal Hemodynamic Measurement
In the realms of nephrology, drug development, and critical care, the precise assessment of renal function is paramount. The Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF) are two of the most critical parameters that provide a detailed picture of kidney health. While numerous estimation methods exist, the gold standard for accuracy remains the clearance of exogenous markers.[1] This application note provides a comprehensive, in-depth protocol for the simultaneous determination of GFR and ERPF using the continuous intravenous infusion of inulin and para-aminohippuric acid (PAH).
This guide is designed for researchers, scientists, and drug development professionals who require the highest degree of accuracy in renal function assessment. By not just outlining the steps but also explaining the underlying physiological principles, this document aims to empower users to conduct these complex studies with confidence and scientific rigor.
Principles and Significance: Why Inulin and PAH?
The selection of inulin and PAH as clearance markers is based on their unique physiological handling by the kidneys. Understanding this is crucial to appreciating the validity of the method.
-
Inulin for GFR: Inulin, a plant-derived polysaccharide, is considered the gold standard for measuring GFR.[2] Its utility lies in the fact that it is freely filtered by the glomeruli and is neither secreted nor reabsorbed by the renal tubules.[3] This means that the rate at which inulin is cleared from the plasma is equivalent to the rate of glomerular filtration.
-
PAH for ERPF: Para-aminohippuric acid (PAH) is used to measure ERPF. At low plasma concentrations, PAH is not only freely filtered by the glomeruli but is also almost completely secreted from the peritubular capillaries into the tubular fluid.[1] Consequently, the blood leaving the kidney is nearly completely cleared of PAH, making its clearance rate an excellent indicator of the total plasma flow to the kidneys.[1]
The simultaneous measurement of GFR and ERPF allows for the calculation of the Filtration Fraction (FF) , which is the proportion of plasma flowing through the kidneys that is filtered by the glomeruli. The FF provides valuable insights into the intra-renal hemodynamics.
Materials and Reagents
-
Sterile Inulin solution (e.g., 10% w/v)
-
Sterile Para-aminohippuric acid (PAH) solution (e.g., 20% w/v)
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Infusion pump and tubing
-
Intravenous catheters
-
Blood collection tubes (e.g., lithium heparin)
-
Urine collection containers
-
Calibrated centrifuge
-
Pipettes and laboratory glassware
-
Analytical equipment for inulin and PAH measurement (e.g., High-Performance Liquid Chromatography (HPLC) system)[4]
-
Standard laboratory safety equipment
Detailed Step-by-Step Protocol
This protocol is designed to achieve and maintain a steady-state plasma concentration of both inulin and PAH, which is critical for accurate clearance measurements.
Subject Preparation: Setting the Stage for Reliable Data
-
Fasting: The subject should fast overnight (at least 8 hours) to minimize metabolic variables.
-
Hydration: To ensure adequate urine flow for accurate collection, the subject should be well-hydrated. Provide 10 ml/kg of water orally approximately 1-2 hours before the start of the infusion.[5] Maintain hydration by replacing urine output with an equivalent volume of water throughout the study.
-
Medication Review: Review and temporarily discontinue any non-essential medications that could interfere with renal function or the analytical measurement of inulin and PAH.
Infusion Solution Preparation and Dose Calculation
The goal is to achieve a stable plasma concentration of both markers. This is accomplished by administering a priming (bolus) dose to rapidly achieve the target concentration, followed by a continuous maintenance infusion to replace the amount of marker cleared by the kidneys.
Target Plasma Concentrations:
-
Inulin: 20-30 mg/dL
-
PAH: 1-2 mg/dL
Priming (Bolus) Dose Calculation:
The priming dose is calculated based on the desired plasma concentration and the estimated volume of distribution (Vd).
-
Inulin Priming Dose (mg) = Target Plasma Inulin (mg/mL) x Vd of Inulin (mL/kg) x Body Weight (kg)
-
Vd of Inulin is approximately 150-200 mL/kg.
-
-
PAH Priming Dose (mg) = Target Plasma PAH (mg/mL) x Vd of PAH (mL/kg) x Body Weight (kg)
-
Vd of PAH is approximately 400 mL/kg.
-
Maintenance Infusion Rate Calculation:
The maintenance infusion rate is calculated to match the rate of renal clearance at the target plasma concentration.
-
Inulin Maintenance Infusion Rate (mg/min) = Target Plasma Inulin (mg/mL) x Estimated GFR (mL/min)
-
PAH Maintenance Infusion Rate (mg/min) = Target Plasma PAH (mg/mL) x Estimated ERPF (mL/min)
Initial estimates for GFR and ERPF can be based on standard values (e.g., 120 mL/min for GFR and 650 mL/min for ERPF) or a preliminary assessment of the subject's renal function.
The calculated amounts of inulin and PAH for both the priming and maintenance infusions should be prepared in separate, clearly labeled syringes or infusion bags using sterile 0.9% saline.
Experimental Workflow
The following diagram illustrates the key phases of the combined inulin and PAH clearance protocol.
Caption: Experimental workflow for combined inulin and PAH clearance.
Detailed Timeline:
-
Time -90 min: Subject voids completely. Begin oral hydration.
-
Time -60 min: Establish two intravenous lines: one for infusion and one in the contralateral arm for blood sampling.
-
Time -15 min: Collect baseline ("blank") blood and urine samples.
-
Time 0 min: Administer the calculated priming doses of inulin and PAH intravenously over 2-3 minutes. Immediately start the continuous maintenance infusion.
-
Time 0 to 60 min (Equilibration Period): Allow at least 60 minutes for the plasma concentrations of inulin and PAH to reach a steady state.[5]
-
Time 60 min: Subject voids completely and discards the urine. This marks the beginning of the first clearance period.
-
Clearance Periods: Conduct at least three consecutive, accurately timed clearance periods (e.g., 30 minutes each).
-
During each period:
-
At the midpoint of the period (e.g., time 75, 105, 135 min), draw a blood sample from the sampling line.
-
At the end of the period (e.g., time 90, 120, 150 min), the subject voids completely to collect the total urine output for that period. Record the exact time and volume of each urine collection.
-
-
Sample Handling and Processing
-
Blood Samples:
-
Collect blood in lithium heparin tubes.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Aliquot the plasma into labeled cryovials and store at -80°C until analysis.
-
-
Urine Samples:
-
Record the total volume of each timed urine collection.
-
Mix the urine sample well.
-
Aliquot a portion of the urine into labeled tubes and store at -20°C until analysis.
-
Data Analysis and Calculations
The clearance for each substance is calculated for each collection period and then averaged.
Fundamental Clearance Equation:
The clearance (C) of a substance is calculated using the following formula:
C (mL/min) = (U x V) / P
Where:
-
U = Urinary concentration of the substance (mg/mL)
-
V = Urine flow rate (mL/min) (calculated as total urine volume of the period / duration of the period in minutes)
-
P = Plasma concentration of the substance (mg/mL)
Step-by-Step Calculation:
-
Calculate GFR for each period:
-
GFR = (U_inulin x V) / P_inulin
-
-
Calculate ERPF for each period:
-
ERPF = (U_PAH x V) / P_PAH
-
-
Calculate the average GFR and ERPF:
-
Average GFR = (GFR_period1 + GFR_period2 + GFR_period3) / 3
-
Average ERPF = (ERPF_period1 + ERPF_period2 + ERPF_period3) / 3
-
-
Normalize to Body Surface Area (BSA):
-
It is standard practice to normalize GFR and ERPF to a standard BSA of 1.73 m².
-
Normalized GFR = Average GFR x (1.73 / Subject's BSA)
-
Normalized ERPF = Average ERPF x (1.73 / Subject's BSA)
-
BSA can be calculated using the Mosteller formula: BSA (m²) = √([Height(cm) x Weight(kg)] / 3600)
-
-
Calculate Filtration Fraction (FF):
-
FF = (Average GFR / Average ERPF)
-
Data Presentation and Interpretation
The results should be presented in a clear, tabular format.
| Parameter | Period 1 | Period 2 | Period 3 | Average | Normalized to 1.73 m² BSA |
| GFR (mL/min) | |||||
| ERPF (mL/min) | |||||
| Filtration Fraction |
Typical Normal Values in Healthy Adults:
-
GFR: 90-120 mL/min/1.73 m²
-
ERPF: 600-700 mL/min/1.73 m²
-
Filtration Fraction: 0.15 - 0.20
The following diagram illustrates the relationship between GFR, ERPF, and FF.
Caption: Relationship between GFR, ERPF, and Filtration Fraction.
Conclusion: Upholding the Gold Standard
The combined inulin and PAH clearance method, while technically demanding, remains the most reliable method for the precise determination of GFR and ERPF. Its application is indispensable in research settings where the accurate characterization of renal hemodynamics is critical, such as in the evaluation of novel therapeutics with potential renal effects or in detailed physiological studies. By adhering to the rigorous protocol outlined in this document, researchers can ensure the generation of high-quality, reproducible data, thereby upholding the highest standards of scientific integrity.
References
-
Van Acker, B. A., et al. (1995). Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients. British Journal of Clinical Pharmacology, 39(6), 637–642. [Link]
-
Khan Academy. (n.d.). Renal: Measuring GFR with inulin (practice). [Link]
-
Macrophage. (2016, March 9). Inulin and PAH and their use in measuring GFR and RPF [Video]. YouTube. [Link]
-
Dutch Association for Nuclear Medicine. (n.d.). Measurement of Renal Function (GFR and ERPF). Richtlijnendatabase. [Link]
-
Dr.Oracle. (2025, April 10). What are inulin clearance and Para-Amino Hippuric Acid (PAH) clearance used to estimate?. [Link]
-
Wikipedia. (2023, December 18). Glomerular filtration rate. [Link]
-
Deranged Physiology. (2023, December 18). Measurement of glomerular filtration rate and renal blood flow. [Link]
-
Schnurr, E., Lahme, W., & Küppers, H. (1980). Measurement of renal clearance of inulin and PAH in the steady state without urine collection. Clinical nephrology, 13(1), 26–29. [Link]
-
Fesler, P., et al. (1999). Simultaneous determination of inulin and p-aminohippuric acid (PAH) in human plasma and urine by high-performance liquid chromatography. The Analyst, 124(6), 833–836. [Link]
-
Delanaye, P., et al. (2019). Measured Glomerular Filtration Rate: The Query for a Workable Golden Standard Technique. Diagnostics, 9(4), 200. [Link]
Sources
- 1. droracle.ai [droracle.ai]
- 2. Khan Academy [khanacademy.org]
- 3. youtube.com [youtube.com]
- 4. Creatinine Clearance - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of inulin clearance by bolus intravenous injection in healthy subjects and ascitic patients: equivalence of systemic and renal clearances as glomerular filtration markers - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Renal Plasma Flow in Clinical Research: A Detailed Protocol for Intravenous 2-Aminohippuric Acid Administration
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the intravenous administration of 2-aminohippuric acid (PAH) for the determination of effective renal plasma flow (ERPF) in a clinical research setting. This application note delves into the underlying principles, provides detailed step-by-step protocols, and offers insights gleaned from extensive field experience to ensure data integrity and subject safety.
Scientific Principle: The Cornerstone of Renal Hemodynamic Assessment
The measurement of ERPF using PAH clearance is a gold-standard method for assessing renal hemodynamics.[1] this compound, an exogenous substance, is ideally suited for this purpose due to its unique handling by the kidneys.[2] At low plasma concentrations (1.0 to 2.0 mg/100 mL), PAH is both freely filtered by the glomeruli and efficiently secreted by the proximal tubules, resulting in the clearance of approximately 90% of the substance from the renal blood in a single pass.[2][3] This high extraction ratio means that the rate of PAH clearance from the blood provides a close approximation of the total renal plasma flow.[4]
The fundamental principle is based on the Fick principle, which states that the amount of a substance entering an organ is equal to the amount leaving it.[5] In the context of PAH and the kidneys, this can be expressed as:
ERPF = (UPAH x V) / PPAH [6]
Where:
-
ERPF is the Effective Renal Plasma Flow (in mL/min)
-
UPAH is the concentration of PAH in the urine (in mg/mL)
-
V is the urine flow rate (in mL/min)
-
PPAH is the concentration of PAH in the plasma (in mg/mL)
While this method provides the effective renal plasma flow, it is generally accepted as a reliable surrogate for the true renal plasma flow, typically underestimating it by only about 10%.[7] This level of accuracy is widely considered acceptable given the practicality of the procedure.[7]
Subject and Material Preparation: Setting the Stage for Success
Meticulous preparation is paramount for obtaining accurate and reproducible results. This section outlines the critical steps for preparing the subject and the necessary materials.
Subject Preparation
-
Hydration: The subject should be well-hydrated to ensure an adequate urine flow rate. Oral water loading (e.g., 10-15 mL/kg of water) is often initiated 1-2 hours prior to the start of the infusion.
-
Dietary Restrictions: It is advisable for subjects to avoid consuming meat for at least 12 hours before the study, as it can interfere with certain analytical methods for creatinine, which is often measured concurrently.[8]
-
Informed Consent: As with any clinical research protocol, obtaining written informed consent from the subject is a mandatory first step. The procedure, potential risks, and benefits must be clearly explained.
Materials and Reagents
-
2-Aminohippurate Sodium (PAH) Injection: A sterile, non-preserved 20% aqueous solution is the standard formulation.[2][3]
-
Infusion Solution: Sterile 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) for dilution of the PAH solution. Normal saline is often preferred to avoid any potential effects of dextrose on renal hemodynamics.
-
Infusion Pump: A calibrated infusion pump capable of delivering a precise and constant flow rate.
-
IV Catheters: Two intravenous catheters, one for the infusion of PAH and the other for blood sampling, should be placed in contralateral arms.
-
Blood Collection Tubes: Sodium heparin (green top) tubes are recommended for plasma collection.
-
Urine Collection Vessels: Graduated cylinders or other suitable containers for the timed collection of urine.
-
Centrifuge: For the separation of plasma from whole blood.
-
Freezer: For storage of plasma and urine samples prior to analysis.
Intravenous Administration Protocol: A Step-by-Step Guide
The following protocol outlines the intravenous administration of PAH to achieve a steady-state plasma concentration for the accurate measurement of ERPF.
Preparation of the PAH Infusion Solution
-
Aseptic Technique: All preparations should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques to prevent contamination.
-
Dilution: The 20% PAH solution should be diluted with sterile normal saline or D5W to a final concentration suitable for infusion. The final concentration will depend on the desired infusion rate and the subject's weight.
Dosing Regimen: Achieving a Steady State
To rapidly achieve and maintain the target plasma PAH concentration of approximately 2 mg/100 mL, a two-phase dosing strategy is employed: a priming (bolus) dose followed by a continuous maintenance infusion.[2][3]
| Phase | Dosage | Rationale |
| Priming (Bolus) Dose | 6 - 10 mg/kg | To rapidly achieve the target plasma concentration. |
| Continuous Infusion | 10 - 24 mg/min | To maintain a steady-state plasma concentration throughout the study period. |
Example Calculation for a 70 kg Subject:
-
Priming Dose: 8 mg/kg x 70 kg = 560 mg of PAH
-
Maintenance Infusion: A common starting rate is 15 mg/min.
Experimental Workflow
The following diagram illustrates the key steps in the PAH administration and sample collection workflow:
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Aminohippurate Sodium (Aminohippurate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 5. Renal blood flow - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. PAH clearance - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Urine sample preparation for accurate 2-Aminohippuric acid analysis
Application Note & Protocol
Topic: Optimized Urine Sample Preparation for Accurate 2-Aminohippuric Acid Analysis by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the preparation of urine samples for the accurate quantification of this compound (p-Aminohippuric acid, PAH). As a key diagnostic agent for measuring renal plasma flow, precise and reliable analysis of PAH is critical.[1] This document details several field-proven sample preparation protocols, ranging from a simple 'dilute-and-shoot' approach to more extensive cleanup using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The rationale behind each procedural step is explained to empower researchers to select and optimize the most suitable method for their specific analytical needs. The protocols are designed for compatibility with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification.
Introduction: The Significance of this compound (PAH) Analysis
This compound (PAH) is not an endogenous compound in humans but is administered intravenously as a diagnostic agent.[1] Its unique physiological handling by the kidneys—undergoing both glomerular filtration and near-complete tubular secretion—makes its clearance an effective measure of Renal Plasma Flow (RPF).[2] Accurate measurement of urinary PAH is therefore fundamental in nephrology research, clinical diagnostics, and in preclinical/clinical studies to assess the renal effects of new drug candidates.
The urine matrix, however, is notoriously complex, containing a high concentration of salts, urea, and a diverse array of endogenous metabolites that can interfere with analysis. These matrix components can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[3] Therefore, a robust and validated sample preparation strategy is paramount to remove interferences, ensure analyte stability, and achieve the accuracy and precision required for reliable results.
Foundational Principles: Sample Collection and Stability
The integrity of the analytical result begins with proper sample handling. Inaccurate data is often traced back to pre-analytical errors in collection and storage.
Sample Collection
-
Container: Collect spot or timed urine samples in sterile, clearly labeled polyethylene or polypropylene containers.[4][5]
-
Preservatives: For delayed processing, the addition of a preservative like thymol crystals can inhibit microbial growth.[5] However, always verify that any preservative used does not interfere with the LC-MS/MS analysis. For most routine analyses where samples are frozen promptly, preservatives are not necessary.
Storage and Stability
Analyte degradation is a critical variable that must be controlled.[6]
-
Short-Term Storage: If analysis is to be performed within 24 hours, samples should be stored at 2-8°C.[7]
-
Long-Term Storage: For storage longer than 24 hours, samples must be frozen at -20°C or, ideally, -80°C to ensure long-term stability.[8][9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can lead to analyte degradation and changes in the sample matrix.[7][8] It is highly recommended to aliquot samples into single-use volumes after the initial collection and centrifugation.[9]
Initial Sample Processing (Universal First Step): Regardless of the subsequent extraction protocol, all urine samples should undergo this initial preparation:
-
Thaw frozen urine samples completely in a water bath at room temperature (or up to 37°C for faster thawing).[8]
-
Vortex the sample for 10-15 seconds to ensure homogeneity.
-
Centrifuge the sample at a high speed (e.g., 5,000-10,000 x g) for 5-10 minutes to pellet cellular debris and insoluble particulates.[8][9]
-
Carefully transfer the clear supernatant to a new, clean tube for subsequent processing. This step is crucial to prevent clogging of HPLC columns and contamination of the MS system.
The Role of the Internal Standard (IS)
An internal standard is essential for correcting for variability during sample preparation and analysis.[3] It is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the preparation process.
-
Recommended IS: A stable isotope-labeled (SIL) version of the analyte, such as ¹³C₆-p-Aminohippuric acid , is the gold standard. It co-elutes with the analyte and behaves identically during extraction and ionization, providing the most accurate correction for matrix effects and procedural losses.[3][10][11]
-
Alternative IS: If a SIL-IS is unavailable, a structural analog like p-Aminosalicylic acid (PAS) or p-aminobenzoic acid can be used.[12][13] However, these may have different extraction efficiencies and ionization responses, requiring more rigorous validation.
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope Labeled (SIL) | Co-elutes with analyte; Corrects for nearly all sources of variability (extraction, matrix effects, ionization).[3] | Higher cost. |
| Structural Analog | Lower cost; Readily available. | Different chromatographic and ionization behavior than the analyte; May not fully compensate for matrix effects. |
Experimental Protocols for Sample Preparation
The choice of sample preparation method is a trade-off between throughput, required sensitivity, and the level of matrix interference.
Protocol 1: Direct Dilution ('Dilute-and-Shoot')
This is the simplest and fastest method, suitable for high-throughput screening or when the PAH concentration is expected to be high. The primary goal is to dilute the matrix components to a level where they cause minimal ion suppression.
Causality: By diluting the sample (e.g., 10 to 100-fold) with the initial mobile phase, the concentration of salts and other interfering molecules is significantly reduced. This minimizes their impact on the ionization efficiency of the target analyte in the mass spectrometer source.[12]
Caption: Workflow for the Direct Dilution method.
Step-by-Step Methodology:
-
Pipette 50 µL of the centrifuged urine supernatant into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (prepared in reconstitution solvent).
-
Add 900 µL of the reconstitution solvent (typically the aqueous component of the initial LC mobile phase, e.g., 0.1% formic acid in water). This results in a 1:20 dilution. The dilution factor can be adjusted as needed.
-
Vortex the tube for 15 seconds to ensure complete mixing.
-
Centrifuge briefly to bring down any droplets.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
While urine has a low protein content compared to plasma, PPT with a solvent like acetonitrile is an effective and simple way to remove proteins and some polar interferences.
Causality: Adding a water-miscible organic solvent like acetonitrile alters the polarity of the solution, causing proteins to denature and precipitate out of solution.[12][13] Many other matrix components are also removed in the resulting pellet.
Caption: Workflow for the Protein Precipitation method.
Step-by-Step Methodology:
-
Pipette 100 µL of the centrifuged urine supernatant into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard at the desired concentration. A 3:1 solvent-to-sample ratio is typical.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to form a tight pellet.
-
Carefully aspirate the supernatant and transfer it to a new clean tube, being careful not to disturb the pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the initial mobile phase. Vortex to dissolve.
-
Transfer to an autosampler vial for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving many polar interferences behind in the aqueous phase.
Causality: The extraction efficiency is highly dependent on the pH of the aqueous sample. This compound is an acid. By adjusting the pH of the urine to be at least 2 units below its pKa, the molecule becomes protonated and uncharged (neutral). This neutral form is more soluble in an organic solvent (like ethyl acetate) and will partition out of the aqueous urine matrix.[14]
Caption: Workflow for the Liquid-Liquid Extraction method.
Step-by-Step Methodology:
-
Pipette 500 µL of centrifuged urine supernatant into a glass tube. Add the internal standard.
-
Acidify the sample by adding a small volume of acid (e.g., 10 µL of 88% formic acid or 6N HCl) to bring the pH to approximately 3.0.[4] Verify the pH.
-
Add 2 mL of an appropriate, immiscible organic solvent such as ethyl acetate or methyl-t-butyl ether.[4][15]
-
Cap the tube and mix thoroughly by vortexing or mechanical shaking for 2-5 minutes to facilitate the extraction.
-
Centrifuge at ~2,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in a known volume of mobile phase.
-
Transfer to an autosampler vial for analysis.
Protocol 4: Solid-Phase Extraction (SPE)
SPE is the most selective sample preparation method, providing the cleanest extracts. It is ideal for applications requiring the lowest limits of quantification.
Causality: SPE separates components of a mixture based on their physical and chemical properties. For an acidic compound like PAH, a polymeric reversed-phase sorbent (e.g., HLB - Hydrophilic-Lipophilic Balanced) is often effective.[16] The process involves conditioning the sorbent, loading the sample (at a low pH to ensure the analyte is retained), washing away interferences, and finally eluting the purified analyte with an organic solvent.[17]
Step-by-Step Methodology (using a generic polymeric reversed-phase cartridge):
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Mix 500 µL of centrifuged urine supernatant with the internal standard and 500 µL of 2% formic acid. Load this mixture onto the SPE cartridge and allow it to pass through slowly (e.g., 1 mL/min).
-
Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away salts and polar interferences.
-
Elute: Place a clean collection tube under the cartridge. Elute the PAH and internal standard with 1 mL of methanol or acetonitrile.
-
Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase for analysis.
LC-MS/MS Analytical Finish
While a full method development is beyond the scope of this note, a typical starting point for LC-MS/MS analysis of PAH is provided below. Method validation must be performed according to regulatory guidelines.[18][19]
| Parameter | Typical Condition | Rationale |
| LC Column | C18 or HILIC (e.g., Cosmosil HILIC)[12] | C18 provides good retention for moderately polar compounds. HILIC can offer alternative selectivity. |
| Mobile Phase A | 0.1% Formic Acid in Water or 20mM Ammonium Acetate[12] | Provides protons for positive ion mode or acts as a buffer. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[12] | Organic solvent for eluting the analyte from the column. |
| Ionization Mode | ESI Negative or Positive[12][20] | PAH can be ionized in both modes. Negative mode often provides good sensitivity for acidic compounds. |
| MRM Transitions | Negative: m/z 192.9 -> 149.1[12]Positive: m/z 195.2 -> 120.2[20] | Precursor -> Product ion transition for specific and sensitive detection. |
| Internal Standard | PAS (Negative): m/z 152.1 -> 108.1[12]¹³C₆-PAH (Neg): m/z 198.9 -> 155.1 | Specific transitions for the chosen internal standard. |
Method Validation and Quality Control
Any analytical method used for regulated studies must be validated to demonstrate its suitability for the intended purpose.[21][22] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other matrix components.
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day).
-
Calibration Curve: Linearity, range, and weighting model.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessment of ion suppression or enhancement from the urine matrix.
-
Stability: Freeze-thaw, short-term, and long-term stability of PAH in urine.[11]
Conclusion
The optimal sample preparation method for this compound in urine depends on the specific requirements of the study. For high-throughput applications, a simple dilute-and-shoot approach may be sufficient. For improved data quality and removal of interferences, protein precipitation offers a modest improvement with minimal extra effort. For the most demanding applications requiring high sensitivity and the cleanest extracts, Liquid-Liquid Extraction or Solid-Phase Extraction are the recommended methods. The use of a stable isotope-labeled internal standard is strongly advised for all quantitative applications to ensure the highest degree of accuracy and precision. Each method must be thoroughly validated to prove its performance characteristics for the intended analytical purpose.
References
-
Lucenteforte, E., Valsecchi, M. G., Tettamanti, C., Ranieri, V., Iapichino, G., & D'Avanzo, B. (2011). Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(24), 2443-2448. [Link]
-
NIOSH. (1994). HIPPURIC and METHYL HIPPURIC ACIDS in urine: Method 8301. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
NIOSH. (1994). HIPPURIC ACID in urine: Method 8300. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. [Link]
-
Phenomenex. (n.d.). Sample Preparation Guide. [Link]
-
Khan, A., Kumar, P., Khan, R., & Gupta, A. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 350–354. [Link]
-
Poon, K. K., Chui, S. H., & Chan, A. Y. (1997). Rapid Determination of P-Aminohippuric Acid in Serum and Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 704(1-2), 359-364. [Link]
-
Suhre, K., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. Proteomes, 7(2), 20. [Link]
-
Patel, P. N., et al. (2023). Analytical Method Development and Validation for the Spectrophotometric Estimation of Hippuric Acid Prodrug (Methenamine Hippurate). International Journal of Pharmaceutical and Bio-Medical Science, 3(3), 1-8. [Link]
-
Dadfarnia, S., & Shabani, A. M. H. (2010). Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. Analytical Methods, 2(8), 1149-1154. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 878(23), 2153-2158. [Link]
-
RayBiotech. (n.d.). Preparing Urine Samples for ELISA & Multiplex Assay Kits. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2010). Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards. Journal of Chromatography B, 878(23), 2153-2158. [Link]
-
Haid, M., et al. (2017). Stability of targeted metabolite profiles of urine samples under different storage conditions. Metabolomics, 13(1), 8. [Link]
-
van der Meer, Y. (2023). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. Student Theses Faculty of Science and Engineering. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Toto, R. D., et al. (1998). Capillary Electrophoresis Method to Measure p-Aminohippuric Acid in Urine and Plasma for the Assessment of Renal Plasma Flow. Clinical Chemistry, 44(10), 2187-2191. [Link]
-
Fan, H. Y., Lin, C. C., & Pao, L. H. (2010). Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(19), 1643-1646. [Link]
- Namieśnik, J., & Zabiegała, B. (2000). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 9(5), 357-368.
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]
-
IROA Technologies. (n.d.). How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]
-
Singh, R., et al. (2020). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 10(11), 450. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Tardif, R., & Brodeur, J. (1989). Simultaneous High-Performance Liquid Chromatographic Analysis of Hippuric Acid and ortho-, meta-, and para-Methylhippuric Acids in Urine. Journal of Analytical Toxicology, 13(5), 313-316. [Link]
-
Jagerdeo, E., & Abdel-Rehim, M. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6667. [Link]
-
Dong, M. W. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. IVT Network. [Link]
-
Wikipedia. (n.d.). Aminohippuric acid. [Link]
-
Clinical Laboratory International. (2022). Impact of analyte stability on the urine analysis of porphyrins and their precursors. [Link]
- Hoofnagle, A. N., et al. (2012). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 58(5), 858-866.
-
Herrington, W. G., et al. (2016). The Influence of Processing and Storage Conditions on Renal Protein Biomarkers. Clinical Journal of the American Society of Nephrology, 11(10), 1883-1890. [Link]
-
ResearchGate. (n.d.). Standard concentrations (μmol/L) and internal standards of amino acids, ceramides, LPCs, C0 and AcyCNs. [Link]
Sources
- 1. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iroatech.com [iroatech.com]
- 4. cdc.gov [cdc.gov]
- 5. cdc.gov [cdc.gov]
- 6. Impact of analyte stability on the urine analysis of porphyrins and their precursors - Clinical Laboratory int. [clinlabint.com]
- 7. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. raybiotech.com [raybiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ema.europa.eu [ema.europa.eu]
- 19. fda.gov [fda.gov]
- 20. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes & Protocols: The Utility of 2-Aminohippuric Acid in Preclinical Nephrotoxicity Assessment
Abstract
The early and accurate detection of drug-induced kidney injury (DIKI) is a critical challenge in preclinical drug development. Traditional biomarkers such as serum creatinine (SCr) and blood urea nitrogen (BUN) are often insensitive, rising only after substantial renal damage has occurred.[1][2][3] This guide details the application of 2-Aminohippuric acid, more commonly known as para-aminohippuric acid (PAH), as a sensitive, functional biomarker for assessing nephrotoxicity. Unlike damage biomarkers that signal cell death, PAH clearance provides a dynamic measure of renal transport capacity, specifically tubular secretion. A decline in PAH clearance can indicate functional impairment of the proximal tubules, often preceding histological changes or elevations in SCr/BUN. We provide the scientific rationale, detailed in vivo and in vitro protocols, and data interpretation frameworks for integrating PAH into preclinical safety assessment workflows.
Introduction: Beyond Traditional Biomarkers
The pipeline for drug development is fraught with attrition, and unforeseen toxicity is a major cause of failure. The kidney, with its high blood flow and role in concentrating and metabolizing xenobiotics, is a frequent target for drug-induced toxicity.[4][5] For decades, risk assessment has relied on SCr and BUN, which are markers of glomerular filtration rate (GFR) rather than direct kidney injury.[1] Their limitations have spurred the search for more sensitive and specific biomarkers.
The U.S. Food and Drug Administration (FDA) and other regulatory bodies have qualified a panel of novel urinary biomarkers, including Kidney Injury Molecule-1 (KIM-1), Clusterin, and N-acetyl-beta-D-glucosaminidase (NAG), which signal structural damage to the kidney.[6][7][8] These "damage" biomarkers are invaluable, yet a comprehensive safety profile also requires an understanding of functional decline. This is the critical role of this compound (PAH). PAH clearance is the gold-standard method for measuring effective renal plasma flow (ERPF) and serves as a robust indicator of the functional integrity of the proximal tubule's secretory pathway.[9][10][11]
This document will elucidate the mechanism of PAH transport, its application as an early indicator of tubular dysfunction, and provide actionable protocols for its use in rodent models and cell-based assays.
Scientific Principle: The Molecular Basis of PAH Transport
The utility of PAH lies in its unique handling by the kidney. It is both filtered at the glomerulus and, more importantly, avidly secreted from the peritubular capillaries into the tubular lumen by the proximal tubule epithelial cells. This highly efficient, two-pronged elimination results in a renal extraction ratio of over 90% in a single pass, meaning its clearance rate is nearly equivalent to the total renal plasma flow.[11]
This active secretion is a multi-step, energy-dependent process mediated by specific transporters:
-
Basolateral Uptake: PAH is transported from the blood into the proximal tubule cells against its concentration gradient. This is primarily mediated by Organic Anion Transporter 1 (OAT1/SLC22A6) and Organic Anion Transporter 3 (OAT3/SLC22A8) .[12][13] These transporters function as exchangers, typically swapping an intracellular dicarboxylate (like α-ketoglutarate) for an extracellular organic anion like PAH.[11][13]
-
Apical Efflux: Once inside the cell, PAH is secreted into the tubular lumen. This step is less defined but is thought to involve transporters such as Multidrug Resistance-Associated Protein 2 (MRP2) and NPT1 (SLC17A1) .[11]
Many nephrotoxic drugs or their metabolites are also substrates or inhibitors of these OATs.[5][12] By competing with PAH for transport or by directly damaging the tubular cells and impairing transporter function, a nephrotoxin will reduce the kidney's ability to secrete PAH. This leads to a measurable decrease in PAH clearance, serving as an early warning of functional injury.
Caption: Mechanism of PAH active secretion in the renal proximal tubule.
Logical Workflow for Nephrotoxicity Assessment
Integrating PAH clearance provides a powerful, two-tiered approach to preclinical nephrotoxicity screening. A positive finding (in vivo) can be followed by a mechanistic investigation (in vitro).
Caption: Logical workflow for integrating PAH into nephrotoxicity studies.
Experimental Protocol: In Vivo PAH Clearance in Rats
This protocol describes the constant infusion method to achieve steady-state plasma concentrations for accurate clearance measurement.
4.1 Materials and Equipment
-
Animals: Male Sprague-Dawley rats (250-300g), acclimatized for at least one week.[14]
-
Reagents:
-
Sodium p-aminohippurate (PAH) solution (e.g., 20% w/v)
-
Anesthetic (e.g., Inactin/Thiobutabarbital, 100 mg/kg, i.p.)
-
Sterile 0.9% saline
-
Heparinized saline (10 U/mL)
-
-
Equipment:
-
Syringe infusion pumps (x2)
-
Metabolic cage for urine collection (optional, for conscious models)
-
Surgical tools (forceps, scissors, vessel cannulas)
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Spectrophotometer or plate reader
-
4.2 Surgical Preparation (Anesthetized Model)
-
Anesthetize the rat and place it on a heated surgical board to maintain body temperature.
-
Perform a tracheostomy to ensure a clear airway (optional but recommended for long procedures).
-
Cannulate the left jugular vein for infusion of PAH and saline.
-
Cannulate the right carotid artery or femoral artery for blood sampling. Flush cannula with heparinized saline.
-
Cannulate the bladder with a flanged PE-50 tubing for timed urine collection.
4.3 PAH Infusion and Sample Collection
-
Priming Dose (Bolus): Administer a bolus injection of PAH to rapidly achieve the target plasma concentration. A typical dose is ~10 mg/kg.
-
Maintenance Infusion: Immediately begin a constant intravenous infusion of PAH. The rate must be optimized but a starting point is ~0.5 mg/min/kg. This infusion should be in a saline vehicle.
-
Hydration: Simultaneously, infuse saline at a rate of ~10-12 mL/hr/kg to maintain hydration and stable urine flow.
-
Equilibration Period: Allow the system to equilibrate for 60-90 minutes.
-
Clearance Periods:
-
Begin the first clearance period (e.g., 30 minutes) by collecting all urine produced.
-
At the midpoint of the urine collection (15 minutes), draw a blood sample (~150 µL) from the arterial cannula.
-
Repeat for 2-3 consecutive clearance periods to ensure steady-state and reproducibility.
-
Record the exact duration and volume of each urine collection.
-
4.4 Sample Processing and Analysis
-
Plasma: Centrifuge the blood sample at 2,000 x g for 10 minutes. Collect the plasma supernatant.
-
Urine: Measure the volume of urine collected for each period to calculate the flow rate (V).
-
PAH Assay (Bratton-Marshall Method):
-
This is a classic colorimetric assay. Deproteinize plasma samples (e.g., with trichloroacetic acid).
-
Add sodium nitrite to diazotize the PAH.
-
Add ammonium sulfamate to remove excess nitrite.
-
Add N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) to form a colored azo compound.
-
Measure the absorbance at 540 nm.
-
Calculate concentrations ([P]PAH and [U]PAH) against a standard curve.
-
4.5 Data Calculation and Presentation
-
Urine Flow Rate (V): V (mL/min) = Urine Volume (mL) / Collection Time (min).
-
PAH Clearance (CL_PAH): CL_PAH (mL/min) = ( [U]PAH × V ) / [P]PAH
-
[U]PAH = PAH concentration in urine (e.g., mg/mL)
-
[P]PAH = PAH concentration in plasma (e.g., mg/mL)
-
-
Normalize clearance to body weight (mL/min/kg).
Table 1: Example Data Summary for In Vivo PAH Clearance Study
| Treatment Group | Animal ID | [P]PAH (mg/mL) | [U]PAH (mg/mL) | V (mL/min) | CL_PAH (mL/min/kg) | % Change from Vehicle |
| Vehicle | R-01 | 0.021 | 3.50 | 0.055 | 18.3 | 0% |
| Vehicle | R-02 | 0.020 | 3.62 | 0.051 | 18.5 | 0% |
| Compound X (Low) | R-03 | 0.022 | 3.45 | 0.053 | 16.6 | -9.8% |
| Compound X (Low) | R-04 | 0.021 | 3.51 | 0.050 | 16.7 | -9.2% |
| Compound X (High) | R-05 | 0.035 | 2.90 | 0.048 | 7.9 | -56.8% |
| Compound X (High) | R-06 | 0.038 | 2.85 | 0.049 | 7.3 | -59.9% |
Protocol: In Vitro OAT1/3 Inhibition Assay
This protocol determines if a test compound directly inhibits the key transporters involved in PAH uptake.
5.1 Materials and Cell Lines
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express human OAT1 (hOAT1) or hOAT3. A vector-transfected control cell line is essential.
-
Reagents:
-
[³H]PAH (radiolabeled para-aminohippuric acid)
-
Probenecid (a known OAT inhibitor, used as a positive control)
-
Test compound
-
Cell culture medium (e.g., DMEM) and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar uptake buffer
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail
-
-
Equipment:
-
24- or 48-well cell culture plates
-
Liquid scintillation counter
-
5.2 Experimental Procedure
-
Cell Seeding: Seed the OAT-expressing cells and control cells into multi-well plates and grow to >90% confluency.
-
Pre-incubation: Wash the cell monolayers twice with warm HBSS. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound or Probenecid (e.g., 0.1 µM to 100 µM).
-
Uptake Initiation: Start the transport reaction by adding HBSS containing [³H]PAH (e.g., 1-5 µM) and the respective concentrations of the test compound/inhibitor.
-
Uptake Termination: After a short incubation period (e.g., 2-5 minutes, within the linear range of uptake), rapidly terminate the transport by washing the plates three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells in each well with lysis buffer.
-
Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. Determine the protein concentration in parallel wells to normalize the data.
5.3 Data Analysis
-
Calculate the specific uptake by subtracting the radioactivity measured in vector-control cells from that in OAT-expressing cells.
-
Express the uptake in the presence of the test compound as a percentage of the uptake in the vehicle control wells (0% inhibition).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Example Data Summary for In Vitro OAT Inhibition
| Transporter | Test Compound | Positive Control | IC₅₀ (µM) |
| hOAT1 | Compound X | Probenecid | 8.2 |
| hOAT1 | - | Probenecid | 5.5 |
| hOAT3 | Compound X | Probenecid | >100 |
| hOAT3 | - | Probenecid | 12.1 |
Synthesis and Interpretation
The power of using PAH lies in combining the in vivo and in vitro results.
-
Scenario 1: Potent In Vivo Effect + Potent In Vitro Inhibition
-
A significant decrease in PAH clearance in vivo (Table 1, Compound X High Dose) coupled with a low IC₅₀ value for hOAT1 in vitro (Table 2) provides strong evidence that the test compound is a direct inhibitor of the renal organic anion transport system. This is a clear mechanism for its nephrotoxic potential.
-
-
Scenario 2: In Vivo Effect + No In Vitro Inhibition
-
If PAH clearance is reduced in vivo but the compound does not inhibit OATs in vitro (IC₅₀ > 100 µM), the toxicity is likely due to other mechanisms. These could include mitochondrial dysfunction, oxidative stress, or physical obstruction of the tubules, all of which would non-specifically impair the energy-dependent transport of PAH. This would prompt further mechanistic investigations.
-
-
Scenario 3: No Significant Effects
-
If PAH clearance is unaffected in vivo and OATs are not inhibited in vitro, it suggests the compound does not interfere with this critical renal pathway, lowering its risk profile for this specific mechanism of toxicity.
-
Conclusion
This compound (PAH) is an indispensable tool for the preclinical assessment of renal function and toxicity. While not a biomarker of cell death, its clearance serves as a highly sensitive and mechanistically informative measure of proximal tubule secretory function. A reduction in PAH clearance is a critical early indicator of functional impairment. When used alongside established damage biomarkers, PAH provides a more complete and predictive picture of a compound's nephrotoxic potential, enabling more informed decision-making in the drug development process and ultimately contributing to the development of safer medicines.
References
- FNIH Biomarkers Consortium. (2025).
- Dieterle, F., et al. (2010). Biomarkers of drug-induced kidney toxicity. Toxicology and Applied Pharmacology.
- Bonventre, J. V., et al. (2010). Qualification of Urinary Biomarkers for Kidney Toxicity. ScienceDirect.
- BioSpace. (2018). FDA Qualifies Safety Biomarker Panel Developed And Validated By Pacific Biomarkers For Kidney Injury.
- Critical Path Institute. (2025). FDA Accepts Qualification Plan for Urine Biomarker Panel to Allow Earlier Detection of Response to Drug-Induced Kidney Injury in Clinical Trials.
- Clinicaltrials.eu. (n.d.). Aminohippuric Acid – Application in Therapy and Current Clinical Research.
- Wikipedia. (n.d.). Aminohippuric acid.
- Moraitis, A., et al. (2024). Safety and Efficacy of Para-Aminohippurate Coinfusion for Renal Protection During Peptide Receptor Radiotherapy in Patients with Neuroendocrine Tumors. Journal of Nuclear Medicine.
- Malyszko, J., et al. (2023). Toward Precision Medicine: Exploring the Landscape of Biomarkers in Acute Kidney Injury. Journal of Clinical Medicine.
- Hoffmann, D., et al. (2010). Performance of Novel Kidney Biomarkers in Preclinical Toxicity Studies. Toxicological Sciences.
- Abe, T., et al. (2001). Multispecific Substrate Recognition of Kidney-Specific Organic Anion Transporters OAT-K1 and OAT-K2. Journal of Pharmacology and Experimental Therapeutics.
- Devarajan, P. (2007). Biomarkers for the diagnosis of acute kidney injury. Current Opinion in Nephrology and Hypertension.
- Burckhardt, G. (2012).
- Westhuyzen, J., et al. (2007). Biomarkers of Acute Kidney Injury. Clinical Chemistry.
- Hagenbuch, B., & Meier, P. J. (2004). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. British Journal of Pharmacology.
- Bahalkar, K., et al. (2023). Preclinical Animal Models of Renal Disease.
- Chu, Y., et al. (2024). Experimental models for preclinical research in kidney disease. Animal Models and Experimental Medicine.
- Moraitis, A., et al. (2024). Safety and Efficacy of Para-Aminohippurate Coinfusion for Renal Protection During Peptide Receptor Radiotherapy in Patients with Neuroendocrine Tumors. PubMed.
- Romi, M. M., et al. (2024).
- Ekar, F., et al. (2016). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews.
- Patsnap Synapse. (2024).
- Schrezenmeier, E. V., et al. (2017). Biomarkers in acute kidney injury – pathophysiological basis and clinical performance. Acta Physiologica.
- Shen, H., et al. (2017). Organic Anion Transporter 2 (OAT2): An Enigmatic Human Solute Carrier. Drug Metabolism and Disposition.
- BenchChem. (2025). Application Notes and Protocols for Developing Animal Models of Hyperuricemia for Lingdolinurad Testing.
- Malyszko, J., et al. (2021). The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage.
- BenchChem. (2025). role of 4-Aminohippuric acid in renal physiology.
- ClinicalTrials.gov. (2020). Determinants of Alpha-aminoadipic Acid (2-AAA)
- BenchChem. (2025). Application Notes and Protocols for Developing a Hyperuricemia Animal Model for Indacrinone Testing.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. c-path.org [c-path.org]
- 3. Biomarkers for the diagnosis of acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models of Renal Disease [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Qualifies Safety Biomarker Panel Developed And Validated By Pacific Biomarkers For Kidney Injury - BioSpace [biospace.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Drug transport by Organic Anion Transporters (OATs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Measuring Renal Function: A Detailed Guide to Calculating the Renal Extraction Ratio of Para-Aminohippuric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Kidney Dynamics with PAH
In the intricate landscape of renal physiology and pharmacology, the precise assessment of kidney function is paramount. One of the cornerstone measurements is the renal extraction ratio of para-aminohippuric acid (PAH). This powerful parameter provides a quantitative measure of the efficiency with which the kidneys remove a substance from the blood, offering profound insights into renal plasma flow (RPF) and the secretory function of the renal tubules.[1][2][3] For drug development professionals, understanding the renal handling of compounds is critical for predicting drug clearance, potential nephrotoxicity, and establishing safe dosing regimens.
This comprehensive guide provides a detailed protocol for determining the renal extraction ratio of PAH, from the underlying physiological principles to the step-by-step experimental procedures and data analysis.
The Physiological Principle: Why Para-Aminohippuric Acid?
The utility of PAH as a tool to measure renal plasma flow hinges on its unique handling by the kidneys. At low plasma concentrations (typically 1-2 mg/100 mL), PAH is both freely filtered by the glomerulus and avidly secreted by the organic anion transporters (OATs), primarily OAT1 and OAT3, in the proximal tubules.[3][4] This dual mechanism results in the removal of approximately 90% of the PAH from the renal plasma in a single pass through the kidneys.[1][3][5]
The renal extraction ratio (EPAH) quantifies this efficiency and is defined as the fraction of PAH entering the kidney in the renal artery that is removed and excreted into the urine. Because this extraction is so high, the clearance of PAH provides a very close estimate of the effective renal plasma flow (ERPF).[1][2][3]
Experimental Protocol: A Step-by-Step Workflow
The determination of the PAH extraction ratio is an invasive procedure that requires careful execution to ensure accurate and reproducible results. The following protocol outlines the key steps for performing this measurement in a research setting.
Materials and Reagents
-
Para-aminohippuric acid (PAH) solution, sterile, for injection (e.g., 20% aqueous solution)
-
Saline solution (0.9% NaCl), sterile
-
Infusion pump
-
Intravenous catheters
-
Blood collection tubes (with appropriate anticoagulant, e.g., heparin or EDTA)
-
Urine collection vessels
-
Centrifuge
-
Pipettes and laboratory glassware
-
Analytical instrumentation for PAH quantification (e.g., spectrophotometer, HPLC, or LC-MS/MS system)
-
Analytical standards for PAH
Subject Preparation
-
Hydration: Ensure the subject is adequately hydrated to maintain a stable urine flow rate. This can be achieved by oral water loading prior to the study.
-
Catheterization: For precise urine collection, bladder catheterization may be necessary. Alternatively, subjects can be instructed to void completely at the beginning and end of each collection period.
-
Vascular Access: Establish intravenous access for the infusion of PAH and for blood sampling.
PAH Infusion to Achieve Steady-State
To accurately measure clearance, a constant plasma concentration of PAH (steady-state) is required. This is achieved through a priming dose followed by a continuous infusion.
-
Priming Dose: Administer an intravenous priming (loading) dose of PAH to rapidly achieve the target plasma concentration. A typical priming dose is 6 to 10 mg/kg.[3][4]
-
Sustaining Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of PAH to maintain a constant plasma concentration. The infusion rate is typically between 10 to 24 mg/min to achieve a plasma concentration of around 2 mg per 100 mL.[4]
-
Equilibration Period: Allow for an equilibration period of at least one hour after the start of the infusion to ensure a stable plasma concentration of PAH is reached before sample collection begins.[6]
Sample Collection
-
Urine Collection:
-
At the beginning of the first clearance period, have the subject completely empty their bladder and discard the urine.
-
Collect all urine produced over a precisely timed interval (e.g., 20-30 minutes).[1]
-
Repeat this process for several consecutive collection periods to ensure data reliability.
-
Record the exact duration and volume of each urine collection.
-
-
Blood Collection:
-
Draw a blood sample at the midpoint of each urine collection period.[1]
-
Collect the blood in tubes containing an appropriate anticoagulant.
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma and urine samples at -20°C or lower until analysis.
-
Visualizing the Experimental Workflow
Caption: Workflow for PAH Renal Extraction Ratio Measurement.
Sample Analysis: Quantifying PAH Concentrations
Accurate determination of PAH concentrations in plasma and urine is crucial. Several analytical methods are available, each with its own advantages and limitations.
Colorimetric Method (Bratton-Marshall Reaction)
This traditional method involves a diazotization reaction that produces a colored product, which is then quantified using spectrophotometry. While relatively simple, it is important to correct for the nonspecific residual response observed in blank plasma to ensure accuracy.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more specific and precise method for quantifying PAH.[7] It separates PAH from its metabolites and other interfering substances, leading to more accurate measurements. Various HPLC methods with UV or fluorescence detection are available.
Abridged HPLC Protocol:
-
Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile is typically required. Urine samples may only need dilution with the mobile phase.[8]
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]
-
Detection: PAH is detected using a UV detector at its maximum absorbance wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and specific method for PAH quantification. It is particularly useful for studies involving low concentrations of PAH or when high throughput is required.[8]
Calculation of the Renal Extraction Ratio
The calculation of the PAH renal extraction ratio involves several steps:
-
Calculate the Renal Clearance of PAH (CPAH): This represents the effective renal plasma flow (ERPF).
-
Formula: CPAH = (UPAH x V) / PPAH
-
Where:
-
UPAH = Concentration of PAH in urine (mg/mL)
-
V = Urine flow rate (mL/min)
-
PPAH = Concentration of PAH in plasma (mg/mL)
-
-
-
Calculate the True Renal Plasma Flow (RPF): To calculate the true RPF, the renal extraction ratio of PAH must be known. The formula for the extraction ratio is:
-
Formula: EPAH = (Pa,PAH - Pv,PAH) / Pa,PAH
-
Where:
-
Pa,PAH = Concentration of PAH in the renal artery plasma
-
Pv,PAH = Concentration of PAH in the renal vein plasma
-
Since obtaining renal venous blood is highly invasive, the ERPF calculated from the clearance of PAH is often used as a close approximation of the true RPF. The relationship is:
-
Formula: RPF = CPAH / EPAH
In a healthy individual, the extraction ratio of PAH is approximately 0.92.[2]
-
Data Interpretation and Expected Values
A summary of typical values is presented in the table below:
| Parameter | Typical Value in Healthy Adults |
| Effective Renal Plasma Flow (ERPF) | 600 - 700 mL/min |
| PAH Extraction Ratio (EPAH) | ~0.92 (or 92%) |
Factors Influencing the PAH Extraction Ratio
Several physiological and pathological conditions can alter the renal extraction of PAH:
-
Renal Disease: Conditions that damage the proximal tubules can impair PAH secretion and lower the extraction ratio.
-
Reduced Renal Blood Flow: In states of low renal perfusion, the extraction of PAH may be reduced.
-
Drug Interactions: Co-administration of drugs that compete for the same organic anion transporters can inhibit PAH secretion and decrease its extraction ratio.
-
Age: The maturation of renal function in newborns can affect PAH extraction.
Conclusion: A Gold Standard in Renal Research
The measurement of the renal extraction ratio of para-aminohippuric acid remains a gold-standard technique in renal physiology research and drug development. While the procedure is invasive, it provides invaluable data on renal hemodynamics and tubular secretory function. By following a well-defined protocol and utilizing accurate analytical methods, researchers can obtain reliable and reproducible data to advance our understanding of kidney function in health and disease.
References
- Chan, E. C. Y., et al. (2008). Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry.
- Roch-Ramel, F., et al. (1995). Specific determination of PAH and its N-acetyl metabolite by HPLC increases the accuracy and precision of PAH clearance measurements.
-
Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
- Willis, R. C., & Peake, M. J. (1985). Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. Journal of Pharmacy and Pharmacology, 37(11), 819-821.
- Bankir, L., et al. (2001). Rapid microplate method for PAH estimation. American Journal of Physiology-Renal Physiology, 280(3), F542-F547.
-
U.S. Food and Drug Administration. (n.d.). AMINOHIPPURATE SODIUM "PAH". Retrieved from [Link]
- Berg, J. D., et al. (1998). Capillary Electrophoresis Method to Measure p-Aminohippuric Acid in Urine and Plasma for the Assessment of Renal Plasma Flow. Clinical Chemistry, 44(8), 1748-1751.
-
Wikipedia. (n.d.). PAH clearance. Retrieved from [Link]
-
Renal Fellow Network. (2008). How To Measure Renal Plasma Flow (RPF). Retrieved from [Link]
-
Grokipedia. (n.d.). PAH clearance. Retrieved from [Link]
- Ghafourian, T., et al. (1993). The Concentration-Dependent Disposition of Intravenous P-Aminohippurate in Subjects With Normal and Impaired Renal Function. British Journal of Clinical Pharmacology, 35(1), 20-29.
- Schück, O., & Andrle, V. (1971). Measurement of renal clearance of inulin and PAH in the steady state without urine collection. Clinical Science, 41(5), 441-446.
- Kletting, P., et al. (2024). Safety and Efficacy of Para-Aminohippurate Coinfusion for Renal Protection During Peptide Receptor Radiotherapy in Patients with Neuroendocrine Tumors. Journal of Nuclear Medicine, 65(4), 606-611.
-
Journal of Nuclear Medicine. (n.d.). (PAH) clearances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
- Khan, I., et al. (2018). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 25(01), 1-6.
-
Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
- Teerlink, T., et al. (1993). State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples.
- Naufal, F., et al. (2015). Determination of polycyclic aromatic hydrocarbons (PAHs) in seafood using gas chromatography-mass spectrometry: collaborative study.
- Michalkiewicz, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 347-363.
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Specific determination of PAH and its N-acetyl metabolite by HPLC increases the accuracy and precision of PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Colorimetric Determination of 2-Aminohippuric Acid (PAH)
Welcome to the technical support center for the colorimetric assay of 2-Aminohippuric acid (PAH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for mitigating interference in this widely used assay. Our goal is to equip you with the scientific understanding and validated protocols necessary to ensure the accuracy and reliability of your experimental results.
Introduction to PAH Colorimetric Assays
The quantitative determination of this compound is crucial in renal physiology research and clinical studies to measure renal plasma flow. The most common method for this is a colorimetric assay based on the Bratton-Marshall reaction. This reaction is valued for its sensitivity and simplicity but is susceptible to interference from various substances present in biological matrices such as plasma and urine.
This guide will delve into the common challenges encountered during the colorimetric assay of PAH and provide robust strategies to mitigate them, ensuring the integrity of your data.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the colorimetric assay of this compound.
Q1: What is the chemical principle behind the colorimetric PAH assay?
The most frequently used colorimetric method for PAH is the Bratton-Marshall assay. This assay is based on the diazotization of the primary aromatic amino group of PAH with sodium nitrite in an acidic medium. The resulting diazonium salt is then coupled with a chromogenic agent, typically N-(1-Naphthyl)ethylenediamine dihydrochloride, to form a stable, highly colored azo dye.[1] The intensity of the color, measured spectrophotometrically around 550 nm, is directly proportional to the concentration of PAH in the sample.
Q2: My blank samples (without PAH) are showing a high background absorbance. What could be the cause?
High background absorbance in blank samples is a common issue and can be attributed to several factors:
-
Contaminated Reagents: One or more of your reagents may be contaminated with an interfering substance. Prepare fresh reagents and repeat the assay.
-
Presence of Other Aromatic Amines: The Bratton-Marshall reagent is not entirely specific to PAH and can react with other primary aromatic amines, such as sulfonamide antibiotics, which may be present in the sample.[2]
-
Sample Matrix Effects: Biological samples like plasma and urine contain endogenous compounds that can contribute to the background color. Proper sample preparation, such as protein precipitation or solid-phase extraction, is crucial to remove these interferents.
-
Hemolysis, Icterus, or Lipemia: The presence of hemoglobin (hemolysis), bilirubin (icterus), or lipids (lipemia) in plasma samples can cause spectral interference, leading to artificially high absorbance readings.
Q3: My standard curve is not linear. What are the possible reasons?
A non-linear standard curve can indicate several problems:
-
Incorrect Standard Preparation: Ensure that your PAH stock solution and subsequent dilutions are prepared accurately.
-
Reagent Instability: The Bratton-Marshall reagent can be light-sensitive and may degrade over time. It is advisable to prepare it fresh or store it protected from light.
-
Assay Conditions: Deviations from the optimal pH, temperature, or incubation times can affect the reaction kinetics and lead to non-linearity.
-
Spectrophotometer Issues: Check the calibration and settings of your spectrophotometer.
Q4: Can I use a kinetic approach instead of an endpoint assay to reduce interference?
While endpoint assays, where the reaction is allowed to go to completion, are more common for PAH, a kinetic approach can sometimes be advantageous. In a kinetic assay, the rate of the reaction is measured over a short period. This can help to minimize the contribution of slowly reacting interfering substances. However, this approach requires careful optimization of the measurement window and may be less sensitive than an endpoint assay.
Troubleshooting Guide: From Sample to Signal
This section provides a systematic approach to identifying and resolving common issues encountered during the colorimetric PAH assay.
Diagram: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues in PAH colorimetric assays.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Presence of interfering substances in the sample matrix (e.g., other aromatic amines, endogenous pigments). | Implement a sample clean-up procedure such as protein precipitation or solid-phase extraction. For known drug interference, like from sulfonamides, a specific extraction with a solvent like isoamyl acetate can be effective.[2] |
| Hemolysis, icterus, or lipemia in plasma samples. | Visually inspect samples before analysis. If present, consider sample rejection or specialized removal techniques. For lipemia, high-speed centrifugation or clarification agents may be used. | |
| Low or No Signal | Degradation of reagents, particularly the Bratton-Marshall reagent. | Prepare fresh reagents. Store the N-(1-Naphthyl)ethylenediamine dihydrochloride solution protected from light and refrigerated. |
| Incorrect pH of the reaction mixture. | Ensure the initial diazotization step is performed under acidic conditions as specified in the protocol. | |
| Poor Precision/Reproducibility | Inaccurate pipetting of samples or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous samples like plasma. |
| Temperature fluctuations during incubation. | Use a temperature-controlled water bath or incubator for all incubation steps. | |
| Inconsistent Results Between Assays | Day-to-day variability in reagent preparation. | Prepare larger batches of reagents where possible to minimize variability. Always follow the same preparation protocol. |
| Instrument drift. | Allow the spectrophotometer to warm up adequately before taking measurements. Run a system suitability check before each assay. |
Mitigation Strategies for Interference
Effective sample preparation is the most critical step in mitigating interference in colorimetric PAH assays. The choice of method will depend on the sample matrix and the nature of the suspected interferents.
Protein Precipitation
For plasma or serum samples, removal of proteins is essential as they can interfere with the assay and clog instrumentation.
Common Protein Precipitation Agents and Their Efficacy
| Precipitating Agent | Typical Ratio (Solvent:Sample) | Advantages | Disadvantages | Reported Protein Removal Efficiency |
| Trichloroacetic Acid (TCA) | 1:2 to 1:5 | Efficient protein removal. | Can cause hydrolysis of acid-labile compounds. | >90% |
| Acetonitrile (ACN) | 2:1 to 4:1 | Good for a broad range of analytes. | May not be as effective for all proteins as TCA. | ~95% |
| Methanol | 3:1 to 4:1 | Less likely to cause analyte degradation than TCA. | May be less efficient at precipitating certain proteins. | Variable, generally lower than ACN and TCA. |
Protocol: Protein Precipitation with Acetonitrile
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the PAH assay.
Diagram: Protein Precipitation Workflow
Caption: General workflow for protein precipitation of plasma samples using acetonitrile.
Solid-Phase Extraction (SPE)
SPE is a more selective method for sample clean-up and can be tailored to remove specific types of interfering substances while concentrating the analyte of interest. For PAH, a reverse-phase C18 sorbent is commonly used.
Protocol: Solid-Phase Extraction for Urine Samples
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 1 mL of the urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the PAH with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable buffer for the colorimetric assay.
Reported Recovery Rates for SPE of Aromatic Compounds
While specific data for PAH in biological fluids is sparse in readily available literature, studies on similar aromatic compounds in aqueous samples show that SPE can yield high recovery rates. For instance, for some polycyclic aromatic hydrocarbons (PAHs), recovery rates of 84-116% have been reported using C18 cartridges.[3] Another study reported recoveries ranging from 79.87% to 95.67% for various PAHs from spiked water samples.[4] It is essential to validate the recovery for this compound in your specific biological matrix.
Diagram: Solid-Phase Extraction Workflow
Caption: A typical solid-phase extraction workflow for cleaning up urine samples prior to PAH analysis.
Detailed Protocol: Bratton-Marshall Assay for PAH in Urine
This protocol provides a detailed, step-by-step methodology for the colorimetric determination of PAH in urine samples that have been appropriately pre-treated (e.g., by dilution or SPE).
Reagent Preparation:
-
PAH Stock Standard (1 mg/mL): Accurately weigh 100 mg of p-aminohippuric acid and dissolve in 100 mL of deionized water.
-
Working Standards: Prepare a series of working standards by diluting the stock standard with deionized water to cover the expected concentration range of your samples.
-
0.1% Sodium Nitrite: Dissolve 100 mg of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.
-
0.5% Ammonium Sulfamate: Dissolve 500 mg of ammonium sulfamate in 100 mL of deionized water. This solution is stable for several weeks when stored at 4°C.
-
0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall Reagent): Dissolve 100 mg of N-(1-Naphthyl)ethylenediamine dihydrochloride in 100 mL of deionized water. Store in a dark bottle at 4°C and prepare fresh weekly.
-
1.2 M Hydrochloric Acid (HCl): Add 10 mL of concentrated HCl to 90 mL of deionized water.
Assay Procedure:
-
Pipette 1 mL of each standard, sample, and blank (deionized water) into appropriately labeled test tubes.
-
Add 0.5 mL of 1.2 M HCl to each tube and mix.
-
Add 0.5 mL of 0.1% sodium nitrite to each tube, mix, and let stand for 3 minutes at room temperature.
-
Add 0.5 mL of 0.5% ammonium sulfamate to each tube, mix, and let stand for 3 minutes at room temperature to quench the excess nitrous acid.
-
Add 0.5 mL of the Bratton-Marshall reagent to each tube, mix, and let stand for 10 minutes at room temperature for color development.
-
Measure the absorbance of each solution at 550 nm using a spectrophotometer, zeroed against the blank.
Method Validation
To ensure the reliability of your PAH assay, it is crucial to perform method validation as per regulatory guidelines such as those from the FDA (ICH Q2).[5][6][7][8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by spiking samples with known interferents.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery studies.
-
Precision: The degree of scatter between a series of measurements. This should be assessed at both the intra-assay (repeatability) and inter-assay (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
This technical support guide provides a comprehensive overview of the common challenges and solutions for the colorimetric assay of this compound. By understanding the underlying principles and implementing robust troubleshooting and mitigation strategies, you can significantly improve the quality and reliability of your experimental data.
References
-
RECOVERY DETERMINATION OF PAH IN WATER SAMPLES BY SPE TECHNIQUE - CABI Digital Library. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
RECOVERY DETERMINATION OF PAH IN WATER SAMPLES BY SPE TECHNIQUE - Journal of Hygienic Engineering and Design. (n.d.). Retrieved January 20, 2026, from [Link]
-
Structure of bratton-marshal reagent Principle: The primary aromatic... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
recovery determination of pah in water samples by spe technique - ResearchGate. (2026, January 7). Retrieved January 20, 2026, from [Link]
-
Bratton-Marshall Method for SMZ Analysis | PDF | Sodium Hydroxide - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC - PubMed Central. (2023, August 18). Retrieved January 20, 2026, from [Link]
-
Rapid microplate method for PAH estimation - American Physiological Society Journal. (n.d.). Retrieved January 20, 2026, from [Link]
-
How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]
-
A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed. (2023, November 1). Retrieved January 20, 2026, from [Link]
-
Rapid Determination of P-Aminohippuric Acid in Serum and Urine by High-Performance Liquid Chromatography - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bratton-Marshall reaction for primary aminobenzophenones. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
PAH p, Aminohippuric Acid Colorimetric Assay Kit | 0986, MA, 0230. (n.d.). Retrieved January 20, 2026, from [Link]
-
Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments - Prime Scholars. (n.d.). Retrieved January 20, 2026, from [Link]
-
Polycyclic Aromatic Hydrocarbons' Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Colorimetry of p-aminohippurate in the presence of sulfamethoxazole. - Oxford Academic. (n.d.). Retrieved January 20, 2026, from [Link]
-
Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Simultaneous determination of p-aminohippuric acid, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reagent Solution Preparation Procedure - Pharma Beginners. (2023, October 11). Retrieved January 20, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 20, 2026, from [Link]
-
Reagents - USP-NF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Proficiency test results for PAH analysis are not method-dependent - JRC Publications Repository. (n.d.). Retrieved January 20, 2026, from [Link]
-
PAH (p-Aminohippuric Acid) Colorimetric Assay Kit | 0986-MA-0230 - Biozoomer. (n.d.). Retrieved January 20, 2026, from [Link]
-
Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness | bioRxiv. (2023, December 15). Retrieved January 20, 2026, from [Link]
-
D dimer assays pitfalls of analytical comparisons - Acutecaretesting.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Quantitative validation of different protein precipitation methods in proteome analysis of blood platelets | Request PDF - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved January 20, 2026, from [Link]
-
High-performance liquid chromatographic determination of p-aminohippuric acid and iothalamate in human serum and urine: comparison of two sample preparation methods - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Avoiding common pitfalls in laboratory testing for providers and laboratorians. (n.d.). Retrieved January 20, 2026, from [Link]
-
Rapid and quantitative protein precipitation for proteome analysis by mass spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Insulin Resistance in Systemic Sclerosis: Decoding Its Association with Severe Clinical Phenotype - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Common pitfalls in statistical analysis: The perils of multiple testing - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fast and accurate colorimetric assay for quantifying hippuric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and validation of polycyclic aromatic hydrocarbons (PAH4) in katsuobushi, plant-based food supplements, and cocoa bean shells using GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polycyclic Aromatic Hydrocarbons’ Impact on Crops and Occurrence, Sources, and Detection Methods in Food: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of p-aminohippuric acid, acetyl-p-aminohippuric acid and iothalamate in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Infusion Rates for Steady-State PAH Plasma Concentrations
Welcome to the technical support center for optimizing infusion rates for achieving steady-state p-aminohippuric acid (PAH) plasma concentrations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for their experimental needs.
Introduction to PAH and Steady-State Pharmacokinetics
Para-aminohippurate (PAH) clearance is a method used in renal physiology to measure renal plasma flow (RPF), which is a key indicator of renal function.[1] The principle behind this measurement is that PAH is efficiently removed from the blood as it passes through the kidneys, primarily through a combination of glomerular filtration and active tubular secretion.[1][2][3] To accurately determine renal clearance, it is crucial to achieve and maintain a stable, or steady-state, plasma concentration of PAH throughout the measurement period.[4]
Steady-state concentration (Css) is a dynamic equilibrium where the rate of drug administration is equal to the rate of its elimination from the body.[5][6][7] For a continuous intravenous infusion, the plasma concentration of a substance will increase until it reaches a plateau, at which point the infusion rate equals the elimination rate.[6] The time required to reach steady-state is determined by the drug's elimination half-life, with approximately 97% of the steady-state concentration being achieved after five half-lives.[8]
This guide will provide a comprehensive overview of the principles of PAH infusion, detailed protocols for achieving steady-state concentrations, and a troubleshooting section to address common issues encountered during these experiments.
Core Principles of PAH Infusion for Steady-State
Achieving a stable plasma concentration of PAH is paramount for the accurate measurement of renal plasma flow. This is accomplished through a continuous intravenous infusion, often preceded by a loading dose.
The Role of a Loading Dose
A loading dose is an initial, larger dose of a drug administered to rapidly achieve the target therapeutic or steady-state concentration.[5][8] By quickly saturating the body's tissues, a loading dose can significantly reduce the time required to reach steady-state, which would otherwise be dictated by the drug's half-life.[8] For substances with a long half-life, this can save considerable time in an experimental setting.[8]
Maintenance Infusion Rate
Following the loading dose, a continuous maintenance infusion is administered to sustain the desired steady-state plasma concentration.[8] The maintenance infusion rate is calculated to precisely match the rate at which the body eliminates the substance, in this case, PAH.[5]
The relationship between these key pharmacokinetic parameters can be visualized as follows:
Caption: Relationship between pharmacokinetic inputs, physiological parameters, and the target steady-state concentration.
Experimental Protocols
Protocol 1: Calculation of Loading Dose and Maintenance Infusion Rate
This protocol outlines the steps to calculate the appropriate loading dose and maintenance infusion rate to achieve a target PAH plasma concentration.
Objective: To determine the correct dosage for a PAH infusion study.
Materials:
-
Subject's body weight (kg)
-
Target steady-state PAH plasma concentration (Css) (typically 20 mg/L or 2 mg/100 mL)[2][9]
-
Known pharmacokinetic parameters for PAH (Volume of Distribution and Clearance)
Procedure:
-
Determine the Target Steady-State Concentration (Css): Based on literature or experimental requirements, establish the desired plasma concentration of PAH. A common target is 20 mg/L.[9]
-
Calculate the Loading Dose (LD): The loading dose is calculated using the following formula:
-
Calculate the Maintenance Infusion Rate (k0): The maintenance infusion rate is calculated to equal the rate of PAH elimination at steady state. The formula is:
-
k0 (mg/hr) = Css (mg/L) x CL (L/hr) [10]
-
Where CL is the clearance of PAH.
-
Data Presentation: Example Calculations
| Parameter | Value | Unit | Source/Note |
| Target Css | 20 | mg/L | Typical target concentration[9] |
| Vd (example) | 15 | L | Example value for a 70 kg individual |
| CL (example) | 39 | L/hr (650 mL/min) | Example value for a 70 kg individual |
| Calculated LD | 300 | mg | LD = 20 mg/L * 15 L |
| Calculated k0 | 780 | mg/hr (13 mg/min) | k0 = 20 mg/L * 39 L/hr |
Protocol 2: Verification of Steady-State
This protocol describes how to confirm that a steady-state plasma concentration of PAH has been achieved.
Objective: To ensure the reliability of clearance measurements by verifying stable plasma PAH levels.
Procedure:
-
Initiate Infusion: Administer the calculated loading dose followed immediately by the continuous maintenance infusion.
-
Allow for Equilibration: Wait for a period equivalent to at least 3-5 half-lives of PAH to ensure steady-state has been reached.[8]
-
Serial Blood Sampling: Collect blood samples at multiple time points during the presumed steady-state period (e.g., at 60, 90, and 120 minutes after the start of the maintenance infusion).
-
Plasma PAH Analysis: Measure the PAH concentration in the collected plasma samples using a validated analytical method such as liquid chromatography with tandem mass spectrometry.[12]
-
Assess Stability: The steady state is considered achieved if the plasma PAH concentrations from the serial samples are consistent and do not show a significant upward or downward trend. A variation of less than 10% is generally considered acceptable.
Troubleshooting Guide & FAQs
This section addresses common problems and questions that may arise during PAH infusion experiments.
Caption: Troubleshooting workflow for unexpected PAH plasma concentrations.
Q1: My measured PAH plasma concentration is significantly lower than the target steady-state concentration. What could be the cause?
A1:
-
Infusion Pump Malfunction: Verify the infusion pump is calibrated correctly and delivering the solution at the programmed rate.
-
Incorrect PAH Solution Concentration: Double-check the concentration of the PAH solution prepared for the infusion.
-
Increased Renal Clearance: The subject may have a higher than anticipated renal clearance for PAH. This would require an adjustment of the maintenance infusion rate.
-
Underdosing in Loading Dose: An insufficient loading dose will result in a longer time to reach the target steady-state concentration.
Q2: The PAH plasma concentration is much higher than expected. What should I investigate?
A2:
-
Calculation Errors: Review all calculations for the loading dose and maintenance infusion rate.
-
Decreased Renal Clearance: The subject may have impaired renal function, leading to a lower clearance of PAH. This is a critical consideration, as PAH clearance itself is used to assess renal function. In cases of renal ischemia or reperfusion injury, PAH extraction can be significantly impaired, leading to an overestimation of renal plasma flow if not corrected.[13][14]
-
Drug-Drug Interactions: Certain drugs, such as probenecid and penicillin, can competitively inhibit the tubular secretion of PAH, thereby reducing its clearance and increasing plasma concentrations.[4]
Q3: The plasma PAH concentrations are fluctuating and not reaching a stable steady state. What are the potential reasons?
A3:
-
Fluctuations in Renal Blood Flow: Changes in the subject's hemodynamic status can alter renal blood flow and, consequently, PAH clearance.
-
Inconsistent Infusion Rate: Ensure the infusion line is patent and there are no interruptions to the flow.
-
Analytical Variability: Assess the precision and reproducibility of the analytical method used to measure PAH concentrations.
Q4: How accurate is PAH clearance as a measure of renal plasma flow?
A4: PAH clearance provides an estimate of the effective renal plasma flow (eRPF).[1][4] This is because approximately 90-92% of PAH is cleared by the kidneys in a single pass.[1][9] Therefore, PAH clearance typically underestimates the true renal plasma flow by about 8-10%.[1] This margin of error is generally considered acceptable for most research applications.[1]
Q5: Can I use PAH clearance to measure renal plasma flow in subjects with kidney damage?
A5: Caution should be exercised when using PAH clearance in individuals with tubular damage.[4] Damage to the proximal tubules can impair the active secretion of PAH, leading to a significant underestimation of renal plasma flow.[13] In such cases, the renal extraction of PAH should be measured directly if possible.[13][14]
References
-
Taylor & Francis. (n.d.). PAH clearance – Knowledge and References. Retrieved from [Link]
-
Wikipedia. (2023, December 18). PAH clearance. Retrieved from [Link]
-
Javed, S., & Musa, R. (2023). Steady State Concentration. In StatPearls. StatPearls Publishing. Retrieved from [Link] Steady State Concentration Steady State Concentration - StatPearls - NCBI Bookshelf
-
Sauvant, C., et al. (2011). PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. American Journal of Physiology-Renal Physiology, 300(5), F1135-F1143. Retrieved from [Link]
-
Corrigan, G., et al. (1999). PAH extraction and estimation of plasma flow in human postischemic acute renal failure. American Journal of Physiology-Renal Physiology, 277(2), F312-F318. Retrieved from [Link]
-
Armando Hasudungan. (2018, December 31). Steady state concentration and dosage regimens - Lect 15 - Pharmacology [Video]. YouTube. Retrieved from [Link]
-
Grokipedia. (n.d.). PAH clearance. Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Measurement of glomerular filtration rate and renal blood flow. Retrieved from [Link]
-
Certara. (n.d.). Understanding Steady State Pharmacokinetics. Retrieved from [Link]
-
Renal Fellow Network. (2008, May 1). How To Measure Renal Plasma Flow (RPF). Retrieved from [Link]
-
Galiè, N., et al. (2016). Challenges in pulmonary hypertension: managing the unexpected. ERJ Open Research, 2(2), 00009-2016. Retrieved from [Link]
-
Deranged Physiology. (2023, December 18). Maintenance dose and loading dose. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Reach Steady State in Pharmacokinetics. Retrieved from [Link]
-
Shimadzu. (n.d.). Trace level determination of Polycyclic Aromatic Hydrocarbons in blood plasma using GC-MS/MS. Retrieved from [Link]
-
Galiè, N., et al. (2013). Safety, tolerability and pharmacokinetics of an intravenous bolus of sildenafil in patients with pulmonary arterial hypertension. British Journal of Clinical Pharmacology, 75(3), 855–858. Retrieved from [Link]
-
Plíhalová, L., et al. (2016). Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood. International Journal of Environmental Research and Public Health, 13(10), 960. Retrieved from [Link]
-
Rehman, M., & Marwaha, R. (2023). Loading Dose. In StatPearls. StatPearls Publishing. Retrieved from [Link] Loading Dose Loading Dose - StatPearls - NCBI Bookshelf - NIH
-
Cambridge University Press & Assessment. (2014, July 5). Loading dose and maintenance dose. In Essential Equations for Anaesthesia. Retrieved from [Link]
-
Australian Prescriber. (1996, July 1). Pharmacokinetics made easy 11 Designing dose regimens. Retrieved from [Link]
-
PharmaState. (n.d.). CLINICAL PHARMACOKINETIC EQUATIONS AND CALCULATIONS Lab 2. Retrieved from [Link]
-
Level Up RN. (2022, September 1). Dose Calculations: IV Fluid Intake for Continuous Infusion & Piggyback - SHORTS | @Level Up RN [Video]. YouTube. Retrieved from [Link]
-
FDA. (2019, April 5). PK and Statistical Considerations for Steady State Bioequivalence Studies - FDA Perspective. Center for Research on Complex Generics. Retrieved from [Link]
-
MDPI. (2022, February 27). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
-
ACS Publications. (2023, October 12). Metabolomics Meets Clinics: A Multivariate Analysis of Plasma and Urine Metabolic Signatures in Pulmonary Arterial Hypertension. Journal of Proteome Research. Retrieved from [Link]
-
Journal of Basic and Clinical Pharmacy. (n.d.). Pharmacotherapy for Pulmonary Hypertension: Future Directions. Retrieved from [Link]
-
YouTube. (2019, December 18). Calculation of Steady state concentration on IV infusion. Retrieved from [Link]
-
Circulation. (2024, May 16). Randomized, Multicenter Study to Assess the Effects of Different Doses of Sildenafil on Mortality in Adults With Pulmonary Arterial Hypertension. Retrieved from [Link]
-
MDPI. (2019, December 12). Determination of Polycyclic Aromatic Hydrocarbons in Human Blood Samples Using Solid Phase Extraction and Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
myPHteam. (2026, January 2). 4 PAH Pathways Explained: How Treatments Target Them. Retrieved from [Link]
-
MDPI. (n.d.). Methods for Determining Polycyclic Aromatic Hydrocarbons (PAHs) in Milk: A Review. Retrieved from [Link]
Sources
- 1. PAH clearance - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Steady State Concentration - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. certara.com [certara.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. Pharmacokinetics made easy 11 Designing dose regimens - Australian Prescriber [australianprescriber.tg.org.au]
- 12. Safety, tolerability and pharmacokinetics of an intravenous bolus of sildenafil in patients with pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PAH extraction and estimation of plasma flow in human postischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of 2-Aminohippuric Acid: A Technical Guide to Ensuring Long-Term Stock Solution Stability
A Note on Nomenclature: The compound commonly used in research and clinical settings is p-Aminohippuric acid (PAH), also known as 4-Aminohippuric acid. Its formal IUPAC name is 2-[(4-aminobenzoyl)amino]acetic acid. It is highly probable that queries regarding "2-Aminohippuric acid" refer to this widely studied para-isomer. This guide will focus on p-Aminohippuric acid while acknowledging the potential for nomenclature confusion.
Welcome to the Technical Support Center for this compound (p-Aminohippuric Acid). As Senior Application Scientists, we understand that the reliability of your experimental data is intrinsically linked to the quality and stability of your reagents. This guide is designed to provide you with in-depth technical knowledge and practical, field-proven solutions to the challenges of preparing and storing p-Aminohippuric acid (PAH) stock solutions. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of p-Aminohippuric acid degradation in stock solutions?
The two primary degradation pathways for p-Aminohippuric acid in solution are hydrolysis and photodegradation .
-
Hydrolysis: As an amide, the bond linking the p-aminobenzoic acid and glycine moieties is susceptible to cleavage in the presence of water, especially at non-neutral pH and elevated temperatures. This reaction breaks down PAH into its constituent molecules: p-aminobenzoic acid (PABA) and glycine.[1]
-
Photodegradation: Aromatic amines, such as the one present in PAH, are known to be light-sensitive.[2] Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the formation of colored degradation products and a loss of compound integrity.
Q2: My p-Aminohippuric acid solution has turned yellow/brown. What does this indicate and is it still usable?
A yellow or brown discoloration is a common indicator of degradation, most likely due to photodegradation or oxidation.[2] The appearance of color suggests the formation of chromophoric degradation products. It is strongly recommended not to use discolored solutions for quantitative experiments, as the concentration of the active compound is likely reduced, and the degradation products may interfere with your assay.
Q3: I'm observing precipitation in my p-Aminohippuric acid stock solution. What are the likely causes?
Precipitation in PAH solutions can be attributed to several factors:
-
pH: p-Aminohippuric acid is an amphoteric molecule with a pKa around 3.83.[2] Its solubility is significantly influenced by the pH of the solution. Near its isoelectric point, the molecule has a net neutral charge, which can lead to reduced solubility and precipitation. Adjusting the pH away from this point generally increases solubility.
-
Solvent Choice: While PAH is soluble in water, its solubility can be limited, especially at high concentrations. The use of organic co-solvents can either enhance or decrease solubility depending on the solvent's polarity.
-
Temperature: Temperature fluctuations can affect solubility. Solutions prepared at room temperature or with gentle heating may precipitate upon storage at lower temperatures (e.g., 4°C or -20°C) if the concentration is near its saturation point at that lower temperature.
-
Concentration: Preparing solutions at concentrations exceeding the solubility limit for the given solvent and storage conditions will inevitably lead to precipitation.
Q4: What are the recommended storage conditions for p-Aminohippuric acid stock solutions?
For optimal long-term stability, p-Aminohippuric acid stock solutions should be stored under the following conditions:
-
Temperature: For short-term storage (a few days to a week), refrigeration at 2-8°C is suitable. For long-term storage, freezing at -20°C or below is recommended.[3] However, be mindful of potential precipitation upon thawing.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[2][4]
-
Atmosphere: For highly sensitive applications or very long-term storage, purging the headspace of the storage vial with an inert gas like nitrogen or argon can help prevent oxidation.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered with p-Aminohippuric acid stock solutions.
Issue 1: Precipitation Upon Preparation or During Storage
Observation: The solution appears cloudy, or solid particles are visible at the bottom of the container.
Caption: Workflow for addressing loss of potency.
Validation and Corrective Actions:
-
Analytical Confirmation: The most definitive way to assess the stability of your stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [5][6]Compare the peak area and retention time of your stored solution to that of a freshly prepared standard. The appearance of new peaks is indicative of degradation products.
-
Forced Degradation Study: To understand the stability of your PAH solution in your specific experimental matrix, you can perform a forced degradation study. [7]This involves exposing aliquots of your solution to stress conditions (e.g., heat, acid, base, oxidizing agent, light) and analyzing the samples at various time points to identify potential degradation products and assess the stability-indicating nature of your analytical method.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of p-Aminohippuric Acid (10 mg/mL)
Materials:
-
p-Aminohippuric acid powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks
-
Amber glass storage vials
Procedure:
-
Weighing: Accurately weigh 100 mg of p-Aminohippuric acid powder and transfer it to a 10 mL volumetric flask.
-
Initial Dissolution: Add approximately 7-8 mL of high-purity water to the flask. Stir or sonicate to suspend the powder. PAH may not fully dissolve at this stage.
-
pH Adjustment for Solubilization: While stirring, slowly add 0.1 M NaOH dropwise to the suspension. Monitor the pH of the solution. As the pH increases, the PAH will dissolve. Aim for a final pH between 6.5 and 7.5 for optimal stability. [8]If you overshoot the target pH, you can back-titrate with 0.1 M HCl.
-
Final Volume Adjustment: Once the PAH is completely dissolved and the pH is in the desired range, bring the solution to the final volume of 10 mL with high-purity water.
-
Filtration (Optional but Recommended): For critical applications, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Storage: Aliquot the stock solution into amber glass vials, minimizing headspace. For short-term storage (up to 1 week), store at 2-8°C. For long-term storage, store at -20°C or colder.
Protocol 2: Stability Assessment of p-Aminohippuric Acid Stock Solution by HPLC
Objective: To determine the stability of a PAH stock solution under specific storage conditions.
Materials:
-
Prepared PAH stock solution
-
Freshly prepared PAH standard solution of the same concentration
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and a suitable buffer like phosphate or formate buffer, pH adjusted) [5]* Appropriate vials for the HPLC autosampler
Procedure:
-
Initial Analysis (T=0): Immediately after preparing the PAH stock solution, dilute an aliquot to a suitable concentration for HPLC analysis. Also, prepare a fresh standard for comparison. Inject both the test solution and the standard onto the HPLC system and record the chromatograms. Note the peak area and retention time of the main PAH peak.
-
Storage: Store the aliquots of the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a stored aliquot. If frozen, allow it to thaw completely at room temperature and vortex thoroughly.
-
Sample Preparation and Analysis: Dilute the aged aliquot to the same concentration as the initial analysis. Prepare a fresh standard solution. Analyze both the aged sample and the fresh standard by HPLC under the same conditions as the initial analysis.
-
Data Evaluation:
-
Concentration: Compare the peak area of the aged sample to the peak area of the fresh standard. A significant decrease in the peak area indicates degradation.
-
Purity: Examine the chromatogram of the aged sample for the appearance of any new peaks that are not present in the chromatogram of the fresh standard. These new peaks represent degradation products.
-
Mass Balance: In a comprehensive stability study, the sum of the area of the main peak and all degradation peaks should ideally remain constant over time.
-
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C (short-term) | Slows down chemical degradation. |
| -20°C or colder (long-term) | Significantly reduces the rate of hydrolysis and other chemical reactions. [3] | |
| pH of Aqueous Solution | 6.5 - 7.5 | Enhances solubility and minimizes acid/base-catalyzed hydrolysis. [8] |
| Light Exposure | Protect from light | Prevents photodegradation. [2][4] |
References
-
Rapid Determination of P-Aminohippuric Acid in Serum and Urine by High-Performance Liquid Chromatography. PubMed. [Link]
-
p-Aminohippuric acid | C9H10N2O3 | CID 2148. PubChem. [Link]
-
Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. PubMed. [Link]
-
Aminohippuric acid. Wikipedia. [Link]
-
Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
p-Aminohippurate Transport in Basal-Lateral Membrane Vesicles From Rabbit Renal Cortex: Stimulation by pH and Sodium Gradients. PubMed. [Link]
-
Is it possible to store amino acids in water solution at -80°C? ResearchGate. [Link]
-
Safety Data Sheet: 4-Aminohippuric acid. Carl ROTH. [Link]
-
Chemical assay of p-aminohippuric acid simplified by use of dimethylaminocinnamaldehyde in ethanol. PubMed. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Stabiliteitsonderzoek van natrium-para-aminohippuraat in injectievloeistof. Goed houdbaar onder normale omstandigheden. University of Groningen Research Portal. [Link]
-
The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry. [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]
-
Material Safety Data Sheet - p-Aminohippuric acid, sodium salt, monohydrate 98%. Cole-Parmer. [Link]
-
Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-portal.org. [Link]
-
HPLC setup. iGEM. [Link]
-
Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Science.gov. [Link]
-
HPLC Standard stock solution preparation? ResearchGate. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Molecular Basis Underlying Hepatobiliary and Renal Excretion of Phenolic Acids of Salvia miltiorrhiza Roots (Danshen). Frontiers in Pharmacology. [Link]
-
Identification of Active Species in Photodegradation of Aqueous Imidacloprid over g-C3N4/TiO2 Nanocomposites. MDPI. [Link]
-
C190-E094A_Tips for practical HPLC analysis. Shimadzu. [Link]
-
Top 100 IOSR Journal of Applied Chemistry papers published in 2012. SciSpace. [Link]
-
Sample Pretreatment for HPLC. YMC. [Link]
-
Healing the Buried Interface by a Plant-Derived Green Passivator for Carbon-Based CsPbIBr2 Perovskite Solar Cells. ACS Publications. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low recovery of 2-Aminohippuric acid during solid-phase extraction
Welcome to the technical support resource for Solid-Phase Extraction (SPE) of 2-Aminohippuric acid (p-Aminohippuric acid, PAH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low recovery during sample preparation. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions tailored to the unique physicochemical properties of this analyte.
Understanding this compound: The Key to High Recovery
Success in SPE begins with a fundamental understanding of your analyte. This compound is an amphipathic molecule, containing both a weakly acidic carboxylic acid group and a weakly basic aromatic amine group. This dual nature is the primary factor governing its behavior on different SPE sorbents and is the key to manipulating its retention and elution.
| Property | Value | Significance for SPE |
| Molecular Formula | C₉H₁₀N₂O₃ | - |
| Molecular Weight | 194.19 g/mol [1] | Influences sorbent capacity considerations. |
| pKa₁ (Carboxylic Acid) | ~3.8 - 4.2[2][3] | At pH < 2, this group is neutral. At pH > 5.8, it is fully deprotonated (anionic). |
| pKa₂ (Aromatic Amine) | ~2.6 - 3.0 | At pH < 0.6, this group is protonated (cationic). At pH > 4.6, it is neutral. |
| logP | -0.9 to -2.2[1] | Indicates high polarity; retention on reversed-phase sorbents will be weak without pH control. |
| Solubility | Soluble in water[4] | Samples are typically aqueous, making reversed-phase or ion-exchange SPE ideal. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common questions and challenges encountered when developing an SPE method for this compound.
Initial Diagnosis: Where is My Analyte Going?
Question: My recovery of this compound is low, but I don't know why. What is the first step?
Answer: The most critical first step in troubleshooting is to perform a mass balance analysis to determine at which stage of the SPE process the analyte is being lost.[5] This involves collecting and analyzing each fraction of the SPE procedure separately.
Experimental Protocol: Mass Balance Study
-
Prepare a known concentration of this compound in a simple matrix (e.g., deionized water, buffered to your sample's pH).
-
Perform your entire SPE procedure as usual.
-
Collect each fraction separately:
-
Load Fraction: The sample effluent that passes through the cartridge during loading.
-
Wash Fraction(s): Each effluent from the wash steps.
-
Elution Fraction: The final collected eluate that should contain your analyte.
-
-
Analyze the concentration of this compound in each of these fractions, as well as in your original standard.
-
Calculate the percentage of the analyte in each fraction.
This systematic approach will immediately tell you if the problem is poor retention (analyte in load/wash fractions) or incomplete elution (analyte remaining on the sorbent).[5]
Problem 1: Analyte Lost During Sample Loading or Washing
Question: My mass balance study shows that most of my this compound is in the load and/or wash fractions. What's causing this poor retention?
Answer: This indicates that the interaction between this compound and the sorbent is too weak under the current conditions. The primary causes are an incorrect choice of sorbent, improper sample pH, or a wash solvent that is too strong.[5][6][7]
This compound's high polarity (low logP) means it will have very little retention on a standard reversed-phase (e.g., C18) sorbent under neutral pH conditions. You must use its ionizable groups to your advantage.
Recommended Sorbent Strategies:
-
Reversed-Phase (RP) with pH Control: This is often the simplest approach. By adjusting the sample pH to be at least 2 units below the pKa of the carboxylic acid group (i.e., pH < 2), the molecule becomes protonated and therefore less polar. This increases its affinity for the nonpolar stationary phase.[2][8]
-
Mixed-Mode Ion Exchange: This is a highly selective and powerful technique. A mixed-mode sorbent possesses both reversed-phase and ion-exchange functionalities (e.g., a polymeric sorbent with anion exchange groups).[9][10]
-
Mixed-Mode Anion Exchange (MAX/WAX): At a sample pH between ~5 and 7, the carboxylic acid group will be negatively charged, allowing for strong retention on an anion exchange sorbent. The aromatic amine will be neutral.
-
-
Polymeric Sorbents: Sorbents like polystyrene-divinylbenzene (PS-DVB) offer enhanced retention for polar compounds compared to traditional silica-based C18, often due to pi-pi interactions with the aromatic ring of this compound.[3]
The ionization state of this compound is entirely dependent on pH, which dictates its retention.
-
For Reversed-Phase (C18, C8, Polymeric): To maximize retention, you must suppress the ionization of the carboxylic acid group.
-
For Weak Anion Exchange (WAX): To maximize retention, you need the carboxylic acid to be charged and the sorbent to be charged.
-
Action: Adjust the sample pH to be ~2 units above the pKa of the carboxylic acid (e.g., pH 5.5-6.0). This ensures the analyte is anionic. The weak anion exchanger (often with a primary or secondary amine, pKa ~6.5-9.5) should also be protonated and positively charged in this pH range.
-
The purpose of the wash step is to remove interferences that are less strongly retained than your analyte. If your wash solvent is too strong, it will prematurely elute the this compound.[12]
Troubleshooting the Wash Step:
-
For Reversed-Phase: If your sample is loaded at low pH, your wash solvent should also be aqueous and at the same low pH. Avoid organic solvents in the wash step if possible. If you must use an organic modifier (like methanol) to remove interferences, start with a very low percentage (e.g., 5%) and incrementally increase it to find the highest concentration that removes interferences without eluting the analyte.[12][13]
-
For Ion Exchange: The wash step should use a buffer at the same pH as the loading step to maintain the ionic interaction. You can often use a mild organic solvent (e.g., 5-10% methanol in your buffer) to wash away hydrophobically bound interferences.
Workflow for Optimizing the Wash Step
Caption: A systematic approach to determine the optimal wash solvent strength.
Problem 2: Analyte Remains on the Cartridge After Elution
Question: My mass balance study shows very little analyte in the load, wash, or elution fractions. I suspect it's irreversibly bound to the sorbent. How can I improve my elution?
Answer: This is a common problem when the interaction between the analyte and the sorbent is too strong for the elution solvent to disrupt.[14][15] To elute this compound effectively, you must choose a solvent that neutralizes the primary retention mechanism.
The elution solvent must be strong enough to break the analyte-sorbent interactions.[6][16]
-
For Reversed-Phase: The elution solvent should be a high percentage of a non-polar organic solvent (e.g., methanol or acetonitrile) to disrupt the hydrophobic interaction.
-
Action: Start with an elution solvent of at least 80-90% methanol or acetonitrile.[16] To ensure the analyte is in its most polar (ionized) state to facilitate elution, adjust the pH of the elution solvent to be basic (~pH 8-9) using a modifier like ammonium hydroxide (e.g., 2-5%). This deprotonates the carboxylic acid, making the molecule more polar and less retained by the reversed-phase sorbent.
-
-
For Anion Exchange: Elution can be achieved in two ways:
-
pH Modification: Adjust the elution solvent pH to be very low (e.g., pH < 2 with formic or acetic acid). This neutralizes the carboxylic acid group, breaking the ionic bond with the sorbent.
-
High Ionic Strength: Use a high concentration of a competing salt (e.g., ammonium acetate or formate) in the elution solvent to displace the analyte from the ion-exchange sites.[16]
-
Action: A highly effective strategy is to combine a high percentage of organic solvent with a pH modifier. For example, 90% Methanol with 5% Ammonium Hydroxide is a strong eluting solvent for analytes retained by anion exchange.
-
Troubleshooting Elution Strength
| Sorbent Type | Primary Retention | Elution Strategy | Recommended Starting Solvent |
| Reversed-Phase | Hydrophobic | Disrupt hydrophobic interaction, increase analyte polarity. | 95% Methanol / 5% Water with 2% Ammonium Hydroxide. |
| Mixed-Mode WAX | Ionic & Hydrophobic | Disrupt ionic interaction, then disrupt hydrophobic interaction. | 90% Methanol / 10% Water with 5% Formic Acid. |
It's possible the solvent is strong enough, but you are not using enough of it to completely wash the analyte from the sorbent bed.[6]
-
Action: Try eluting with multiple, smaller aliquots. For example, instead of one 2 mL elution, try two separate 1 mL elutions and combine them.[14] Analyze them separately first to see if the majority of the analyte is coming off in the first or second fraction. If a significant amount is in the second fraction, consider increasing the total elution volume.
Decision Tree for Troubleshooting Low Recovery
Caption: A logical decision tree for diagnosing the root cause of low SPE recovery.
Problem 3: Poor Reproducibility (High RSD)
Question: My average recovery is acceptable, but my results are inconsistent from sample to sample. What causes poor reproducibility?
Answer: Poor reproducibility is often caused by inconsistencies in methodology, especially related to flow rates or the sorbent bed drying out.[6][17]
-
Sorbent Bed Drying: If the sorbent bed dries out after conditioning and before sample loading, the stationary phase deactivates, leading to drastically reduced retention.[6] Ensure the sorbent bed remains fully wetted throughout the conditioning, equilibration, and sample loading steps.
-
Inconsistent Flow Rate: A flow rate that is too high during sample loading can prevent the analyte from having sufficient time to interact with and bind to the sorbent.[7] Conversely, an inconsistent elution flow rate can affect the efficiency of desorption. Use a vacuum manifold with controlled pressure or a positive pressure manifold for consistent flow. Aim for a flow rate of ~1-2 mL/min during loading.[6]
-
Sample Overload: Exceeding the binding capacity of the sorbent will lead to analyte breakthrough during the loading step.[8] If you suspect this, either reduce the sample volume/concentration or increase the sorbent mass in the cartridge.[14]
References
-
Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]
-
Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. Available at: [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]
-
Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. Available at: [Link]
-
Crawford Scientific. (2025). Optimizing Elution Conditions To Improve SPE Performance. Crawford Scientific. Available at: [Link]
-
Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Phenomenex Blog. Available at: [Link]
-
Crawford Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?. Crawford Scientific. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aminohippuric acid. IUPHAR/BPS. Available at: [Link]
-
LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. LCGC International. Available at: [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Hawach Scientific. (2023). Common Trouble-Shooting About SPE Cartridge. Hawach Scientific. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the wash and elution step of an SPE protocol using.... ResearchGate. Available at: [Link]
-
Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. Available at: [Link]
-
LCGC International. (2015). Eight Steps to Better Results from Solid-Phase Extraction. LCGC International. Available at: [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. Available at: [Link]
-
Science.gov. (n.d.). p-aminohippuric acid: Topics by Science.gov. Science.gov. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). p-Aminohippuric acid. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Influence of a) pH and b) sample volume, during SPE extraction of selected PPCPs. ResearchGate. Available at: [Link]
-
UTAK. (n.d.). SAMPLE PREPARATION. UTAK. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aminohippuric acid | Ligand page. IUPHAR/BPS. Available at: [Link]
-
Wikipedia. (n.d.). Aminohippuric acid. Wikipedia. Available at: [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Affinisep. Available at: [Link]
-
Marsilio, R., et al. (1997). Rapid Determination of P-Aminohippuric Acid in Serum and Urine by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
PubMed. (n.d.). Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
MDPI. (n.d.). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on the Release of Amino Acids from Microorganisms via Subcritical Water Extraction. ResearchGate. Available at: [Link]
-
University of Groningen. (1999). Stabiliteitsonderzoek van natrium-para-aminohippuraat in injectievloeistof. Goed houdbaar onder normale omstandigheden. University of Groningen Research Portal. Available at: [Link]
-
ResearchGate. (n.d.). Effect of pH on the SPME efficiency. ResearchGate. Available at: [Link]
-
Grokipedia. (n.d.). Aminohippuric acid. Grokipedia. Available at: [Link]
Sources
- 1. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Controlling SPE Selectivity Through pH and Organic Modifier Manipulation [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
- 6. welch-us.com [welch-us.com]
- 7. specartridge.com [specartridge.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - CN [thermofisher.cn]
- 15. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 17. specartridge.com [specartridge.com]
Technical Support Center: Ensuring Precision in 2-Aminohippuric Acid (PAH) Clearance Measurements
Welcome to the technical support resource for 2-Aminohippuric acid (PAH) clearance measurements. This guide is designed for researchers, scientists, and drug development professionals to enhance the precision and reliability of their experimental results. As a cornerstone for measuring effective renal plasma flow (ERPF), the accuracy of PAH clearance is paramount.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Understanding the Core Principles of PAH Clearance
PAH clearance is a robust method to determine ERPF because it is both filtered by the glomeruli and actively secreted by the proximal tubules.[2][4] At low plasma concentrations, the kidneys clear approximately 90% of PAH from the blood in a single pass, making its clearance an excellent estimate of total renal plasma flow.[1][2] The clearance is calculated using the formula:
CPAH = (UPAH x V) / PPAH [1][2]
Where:
-
CPAH = PAH Clearance (mL/min)
-
UPAH = Urine PAH concentration (mg/mL)
-
V = Urine flow rate (mL/min)
-
PPAH = Plasma PAH concentration (mg/mL)
Achieving precision in this measurement hinges on meticulous control over physiological variables, experimental procedures, and analytical quantification.
Experimental Workflow and Key Control Points
A successful PAH clearance study requires careful planning and execution. The following diagram illustrates the critical steps and decision points in the workflow.
Caption: Critical workflow for a precise PAH clearance measurement.
Troubleshooting Guide: Question & Answer Format
This section addresses common problems encountered during PAH clearance experiments, providing explanations and actionable solutions.
Question 1: My calculated ERPF values are highly variable between collection periods, despite a seemingly stable infusion. What could be the cause?
Answer: High variability in ERPF often points to issues with achieving a true steady-state plasma concentration of PAH or inaccuracies in sample collection.
-
Causality: The clearance calculation assumes a stable plasma PAH concentration (PPAH) throughout the urine collection period.[1] Fluctuations will lead to erroneous calculations. Incomplete bladder emptying is another major source of error, as it directly impacts the urine flow rate (V) and the total amount of PAH excreted in a given period.
-
Troubleshooting Steps:
-
Verify Infusion Pump Accuracy: Ensure the infusion pump is calibrated and delivering the sustaining dose at a consistent rate.
-
Review Equilibration Time: A sufficient equilibration period after the priming dose is crucial for PAH to distribute throughout the body. An inadequate period can lead to falling plasma levels during the initial collection periods.
-
Optimize Blood Sampling: Blood samples should be drawn at the precise midpoint of each urine collection period to best represent the average plasma concentration during that interval.[1]
-
Ensure Complete Bladder Voiding: For animal studies, gentle bladder massage may be necessary. In human studies, ensure subjects completely empty their bladder at the start and end of each collection period.[1] Consider using a bladder catheter in preclinical models where precise urine collection is critical.
-
Assess Hydration Status: Dehydration can lead to low and variable urine flow rates, amplifying the impact of any collection errors. Ensure subjects are adequately hydrated.
-
Question 2: My ERPF values are consistently lower than expected for my model or patient population. What should I investigate?
Answer: Consistently low ERPF values can result from physiological factors, drug interactions, or analytical issues.
-
Causality: The principle of PAH clearance relies on its active secretion by organic anion transporters (OATs) in the proximal tubules.[2] Inhibition of these transporters will reduce PAH secretion and, therefore, its clearance. Analytical underestimation of PAH in urine or overestimation in plasma will also lead to artificially low clearance values.
-
Troubleshooting Steps:
-
Review Concomitant Medications: Several drugs are known to compete with PAH for transport via OATs. Probenecid is a classic inhibitor, but other drugs like quinapril and some non-steroidal anti-inflammatory drugs (NSAIDs) can also interfere.[5]
-
Check for Analytical Interference: The traditional colorimetric assay for PAH can be affected by other compounds, such as sulfonamides.[6] If such interference is suspected, switching to a more specific method like HPLC or LC-MS/MS is recommended.[3][7]
-
Evaluate Renal Health: Underlying kidney damage can impair tubular secretory function, leading to a genuine reduction in PAH clearance.[8]
-
Consider the Renal Extraction Ratio: PAH clearance provides an effective renal plasma flow because the renal extraction of PAH is approximately 90-92%, not 100%.[4] This results in a slight underestimation of the true renal plasma flow by about 10%.[4][9]
-
Question 3: I'm observing a significant discrepancy between PAH concentrations measured by colorimetric assay versus HPLC. Why is this happening?
Answer: Discrepancies between analytical methods often arise from differences in their specificity and susceptibility to interfering substances.
-
Causality: Colorimetric assays, like those based on the Bratton-Marshall reaction, rely on a chemical reaction that can be prone to interference from other substances in the biological matrix.[6][10] HPLC and LC-MS/MS, on the other hand, offer superior specificity by physically separating PAH from other compounds before detection and quantification.[7][11]
-
Troubleshooting Steps:
-
Sample Matrix Evaluation: Run blank plasma and urine samples (from a subject not dosed with PAH) through the colorimetric assay to check for background signal.
-
Method Validation: Ensure both assays are properly validated for linearity, accuracy, and precision in the relevant biological matrices.
-
Identify Potential Interferences: As mentioned, drugs like sulfonamides can interfere with colorimetric assays.[6] Metabolites of other drugs or endogenous substances could also be a factor.
-
Adopt a More Specific Method: For research and drug development where high precision is required, HPLC or LC-MS/MS are the preferred methods for PAH quantification due to their higher specificity and reliability.[7][12]
-
Factors Affecting PAH Clearance Precision
The precision of your measurements can be influenced by a variety of factors, which can be broadly categorized as physiological and procedural.
| Factor Category | Specific Factor | Impact on Measurement | Mitigation Strategy |
| Physiological (Modifiable) | Hydration Status | Affects urine flow rate and can alter renal hemodynamics. | Standardize fluid intake before and during the study. |
| Diet | High-protein diets can transiently increase renal blood flow.[1] | Standardize diet; for example, avoid meat for 12 hours prior to the test.[1] | |
| Exercise | Strenuous exercise can decrease renal blood flow. | Ensure subjects are rested before and during the experiment. | |
| Physiological (Non-Modifiable) | Age, Sex, Race | These demographic variables can influence baseline renal blood flow.[13][14] | Account for these variables in study design and data analysis. |
| Procedural | Sample Collection | Incomplete bladder emptying or inaccurate timing of blood draws introduces significant error. | Implement strict, standardized protocols for sample collection. |
| Sample Handling | Improper storage can lead to degradation of PAH. | Process and store samples according to validated procedures. | |
| Analytical Method | Colorimetric assays are prone to interference.[3][6] | Use highly specific methods like HPLC or LC-MS/MS.[7] | |
| Pharmacological | Drug Interactions | Competitive inhibition of OATs by other drugs (e.g., probenecid, quinapril) reduces PAH secretion.[5] | Carefully screen subjects for concomitant medications. |
Frequently Asked Questions (FAQs)
Q1: Is a priming dose always necessary for PAH clearance measurements? A1: Yes, a priming (or loading) dose is essential to rapidly achieve the target plasma concentration of PAH.[1][2] Without it, the time required to reach a steady-state with a constant infusion alone would be excessively long, delaying the start of accurate clearance measurements.
Q2: What is the ideal plasma concentration of PAH to aim for? A2: For measuring ERPF, low plasma concentrations of 1-2 mg/100 mL (10-20 µg/mL) are ideal.[2] At these levels, the renal transporters are not saturated, ensuring that clearance is flow-dependent. Higher concentrations are used when the goal is to measure the maximal tubular secretory capacity (TmPAH).[2][6]
Q3: Can PAH clearance be measured with a single injection instead of a continuous infusion? A3: While single-injection methods exist, they are generally considered less accurate for ERPF determination than the constant infusion method.[6] The continuous infusion technique allows for the establishment of a steady-state, which is critical for the fundamental clearance calculation.
Q4: How does renal tubular damage affect PAH clearance measurements? A4: Damage to the proximal tubules, where PAH secretion occurs, will impair the kidney's ability to clear PAH from the blood. In such cases, PAH clearance is no longer a reliable measure of renal plasma flow.[8]
Q5: What are the key differences between PAH clearance and creatinine clearance? A5: They measure different aspects of renal function. PAH clearance measures effective renal plasma flow (ERPF), reflecting blood delivery to the kidneys.[1] Creatinine clearance is used to estimate the glomerular filtration rate (GFR), which is the rate at which blood is filtered by the glomeruli.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. academic.oup.com [academic.oup.com]
- 4. PAH clearance - Wikipedia [en.wikipedia.org]
- 5. Competitive inhibition of p-aminohippurate transport by quinapril in rabbit renal basolateral membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Renal blood flow - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Physiological confounders of renal blood flow measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiological confounders of renal blood flow measurement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for 2-Aminohippuric Acid Separation by Liquid Chromatography
Welcome to the technical support center for the chromatographic analysis of 2-Aminohippuric acid (p-Aminohippuric acid, PAH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. We will move beyond simple procedural lists to explain the fundamental principles governing the separation, enabling you to build robust and reliable analytical methods.
Foundational Knowledge: Understanding this compound
This compound is a polar molecule containing both a carboxylic acid and an aromatic amine functional group.[1][2] This amphoteric nature means its ionization state—and therefore its chromatographic behavior in reversed-phase liquid chromatography (RPLC)—is highly dependent on the mobile phase pH.[3] The primary goal in mobile phase optimization is to control the molecule's ionization to achieve consistent retention, good peak shape, and effective separation from matrix components. For RPLC, this typically involves suppressing the ionization of the carboxylic acid group to increase its hydrophobicity and retention on a non-polar stationary phase.[4]
Method Development Starting Point
For those initiating method development, the following table summarizes a typical starting point based on established literature.
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm L, <5 µm | C18 provides sufficient hydrophobicity for retaining the unionized form of PAH. Shorter columns with smaller particles offer faster analysis times.[5] |
| Mobile Phase A | 10-25 mM Phosphate Buffer or 0.1% Formic/Acetic Acid in Water | A buffered aqueous phase is essential for pH control.[6] Phosphate provides excellent buffering capacity.[7] Formic or acetic acid are volatile and suitable for LC-MS.[8][9] |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH) | Acetonitrile is generally preferred for its lower viscosity and UV transparency at low wavelengths.[6] |
| Starting pH | pH 2.5 - 3.5 | This is the most critical parameter. This pH range ensures the carboxylic acid group is protonated (unionized), promoting retention.[4] |
| Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 10-20% B) to gauge retention.[5] A gradient may be needed for complex matrices.[10][11] |
| Flow Rate | 0.8 - 1.5 mL/min (for 4.6 mm ID) | Adjust based on column dimensions and particle size to maintain optimal efficiency. |
| Detection | UV at ~275 nm or ~228 nm; or MS/MS | PAH has UV absorbance, with 275 nm being a common choice.[12] MS/MS offers superior sensitivity and selectivity.[9][13] |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and corrective actions.
Q1: My this compound peak has very poor or no retention on a C18 column. What is the likely cause?
Answer: The most probable cause is a mobile phase pH that is too high.
-
Causality Explained: this compound has a carboxylic acid group. If the mobile phase pH is significantly above the pKa of this group, the molecule will be ionized (negatively charged). This ionized form is highly polar and will have very little affinity for the non-polar C18 stationary phase, causing it to elute at or near the solvent front. In reversed-phase chromatography, retention of ionizable acids is achieved by suppressing their ionization with an acidic mobile phase.[3][4]
-
Troubleshooting Steps:
-
Verify Mobile Phase pH: Confirm that the pH of the aqueous component of your mobile phase (before mixing with the organic solvent) is between 2.5 and 3.5.[4] Use a calibrated pH meter for this measurement.
-
Ensure Adequate Buffering: Use a buffer (e.g., 10-25 mM phosphate) to maintain a stable pH. Using only an acid like trifluoroacetic acid (TFA) may not provide sufficient buffering capacity, leading to pH shifts.[6]
-
Reduce Organic Content: If the pH is correct, the organic strength of the mobile phase may be too high. Try reducing the percentage of acetonitrile or methanol to increase retention.[6]
-
Q2: I have retention, but the peak for this compound is tailing significantly. How can I improve the peak shape?
Answer: Peak tailing for PAH is typically caused by secondary interactions with the stationary phase or operating at a pH too close to the analyte's pKa.
-
Causality Explained:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the silica-based column packing can be deprotonated and negatively charged. The positively charged amino group on PAH can then undergo a secondary ionic interaction with these sites, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[14] Operating at a low pH (e.g., < 3.5) helps suppress the ionization of these silanol groups, minimizing this effect.
-
Mixed Ionization States: If the mobile phase pH is very close to the analyte's pKa, both the ionized and unionized forms of the molecule will exist simultaneously during the separation. This leads to peak broadening and tailing as the two forms have different retention characteristics.[3]
-
-
Troubleshooting Workflow:
Troubleshooting workflow for peak tailing.
Q3: My retention times are drifting from one injection to the next. What causes this instability?
Answer: Retention time instability is almost always due to an improperly prepared or equilibrated mobile phase.
-
Causality Explained:
-
Inconsistent pH: Small variations in pH can cause significant shifts in the retention of ionizable compounds like PAH.[3] This often happens if the mobile phase is not buffered or if a new batch is prepared inconsistently.[7][15]
-
Inadequate Equilibration: When changing mobile phase composition or starting up the system, the column requires sufficient time for the stationary phase to fully equilibrate with the new conditions. Insufficient equilibration will lead to drifting retention times in the initial runs.[16]
-
Temperature Fluctuations: Column temperature affects solvent viscosity and analyte retention. Unstable ambient temperatures can cause drift if a column thermostat is not used.
-
-
Troubleshooting Steps:
-
Always Buffer: Use a buffer of 10-50 mM concentration to ensure robust pH control.[6]
-
Prepare Mobile Phase Consistently: Prepare a large batch of mobile phase to last for the entire analytical run. When making a new batch, be meticulous with measurements. Always measure and adjust the pH of the aqueous portion before adding the organic solvent.[7]
-
Equilibrate Thoroughly: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. When using additives like ion-pairing reagents, equilibration can take much longer.[16]
-
Degas Mobile Phase: Always filter (0.45 µm for HPLC, 0.22 µm for UHPLC) and degas the mobile phase to prevent bubble formation, which can cause pressure fluctuations and retention drift.[17]
-
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Scouting
This protocol provides a structured approach to determine the optimal mobile phase pH for robust separation of this compound.
-
Prepare Aqueous Stock Buffers:
-
Buffer 1 (pH 2.5): Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 2.5 using phosphoric acid.
-
Buffer 2 (pH 3.5): Prepare a 20 mM potassium phosphate monobasic solution. Adjust the pH to 3.5 using phosphoric acid.
-
Buffer 3 (pH 6.5): Prepare a 20 mM ammonium acetate solution. Adjust the pH to 6.5 using acetic acid. This is useful for comparison or for methods transitioning to LC-MS.[10][11]
-
-
Prepare Mobile Phases: For each aqueous stock buffer, prepare a mobile phase consisting of 85% aqueous buffer and 15% acetonitrile (v/v).
-
System Setup and Equilibration:
-
Install a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Set the flow rate to 1.0 mL/min and column temperature to 30 °C.
-
Equilibrate the system with the pH 2.5 mobile phase for at least 15 minutes.
-
-
Analysis:
-
Inject a standard solution of this compound.
-
Record the retention time, peak asymmetry (tailing factor), and plate count.
-
Flush the system and re-equilibrate with the pH 3.5 mobile phase. Repeat the injection and data collection.
-
Flush the system and re-equilibrate with the pH 6.5 mobile phase. Repeat the injection and data collection.
-
-
Evaluation: Compare the results. You should observe significantly longer retention and better peak shape at pH 2.5 and 3.5 compared to pH 6.5, confirming the necessity of an acidic mobile phase for good retention in RPLC.
Mobile Phase Optimization Workflow
The overall strategy for optimizing the mobile phase for PAH should be systematic, starting with the most critical parameter: pH.
Sources
- 1. p-Aminohippuric acid | C9H10N2O3 | CID 2148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. agilent.com [agilent.com]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. veeprho.com [veeprho.com]
- 7. Preparing the Mobile Phases : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Separation of Aminohippuric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Determination of p-aminohippuric acid in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 12. Rapid determination of p-aminohippuric acid in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of para-aminohippuric acid (PAH) in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 16. sepscience.com [sepscience.com]
- 17. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Validation & Comparative
A Comparative Guide to 2-Aminohippuric Acid Versus Creatinine Clearance for Evaluating Renal Function
For researchers, scientists, and drug development professionals, the accurate assessment of renal function is a critical component of preclinical and clinical studies. This guide provides an in-depth, objective comparison of two cornerstone methods: 2-aminohippuric acid (PAH) clearance and creatinine clearance. While creatinine clearance is a workhorse for estimating the Glomerular Filtration Rate (GFR), PAH clearance remains the gold standard for measuring Effective Renal Plasma Flow (ERPF).[1][2] Understanding the principles, applications, and limitations of each is paramount for robust experimental design and data interpretation.
The Core Distinction: What Are We Measuring?
The fundamental difference between PAH and creatinine clearance lies in the specific aspect of renal function they evaluate.[1]
-
Creatinine Clearance: Primarily estimates the Glomerular Filtration Rate (GFR) . GFR represents the rate at which blood is filtered by the glomeruli, the tiny filtering units within the kidneys.[1][3] This provides a measure of the kidney's ability to remove waste products from the blood.
-
This compound (PAH) Clearance: Measures the Effective Renal Plasma Flow (ERPF) .[1][4] ERPF is the volume of plasma that flows through the kidneys per unit of time and is a direct indicator of renal perfusion.[4]
This distinction arises from the unique way the kidneys handle each of these substances.
Physiological Principles: A Tale of Two Clearances
Creatinine: The Endogenous Marker of Filtration
Creatinine is a byproduct of creatine metabolism in muscle tissue.[5] It is released into the bloodstream at a relatively constant rate, proportional to an individual's muscle mass.[5][6]
Renal Handling of Creatinine:
-
Glomerular Filtration: Creatinine is freely filtered from the blood through the glomeruli.[1][7]
-
Tubular Secretion: A small but significant amount of creatinine is also actively secreted by the proximal tubules into the urine.[1][7][8]
This tubular secretion is a crucial point of consideration. In individuals with normal kidney function, this secretion leads to an overestimation of the true GFR by approximately 10-20%.[7][8] As renal function declines, the proportion of secreted creatinine increases, leading to a more significant overestimation of GFR.[7][9]
This compound (PAH): The Exogenous Gold Standard for Renal Plasma Flow
PAH, also known as p-aminohippuric acid, is an exogenous substance, meaning it is not naturally found in the body and must be administered, typically via intravenous infusion.[10]
Renal Handling of PAH:
-
Glomerular Filtration: Like creatinine, PAH is freely filtered by the glomeruli.[11][12]
-
Efficient Tubular Secretion: The vast majority of PAH that bypasses the glomeruli is actively and efficiently secreted from the peritubular capillaries into the proximal tubules by organic anion transporters (OATs).[11][13]
At low plasma concentrations, approximately 90% of PAH is cleared from the blood in a single pass through the kidneys.[13][14] This near-complete extraction makes its clearance an excellent approximation of the total renal plasma flow.[4][15]
Visualizing the Mechanisms
To better understand these processes, the following diagrams illustrate the renal handling of both creatinine and PAH.
Caption: Renal handling of creatinine.
Caption: Workflow for PAH and Creatinine clearance.
Causality Behind Experimental Choices and Self-Validation
Creatinine Clearance: The 24-hour collection period is designed to average out diurnal variations in creatinine excretion, though it introduces the potential for collection errors. [7]The measurement of both serum and urine creatinine is a self-validating system in that it directly quantifies the amount of creatinine cleared by the kidneys over a defined period. However, the inherent physiological limitation of tubular secretion means it is a validated measure of apparent GFR, not true GFR.
PAH Clearance: The necessity of a continuous infusion stems from the need to maintain a steady-state plasma concentration, a prerequisite for applying the clearance formula accurately. [4]The use of timed, consecutive urine collections allows for the verification of a steady state and provides multiple data points to ensure the reliability of the measurement. The protocol is self-validating as it directly measures the volume of plasma cleared of PAH under controlled conditions.
Conclusion: Selecting the Right Tool for the Job
-
Creatinine clearance serves as a practical and widely used method for estimating GFR in clinical and research settings where a high degree of precision is not the primary objective. Its non-invasive nature and relative ease of implementation are significant advantages. However, researchers must be cognizant of its limitations, particularly the overestimation of GFR in patients with renal impairment. [7][9]
-
PAH clearance , while more invasive and technically demanding, remains the unparalleled gold standard for measuring effective renal plasma flow. [14]For studies where a precise understanding of renal hemodynamics is critical, such as in the development of drugs affecting renal blood flow, the rigor of the PAH clearance method is indispensable.
Ultimately, a thorough understanding of the physiological principles, methodological nuances, and inherent limitations of both PAH and creatinine clearance is essential for the accurate assessment and interpretation of renal function data in research and drug development. The choice of method should be judiciously guided by the specific scientific question at hand.
References
-
Taylor & Francis. (n.d.). PAH clearance – Knowledge and References. Retrieved January 20, 2026, from [Link]
-
Medscape. (2025, September 15). Creatinine Clearance: Reference Range, Interpretation, Collection and Panels. Retrieved January 20, 2026, from [Link]
-
Drlogy. (n.d.). What are the disadvantages of creatinine clearance? Retrieved January 20, 2026, from [Link]
-
Cleveland Clinic. (n.d.). Creatinine Clearance Test: Purpose, Levels & Results. Retrieved January 20, 2026, from [Link] creatinine-clearance-test
-
Grokipedia. (n.d.). PAH clearance. Retrieved January 20, 2026, from [Link]
-
Carella, G., et al. (1994). Limitations of serum creatinine level and creatinine clearance as filtration markers in cirrhosis. PubMed. Retrieved January 20, 2026, from [Link]
-
American Physiological Society. (n.d.). Molecular Physiology of Renal p-Aminohippurate Secretion. Retrieved January 20, 2026, from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aminohippurate sodium? Retrieved January 20, 2026, from [Link]
-
Kidney Research UK. (n.d.). Understanding blood test results UK | EGFR & creatinine blood tests. Retrieved January 20, 2026, from [Link]
-
Catalyst University. (2019, June 24). Mechanism of Production & Renal Elimination of Creatinine. YouTube. Retrieved January 20, 2026, from [Link]
-
Maltron International. (n.d.). Creatinine Clearance & Glomerular Filtration Rate. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (2024, July 27). Creatinine Clearance. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Renal creatinine handling in very old patients with chronic renal disease. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). Restrictions on use of creatinine clearance for measurement of renal functional reserve. Retrieved January 20, 2026, from [Link]
-
Testing.com. (2021, November 9). Creatinine Clearance. Retrieved January 20, 2026, from [Link]
-
AISTech. (2025, April 10). What are inulin clearance and Para-Amino Hippuric Acid (PAH) clearance used to estimate? Retrieved January 20, 2026, from [Link]
-
SAS Publishers. (n.d.). Limitations of serum creatinine as a marker of renal function. Retrieved January 20, 2026, from [Link]
-
macrophage. (2016, March 9). Inulin and PAH and their use in measuring GFR and RPF. YouTube. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PAH clearance after renal ischemia and reperfusion is a function of impaired expression of basolateral Oat1 and Oat3. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). PAH clearance. Retrieved January 20, 2026, from [Link]
-
PubMed. (1969, May). A Comparison of Phenosulfonphthalein Excretion With the Renal Clearance of Creatinine and PAH. Retrieved January 20, 2026, from [Link]
-
Mayo Clinic. (2025, June 12). Creatinine test. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Aminohippuric acid. Retrieved January 20, 2026, from [Link]
-
Make a Medic. (2021, April 26). Urea & Creatinine Explained. YouTube. Retrieved January 20, 2026, from [Link]
-
PubMed. (n.d.). A comparison of inulin, para-aminohippuric acid, and endogenous creatinine clearances as measures of renal function in neonatal foals. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Tubular Secretion of Creatinine and Risk of Kidney Failure: The Modification of Diet in Renal Disease (MDRD) Study. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Proximal Tubular Secretion of Creatinine by Organic Cation Transporter OCT2 in Cancer Patients. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Effective renal plasma flow. Retrieved January 20, 2026, from [Link]
-
Dr. Raghu. (2023, November 7). Inulin , creatinine & PAH clearance #renalphysiology #mbbs. YouTube. Retrieved January 20, 2026, from [Link]
-
PubMed. (1980, January). Measurement of renal clearance of inulin and PAH in the steady state without urine collection. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents. Retrieved January 20, 2026, from [Link]
-
AK Lectures. (n.d.). Renal Clearance, Renal Plasma Flow and Glomerular Filtration Rate. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). A) para-aminohippurate (PAH) clearance in rats 24 h after renal... Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). ERPF (estimated by PAH clearance). ERPF expressed in millilitres per minute, AngII Low. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025, August 6). The correlation between effective renal plasma flow (ERPF) and glomerular filtration rate (GFR) with renal scintigraphy 99m Tc-DTPA study. Retrieved January 20, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. grokipedia.com [grokipedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. kidneyresearchuk.org [kidneyresearchuk.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Tubular Secretion of Creatinine and Risk of Kidney Failure: The Modification of Diet in Renal Disease (MDRD) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of serum creatinine level and creatinine clearance as filtration markers in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminohippuric acid - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Aminohippurate sodium? [synapse.patsnap.com]
- 12. aklectures.com [aklectures.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Effective renal plasma flow - Wikipedia [en.wikipedia.org]
Validating 2-Aminohippuric Acid (PAH) Clearance as the Gold Standard for Effective Renal Plasma Flow (ERPF) Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in nephrology and pharmacology, the accurate measurement of Effective Renal Plasma Flow (ERPF) is a cornerstone of assessing renal hemodynamics. This guide provides an in-depth, objective comparison of the classic gold standard—2-aminohippuric acid (PAH) clearance—with contemporary alternatives. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a critical resource for selecting the most appropriate methodology for your research needs.
The Physiological Bedrock: Why ERPF Matters
Effective Renal Plasma Flow represents the volume of plasma that is cleared of a specific substance by the kidneys per unit of time. It is a vital parameter for:
-
Evaluating overall renal health: Changes in ERPF can be an early indicator of kidney dysfunction, sometimes preceding a decline in the Glomerular Filtration Rate (GFR).[1]
-
Investigating the effects of nephrotoxic compounds: Understanding how a drug candidate impacts renal blood flow is crucial during preclinical and clinical development.
-
Studying the pathophysiology of renal diseases: In conditions like hypertension and chronic kidney disease, altered ERPF is a key characteristic.[1]
The Gold Standard: this compound (PAH) Clearance
The utility of PAH clearance for ERPF measurement hinges on its unique handling by the kidneys. At low plasma concentrations, PAH is both freely filtered by the glomerulus and efficiently secreted by the proximal tubules via organic anion transporters.[1] This results in the near-complete removal of PAH from the blood in a single pass through the kidneys, with a renal extraction ratio of approximately 90-92%.[1][2] Consequently, PAH clearance provides a close approximation of the total renal plasma flow.[1]
Experimental Workflow: A Self-Validating System
The continuous infusion PAH clearance method is designed to achieve a steady-state plasma concentration of PAH, allowing for precise and reproducible measurements.
Detailed Experimental Protocol for PAH Clearance
-
Subject Preparation: Ensure the subject is well-hydrated to maintain adequate urine flow.
-
Intravenous Access: Establish two intravenous lines: one for the infusion of PAH and another for blood sampling.
-
Priming Dose: Administer a priming (loading) dose of PAH to rapidly achieve the desired plasma concentration.
-
Continuous Infusion: Immediately follow the priming dose with a continuous intravenous infusion of PAH to maintain a steady-state plasma concentration.
-
Equilibration Period: Allow for an equilibration period for the PAH to distribute throughout the body.
-
Timed Urine Collection: At the beginning of the clearance period, have the subject completely empty their bladder and discard the urine. Collect all urine produced during a precisely timed interval (e.g., 20-30 minutes).
-
Blood Sampling: Obtain a blood sample at the midpoint of each urine collection period.
-
Sample Handling: Separate the plasma from the blood sample and properly store both urine and plasma samples for later analysis.
-
Laboratory Analysis: Determine the concentration of PAH in the urine (UPAH) and plasma (PPAH) samples. Measure the urine flow rate (V).
-
Calculation: Calculate ERPF using the formula: ERPF = (UPAH x V) / PPAH .
Comparative Analysis: PAH Clearance vs. The Alternatives
While PAH clearance is considered the gold standard, its invasive and labor-intensive nature has spurred the development of alternative methods.[1] This section provides a critical comparison of these techniques.
Isotopic Methods: 131I-OIH and 99mTc-MAG3
Radiolabeled compounds that are handled by the kidneys in a manner similar to PAH offer a less invasive alternative. Ortho-iodohippurate (OIH) labeled with 131I and technetium-99m mercaptoacetyltriglycine (99mTc-MAG3) are the most common.[3][4]
-
131I-OIH: The clearance of 131I-OIH can be estimated with one or two blood samples, showing a good correlation with PAH clearance (r = 0.90).[5][6] However, the use of 131I raises radiation safety concerns.
-
99mTc-MAG3: This agent is now more commonly used due to the favorable imaging properties and lower radiation dose of 99mTc.[3] Camera-based methods that eliminate the need for blood sampling have been developed, simplifying the procedure.[3] Studies have shown a high correlation between camera-based 99mTc-MAG3 clearance and creatinine clearance, with the former demonstrating greater reproducibility.[4]
Creatinine Clearance
Creatinine clearance is a widely used method to estimate GFR, not ERPF. It is included here for context as it is often used as a general measure of renal function. Creatinine is an endogenous product of muscle metabolism that is primarily filtered by the glomeruli, but also undergoes some tubular secretion. This secretion can lead to an overestimation of GFR, particularly in individuals with impaired renal function.
Imaging Techniques: Dynamic CT and MRI
Advanced imaging modalities offer the potential for non-invasive and spatially resolved assessment of renal perfusion.
-
Dynamic Contrast-Enhanced Computed Tomography (CT): This technique involves monitoring the passage of a contrast agent through the renal vasculature to estimate renal blood flow.
-
Arterial Spin Labeling Magnetic Resonance Imaging (MRI-ASL): A non-invasive MRI technique that uses magnetically labeled water in the blood as an endogenous tracer to quantify tissue perfusion.[7]
Quantitative Comparison of ERPF Measurement Methods
| Method | Principle | Invasiveness | Accuracy | Precision (Reproducibility) | Key Advantages | Key Limitations |
| PAH Clearance | Clearance of an infused substance that is filtered and secreted | High (IV infusion, blood and urine collection) | Gold Standard | High | Direct measurement of ERPF | Invasive, labor-intensive, time-consuming[8] |
| 131I-OIH Clearance | Clearance of a radiolabeled PAH analog | Moderate (IV injection, blood sampling) | Good correlation with PAH (r=0.90)[5][6] | Good | Less invasive than PAH clearance | Radiation exposure from 131I |
| 99mTc-MAG3 Clearance | Clearance of a radiolabeled tracer with high tubular secretion | Low to Moderate (IV injection, optional blood sampling) | Good correlation with reference methods (r=0.965 vs. creatinine clearance)[4] | High | Less invasive, lower radiation than 131I-OIH, can be camera-based[3] | Indirect measurement, potential for operator variability in camera-based methods[9] |
| Creatinine Clearance | Clearance of an endogenous waste product | Low (Urine collection, blood sample) | Estimates GFR, not ERPF; overestimates GFR | Moderate | Widely available, non-invasive | Influenced by muscle mass, diet, and tubular secretion |
| Dynamic CT | Tracking of an iodinated contrast agent | High (IV contrast, radiation exposure) | Variable | Good | High spatial resolution | Radiation exposure, risk of contrast-induced nephropathy |
| MRI-ASL | Non-invasive tracking of magnetically labeled blood water | Low (No exogenous contrast) | Promising, still under validation[7] | Good | Non-invasive, no radiation | Lower spatial resolution than CT, technically demanding[7] |
Logical Relationship of ERPF Measurement Techniques
Detailed Protocol for 99mTc-MAG3 Renography (Camera-Based)
This protocol provides a general overview of a camera-based 99mTc-MAG3 scan for ERPF estimation. Specific parameters may vary based on institutional guidelines and equipment.
-
Patient Preparation: Ensure the patient is well-hydrated.
-
Radiopharmaceutical Administration: Administer a bolus intravenous injection of 99mTc-MAG3.
-
Dynamic Imaging: Immediately begin dynamic image acquisition using a gamma camera positioned over the kidneys. Images are typically acquired every 1-2 seconds for the first minute, followed by less frequent acquisitions for up to 30 minutes.
-
Region of Interest (ROI) Definition: After acquisition, draw regions of interest around each kidney and a background region.
-
Time-Activity Curve Generation: The software generates time-activity curves for each kidney, representing the uptake and excretion of the radiotracer.
-
ERPF Calculation: The ERPF is calculated using a validated formula that incorporates the renal uptake of 99mTc-MAG3 during the initial 1-3 minutes of the study.[10]
Conclusion: Selecting the Right Tool for the Job
The choice of method for ERPF measurement is a critical decision that should be guided by the specific research question, available resources, and ethical considerations.
-
For foundational research and drug development studies requiring the highest level of accuracy, PAH clearance remains the undisputed gold standard. Its direct measurement principle provides a level of certainty that is unmatched by indirect methods.
-
For clinical research and routine monitoring where a less invasive approach is paramount, 99mTc-MAG3 clearance offers an excellent balance of accuracy, reproducibility, and patient convenience.[11]
-
Emerging imaging techniques like MRI-ASL hold significant promise for future applications, offering the potential for non-invasive and detailed regional assessment of renal perfusion. However, further validation is required before they can be considered replacements for established clearance methods.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique is essential for the accurate interpretation of renal function data in both research and clinical settings.
References
-
Fine, E. J., Axelrod, M., Gorkin, J., Saleemi, K., & Blaufox, M. D. (1987). Measurement of effective renal plasma flow: a comparison of methods. Journal of Nuclear Medicine, 28(9), 1393–1400. [Link]
-
Arroyo, A. J., Nacht, A. S., & Korb, M. (1993). Effective Renal Plasma Flow Determination Using Technetium· 99m MAG3 : Comparison of Two Camera Techniques with the Taux. Journal of Nuclear Medicine Technology, 21(3), 162-166. [Link]
-
Fine, E. J., Axelrod, M., Gorkin, J., Saleemi, K., & Blaufox, M. D. (1987). Measurement of Effective Renal Plasma Flow: A Comparison of Methods. ResearchGate. [Link]
-
Higa, T., & Nakatsu, M. (1993). A comparison of methods in measurement of effective renal plasma flow and glomerular filtration rate in clinical practice. Clinical Nuclear Medicine, 18(10), 877–883. [Link]
-
Fine, E. J., Axelrod, M., Gorkin, J., Saleemi, K., & Blaufox, M. D. (1987). Measurement of Effective Renal Plasma Row: A Comparison of Methods. Journal of Nuclear Medicine. [Link]
-
Kallfelz, F. A., & McLeish, I. (1990). A comparison of inulin, para-aminohippuric acid, and endogenous creatinine clearances as measures of renal function in neonatal foals. Journal of veterinary internal medicine, 4(5), 261–265. [Link]
-
Dr.Oracle. (2025, April 10). What are inulin clearance and Para-Amino Hippuric Acid (PAH) clearance used to estimate?. Dr.Oracle. [Link]
-
UT Southwestern Medical Center. (2024, November 5). Clinical Protocol: NUCLEAR MEDICINE RENAL FLOW & FUNCTION (Tc-99m-Mercaptoacetyltriglycine Mertiatide, MAG 3). [Link]
-
O'Malley, J. P., & Ziessman, H. A. (1993). Quantitation of renal function using radioisotopic techniques. The Clinical laboratory, 13(1), 53–68. [Link]
-
Grokipedia. (n.d.). PAH clearance. Grokipedia. [Link]
-
Itoh, K., Tsukamoto, E., Nagao, K., & Nakada, K. (1987). Rapid method for the measurement of differential renal function: validation. Nihon Heigaku Biseibutsu Gakkai zasshi. Japanese journal of nuclear medicine, 24(1), 1–8. [Link]
-
Dr.Oracle. (2025, April 4). How can Renal Plasma Flow (RPF) be measured?. Dr.Oracle. [Link]
-
Medicowesome. (2014, March 29). Clearance of inulin and para-aminohippuric acid mnemonic. Medicowesome. [Link]
-
ResearchGate. (n.d.). ERPF (estimated by PAH clearance). ERPF expressed in millilitres per minute, AngII Low. ResearchGate. [Link]
-
Macrophage. (2016, March 9). Inulin and PAH and their use in measuring GFR and RPF [Video]. YouTube. [Link]
-
Russell, C. D., Taylor, A. T., Eshima, D., Dubovsky, E. V., & Garcia, E. V. (1995). Measurement of Renal Function with Technetium-99m-MAG3 in Children and Adults. Journal of Nuclear Medicine, 36(11), 2157–2162. [Link]
-
Arroyo, A. J. (1998). Single-Sample Effective Renal Plasma Flow Determination with Technetium·99m·MAG3, Not Requiring a Standard. Journal of Nuclear Medicine Technology, 26(1), 23-25. [Link]
-
Taylor, A., & Clark, S. (2016). Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance. Urology, 94, 25–29. [Link]
-
Wikipedia. (n.d.). PAH clearance. Wikipedia. [Link]
-
Ng, D. K., & Schwartz, G. J. (2018). Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents. Clinical journal of the American Society of Nephrology : CJASN, 13(12), 1898–1900. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. PAH clearance - Wikipedia [en.wikipedia.org]
- 3. tech.snmjournals.org [tech.snmjournals.org]
- 4. Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. droracle.ai [droracle.ai]
- 8. Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of effective renal plasma flow: a comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid method for the measurement of differential renal function: validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation of renal function using radioisotopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Aminohippuric Acid (PAH) and MAG3 for Dynamic Renal Scintigraphy
This guide provides an in-depth, objective comparison of 2-Aminohippuric acid (PAH) and Technetium-99m mercaptoacetyltriglycine (MAG3) for the assessment of renal function, specifically focusing on their application in dynamic renal studies. While both are pivotal in nephrology research and clinical practice, they represent fundamentally different approaches to evaluating renal plasma flow. This document will elucidate their mechanisms, compare their performance based on experimental data, and provide detailed protocols for their use, aimed at researchers, scientists, and drug development professionals.
Introduction: The Imperative for Accurate Renal Function Assessment
Dynamic renal scintigraphy is a cornerstone in the evaluation of kidney function, offering insights into renal perfusion, tubular function, and urinary excretion. The choice of agent for these studies is critical, as it directly influences the accuracy and nature of the functional data obtained. Historically, the clearance of PAH has been the gold standard for measuring effective renal plasma flow (ERPF), owing to its near-complete extraction from the blood in a single pass through the kidneys.[1][2] However, the advent of radiopharmaceuticals like 99mTc-MAG3 has offered a less invasive and more practical approach, providing both quantitative data and high-quality renal images.[3] This guide will dissect the nuances of these two methodologies, providing a clear framework for selecting the appropriate technique based on the specific research or clinical question at hand.
Mechanism of Renal Handling: A Tale of Two Molecules
The utility of both PAH and MAG3 in renal function assessment is intrinsically linked to their distinct pathways of renal excretion. Understanding these mechanisms is fundamental to interpreting the data derived from their use.
This compound (PAH): The Gold Standard of Tubular Secretion
PAH is an exogenous substance that is both freely filtered by the glomerulus and actively secreted by the proximal tubules.[4][5] This dual mechanism of elimination results in a very high renal extraction ratio, with approximately 90% of PAH being removed from the renal arterial blood in a single passage.[2][6] It is this near-complete clearance that establishes the PAH clearance method as the benchmark for measuring ERPF.[5]
99mTc-Mercaptoacetyltriglycine (MAG3): The Imaging Agent of Choice
99mTc-MAG3 is a radiopharmaceutical that is primarily cleared from the blood by active tubular secretion in the proximal tubules, with a minor component of glomerular filtration.[4] Its high extraction efficiency, though lower than that of PAH, results in excellent quality images of the kidneys and collecting system, even in patients with impaired renal function.[3] The clearance of MAG3 provides a reliable measure of ERPF and is highly correlated with PAH clearance.[7][8]
Diagram of Renal Excretion Pathways
Caption: Renal excretion pathways of PAH and MAG3.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of PAH and MAG3 for the assessment of renal function.
| Parameter | This compound (PAH) | 99mTc-Mercaptoacetyltriglycine (MAG3) |
| Primary Renal Handling | Glomerular Filtration & Active Tubular Secretion | Active Tubular Secretion |
| Renal Extraction Fraction | ~92%[6] | High, but lower than PAH |
| Plasma Clearance | Gold standard for ERPF measurement | Normal mean: ~300-320 mL/min/1.73m²[7][9] |
| Imaging Capability | Not an imaging agent | Excellent for dynamic scintigraphy[3] |
| Procedural Invasiveness | Requires continuous intravenous infusion and often urine/blood sampling | Single intravenous injection; camera-based methods may not require sampling[7] |
Experimental Protocols
Protocol 1: Measurement of Effective Renal Plasma Flow using PAH Clearance
This protocol describes the constant infusion technique for PAH clearance, which is considered the gold standard for ERPF measurement.
1. Patient Preparation:
-
Ensure the patient is well-hydrated.
-
Discontinue any medications that may interfere with renal tubular secretion, if clinically permissible.
2. PAH Infusion:
-
Administer a priming intravenous dose of PAH (6 to 10 mg/kg) to rapidly achieve the desired plasma concentration.[4]
-
Immediately follow with a constant intravenous infusion of PAH at a rate of 10 to 24 mg/min to maintain a stable plasma concentration of approximately 2 mg/100 mL.[4]
3. Sample Collection:
-
After an equilibration period (typically 30-60 minutes), collect timed urine samples (e.g., via bladder catheterization for precise timing) and blood samples at the midpoint of each urine collection period.
4. Sample Analysis:
-
Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples.
-
Measure the urine flow rate (V).
5. Calculation of ERPF:
-
ERPF is calculated using the formula: ERPF = (UPAH x V) / PPAH [2]
Protocol 2: Dynamic Renal Scintigraphy with 99mTc-MAG3
This protocol outlines the procedure for a standard dynamic renal scintigraphy study using 99mTc-MAG3.
1. Patient Preparation:
-
Ensure the patient is well-hydrated. Patients should drink 300-500 ml of water about 30 minutes before the scan.
-
The patient should void immediately before the study.
2. Radiopharmaceutical Administration:
-
Administer a bolus intravenous injection of 99mTc-MAG3. The typical adult dose is up to 10 mCi.
3. Image Acquisition:
-
Begin dynamic image acquisition immediately upon injection using a gamma camera positioned over the kidneys.
-
Acquire images continuously for 20-30 minutes.[3]
4. Data Analysis:
-
Generate time-activity curves (renograms) for each kidney by drawing regions of interest (ROIs) around the renal parenchyma.
-
Calculate differential renal function, time to peak activity, and washout parameters.
-
ERPF can be estimated using camera-based methods that do not require blood or urine samples.[7]
5. Optional Interventions:
-
Diuretic Renography: If obstruction is suspected, a diuretic (e.g., furosemide) may be administered during the study to assess for delayed washout.
-
Captopril Renography: To investigate renovascular hypertension, the study can be performed with and without the administration of an ACE inhibitor like captopril.[10]
Experimental Workflow Diagram
Caption: Comparative experimental workflows for PAH clearance and MAG3 scintigraphy.
Comparative Analysis: Advantages and Disadvantages
This compound (PAH) Clearance
-
Advantages:
-
Gold Standard: Considered the most accurate method for measuring ERPF due to its high and constant extraction fraction.[5]
-
Direct Measurement: Provides a direct quantitative measure of renal plasma flow.
-
-
Disadvantages:
-
Invasive and Cumbersome: Requires continuous intravenous infusion and often bladder catheterization, making it impractical for routine clinical use.[7]
-
No Imaging Data: Provides no anatomical or visual information about the kidneys.
-
Potential for Inaccuracy: The renal extraction of PAH can be altered in certain disease states, potentially leading to an underestimation of ERPF.
-
99mTc-MAG3 Dynamic Renal Scintigraphy
-
Advantages:
-
Non-invasive and Practical: Involves a single intravenous injection and is well-tolerated by patients.[7]
-
Provides Both Functional and Anatomical Information: Offers quantitative data on renal function and high-quality images of the kidneys and urinary tract.[11]
-
Excellent Image Quality: Produces clear images even in patients with significantly impaired renal function.[3]
-
Versatility: Can be combined with diuretic or captopril administration for further diagnostic insights.[10]
-
-
Disadvantages:
-
Indirect Measurement of ERPF: While highly correlated, MAG3 clearance is an estimation of ERPF and not a direct measurement in the same vein as PAH clearance.
-
Lower Extraction Fraction than PAH: The renal extraction of MAG3 is not as complete as that of PAH.
-
Conclusion: Selecting the Right Tool for the Job
Conversely, 99mTc-MAG3 has emerged as the workhorse of clinical dynamic renal scintigraphy. Its practicality, coupled with the wealth of information it provides—from quantitative functional parameters to high-resolution images of the urinary tract—makes it the superior choice for most clinical and many research applications. The ability to perform camera-based clearance studies without the need for invasive sampling further solidifies its position as the more versatile and patient-friendly option.
The selection between these two powerful methodologies should be guided by the specific objectives of the study. For investigations demanding the highest precision in ERPF measurement, PAH clearance is the method of choice. For comprehensive clinical evaluation of renal function and morphology, and for most research applications where practicality and a broader scope of information are desired, 99mTc-MAG3 dynamic renal scintigraphy is the clear frontrunner.
References
-
Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance. National Institutes of Health. [Link]
-
Comparison of DTPA and MAG3 renal scintigraphies in terms of differential renal function based on DMSA renal. Pak J Med Sci. [Link]
-
PAH clearance. Wikipedia. [Link]
-
Comparison between Tc-99 m DTPA and Tc-99 m MAG3 Renal Scintigraphy for Prediction of Early Adverse Outcome After Kidney Transplantation. National Institutes of Health. [Link]
-
Measurement of Effective Renal Plasma Flow: A Comparison of Methods. ResearchGate. [Link]
-
Technetium-99m-MAG3 Clearance as a Parameter of Effective Renal Plasma Flow in Patients with Proteinuria and Lowered Serum Albumin Levels. Journal of Nuclear Medicine. [Link]
-
Comparison of split renal function measured by Tc-DTPA, Tc-MAG3 and Tc-DMSA renal scintigraphies in paediatric age groups. Academic Journals. [Link]
-
AMINOHIPPURATE SODIUM* "PAH". accessdata.fda.gov. [Link]
-
Single-Sample Effective Renal Plasma Flow Determination with Technetium·99m·MAG3, Not Requiring a Standard. Journal of Nuclear Medicine Technology. [Link]
-
Renal scintigraphy | Radiology Reference Article. Radiopaedia.org. [Link]
-
Comparison of absolute renal uptake by using Tc-99m MAG-3 and Tc-99m DMSA. PubMed. [Link]
-
A comparative study of renal scintigraphy and clearance with technetium-99m-MAG3 and iodine-123-hippurate in patients with renal disorders. PubMed. [Link]
-
para-aminohippurate (PAH) clearance in rats 24 h after renal... ResearchGate. [Link]
-
The Estimation of Renal Function with Tc-DTPA and Tc-MAG3. ThaiScience. [Link]
-
A Comparative Study of Renal Scintigraphy and Clearance with Technetium-99m-MAG3 and Iodine-123-Hippurate in Patients with Renal. Journal of Nuclear Medicine. [Link]
-
How To Measure Renal Plasma Flow (RPF). Renal Fellow Network. [Link]
-
The Renal Parenchyma Evaluation: MAG3 vs. DMSA. Semantic Scholar. [Link]
-
Renal Scintigraphy: What Is It Good For? Renal Fellow Network. [Link]
-
99m Tc-MAG3 Renography: Normal Values for MAG3 Clearance and Curve Parameters, Excretory Parameters, and Residual Urine Volume. ResearchGate. [Link]
-
Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. PubMed. [Link]
Sources
- 1. A comparative study of renal scintigraphy and clearance with technetium-99m-MAG3 and iodine-123-hippurate in patients with renal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How To Measure Renal Plasma Flow (RPF) - Renal Fellow Network [renalfellow.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAH clearance - Wikipedia [en.wikipedia.org]
- 7. Monitoring Renal Function: A Prospective Study Comparing the Camera-Based Tc-99m MAG3 Clearance and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Renal Scintigraphy: What Is It Good For? - Renal Fellow Network [renalfellow.org]
- 11. applications.emro.who.int [applications.emro.who.int]
A Senior Application Scientist's Guide to Assessing the Day-to-Day Reproducibility of 2-Aminohippuric Acid (PAH) Clearance
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard and Its Variability
For decades, the measurement of 2-Aminohippuric acid (PAH) clearance has been the benchmark for determining effective renal plasma flow (ERPF), a critical parameter in nephrology research and drug development.[1][2] Pioneered by Homer W. Smith, the technique leverages the kidney's efficient mechanism for clearing PAH from the blood to provide a direct estimate of plasma flow to the secretory tissues of the kidneys.[2][3][4] However, while revered as a "gold standard," the practical application of PAH clearance is subject to significant day-to-day variability.
This guide moves beyond a simple recitation of protocol steps. As a Senior Application Scientist, my objective is to provide an in-depth analysis of the factors that contribute to this variability, offer objective comparisons with alternative methods, and present the experimental data necessary for you to design robust studies and critically interpret your results. Understanding the reproducibility of this foundational technique is not merely an academic exercise; it is essential for the accurate assessment of renal hemodynamics and the safety and efficacy of new therapeutic agents.
The Physiological Principle: Why PAH Works
The utility of PAH as a marker for ERPF is grounded in its unique handling by the nephron. At low plasma concentrations, PAH is both freely filtered by the glomerulus and avidly secreted by the organic anion transporters (OATs) in the proximal tubule.[5] This combination results in an almost complete removal of PAH from the blood in a single pass through the kidneys.[1][6] The renal extraction ratio for PAH is approximately 0.92, meaning about 92% of the PAH that enters the kidney is excreted in the urine.[1][6]
Because the extraction is so high, the amount of PAH appearing in the urine per minute is nearly equal to the amount that was delivered to the kidneys by the entire renal plasma flow. This elegant principle allows us to calculate ERPF without the need for invasive renal vein catheterization, using the standard clearance formula:
ERPF = (UPAH x V) / PPAH
Where:
-
UPAH = Urinary concentration of PAH
-
V = Urine flow rate (volume/time)
-
PPAH = Plasma concentration of PAH
The following diagram illustrates this renal handling process.
The Classic Continuous Infusion Protocol: A Self-Validating System
The trustworthiness of a PAH clearance measurement hinges on achieving and maintaining a steady-state plasma concentration (PPAH). This ensures that the rate of PAH entering the plasma via infusion equals its rate of exit via renal clearance. The protocol below is designed to achieve this state.
Experimental Protocol: PAH Clearance via Continuous Infusion
-
Subject Preparation:
-
Ensure the subject is well-hydrated to promote adequate urine flow.
-
Instruct the subject to avoid consuming meat for 12 hours prior to the study, as some foods can interfere with certain assay methods.
-
The subject should be in a recumbent or sitting position for at least 30 minutes before the study begins and remain so throughout to ensure stable renal hemodynamics.
-
-
Priming Dose:
-
Administer an intravenous (IV) priming (loading) dose of PAH. This is a critical step designed to rapidly raise the plasma concentration to the target level. A typical dose is 6-10 mg/kg.[6]
-
Causality: Without a priming dose, the time required to reach steady-state with infusion alone would be impractically long, leading to inaccurate clearance calculations during the equilibration period.
-
-
Sustaining Infusion:
-
Immediately following the priming dose, begin a continuous IV infusion of PAH at a constant rate (e.g., 10-24 mg/min) to maintain a stable plasma concentration, typically around 20 mg/L.[6]
-
Causality: This constant infusion replaces the PAH being cleared by the kidneys, thus maintaining the steady-state required for the clearance calculation to be valid.
-
-
Equilibration Period:
-
Allow 30-60 minutes for the PAH to distribute throughout the body and for the plasma concentration to stabilize.
-
-
Timed Urine and Blood Collection:
-
At the start of the first clearance period, instruct the subject to completely empty their bladder; this urine is discarded.
-
Collect all urine produced over two to three consecutive, precisely timed periods (e.g., 20-30 minutes each).
-
Draw a blood sample at the midpoint of each urine collection period to obtain a representative PPAH for that period.
-
Causality: Multiple collection periods serve as an internal validation. Consistent clearance values across periods give confidence in the measurement; significant deviation may indicate a procedural error or physiological instability.
-
-
Sample Analysis & Calculation:
-
Measure the volume of each timed urine collection precisely.
-
Determine the concentration of PAH in each urine (UPAH) and plasma (PPAH) sample, preferably using a specific method like HPLC.[7]
-
Calculate the ERPF for each period using the formula: (UPAH x Urine Volume / Collection Time) / PPAH .
-
The final reported ERPF is typically the average of the values from the consecutive collection periods.
-
The following diagram outlines this experimental workflow.
Assessing Day-to-Day Reproducibility: Sources of Variation
While the constant infusion method is robust in principle, its day-to-day reproducibility is influenced by a combination of analytical, physiological, and procedural factors. Direct studies quantifying the day-to-day coefficient of variation (CV) for PAH clearance in healthy humans are notably scarce in recent literature. However, by examining these contributing factors and data from analogous measurements, we can build a comprehensive picture of the expected variability.
Analytical Variability: HPLC vs. Colorimetric Methods
The choice of assay for measuring PAH concentration is a critical, and often underestimated, source of variability.
-
Colorimetric Methods: Traditional methods rely on a diazotization reaction. While straightforward, they are known to be non-specific and can be influenced by other substances in plasma and urine.
-
High-Performance Liquid Chromatography (HPLC): HPLC methods offer specific determination of PAH and its primary metabolite, N-acetyl-PAH.
A comparative study revealed that the colorimetric method systematically overestimates renal clearance (CLR) by 35.1% and systemic clearance (CLS) by 17.8% compared to HPLC.[7] In some cases, the colorimetric method yielded unphysiological results where the fraction of PAH excreted was greater than 100%.[7] This demonstrates that the analytical method alone can introduce substantial error and variability, compromising the accuracy and reproducibility of the measurement.
Physiological Variability
The subject is the largest source of potential day-to-day variation. Renal plasma flow is not a static parameter but is subject to physiological regulation.
-
Hydration and Diet: Studies in animal models have shown that the infusion vehicle (e.g., saline vs. dextrose) can significantly alter measured PAH clearance, even when glomerular filtration rate (GFR) remains unchanged.[8] This highlights the sensitivity of tubular secretion mechanisms to the metabolic and hydration state of the subject.
-
Diurnal and Prandial Variation: While direct diurnal data for PAH is limited, studies on endogenous markers of tubular secretion (such as hippurate and cinnamoylglycine) show significant variation throughout the day and in response to meals.[9] It is highly probable that PAH clearance follows a similar pattern. A measurement taken in the morning on one day may not be directly comparable to one taken in the afternoon on another day.
-
Long-Term Biological Variation: The most relevant available data for estimating day-to-day reproducibility comes from studies on the clearance of these endogenous secreted solutes. Over a 14-week period in healthy adults, the long-term intra-individual coefficient of variation (CVI) for the 24-hour renal clearance of these markers ranged from 33.6% to 47.3% .[9] This level of biological "noise" is substantial and likely reflects the true day-to-day variability that can be expected for any substance cleared by tubular secretion, including PAH.
Procedural Variability
Even with a robust protocol, minor deviations can introduce variability.
-
Infusion Rate: Inconsistent pump function or IV line issues can disrupt the steady-state plasma concentration.
-
Urine Collection: Incomplete bladder emptying at the start or end of a collection period is a well-known source of error in clearance studies.
-
Timing: Inaccurate timing of blood draws relative to urine collection periods will lead to a mismatch between PPAH and UPAH, directly impacting the calculated clearance.
Data-Driven Comparison of Renal Clearance Reproducibility
The following table summarizes the quantitative data on the variability of renal clearance measurements. Given the lack of direct day-to-day studies on PAH, we use the clearance of endogenous tubular secretion markers as the best available proxy for biological reproducibility.
| Parameter | Method/Marker | Intra-Individual Coefficient of Variation (CVI) | Key Insight | Source |
| Analytical Method Comparison | PAH Clearance (Colorimetric vs. HPLC) | Overestimation of 35.1% in Renal Clearance | The analytical method is a major source of systematic error and variability. HPLC provides superior accuracy and precision. | [PubMed: 8728956][7] |
| Long-Term Biological Variation (Proxy for PAH) | Renal Clearance of Endogenous Secreted Solutes (e.g., Hippurate, CMG) | 33.6% - 47.3% | Represents the inherent day-to-day physiological fluctuation in renal tubular secretion, which is the primary source of variability. | [PMC: PMC7061329][9] |
| Long-Term Biological Variation (GFR Marker) | Plasma Creatinine | 7.1% | The clearance of a filtration marker (creatinine) shows significantly less biological variation than that of secretion markers. | [PMC: PMC7061329][9] |
Comparative Analysis: Alternative Methods for ERPF Estimation
The complexity and variability of the PAH clearance method have driven the development of alternatives, particularly those using radiolabelled tracers.
-
Ortho-iodohippurate (OIH, Hippuran): Often labeled with 131I or 123I, OIH is handled by the kidneys in a manner very similar to PAH. Its clearance can be measured using plasma samples or estimated non-invasively with a gamma camera. While more convenient, gamma camera methods are generally considered reproducible but not as accurate as clearance methods based on blood sampling.[10]
-
Technetium-99m-MAG3 (99mTc-mercaptoacetyltriglycine): This is now the most common radiopharmaceutical for dynamic renal imaging (renography). It is cleared primarily by tubular secretion. While its extraction fraction is lower than PAH or OIH, its clearance provides a reliable index of ERPF and is highly reproducible.
-
Iohexol and Iothalamate: These are non-radioactive contrast agents that can be used to measure GFR. While primarily filtration markers, some methods use their plasma clearance to derive estimates of renal plasma flow.[11]
The primary advantage of these alternatives is procedural simplicity (often requiring fewer blood samples or none at all) and reduced analytical complexity. However, the gold standard for validating these newer methods remains the classic, albeit demanding, PAH clearance technique.
Practical Implications & Recommendations for Researchers
To achieve the highest possible day-to-day reproducibility in measuring ERPF, the following recommendations should be implemented:
-
Standardize Subject Conditions: Control for physiological variability by standardizing hydration status, diet (e.g., fasting), and time of day for all clearance studies within a longitudinal protocol.
-
Employ a Specific and Validated Assay: Use HPLC for the analysis of PAH in plasma and urine. This single choice will eliminate the largest source of analytical error and improve precision.[7]
-
Validate Steady-State: Use multiple, consecutive clearance periods. Consistency between periods provides confidence that a true steady-state was achieved. If results vary widely, the data may be unreliable.
-
Acknowledge Inherent Biological Variation: Be aware that a significant degree of day-to-day variability (likely a CV >30%) is inherent to the physiology of tubular secretion.[9] When designing studies, this variability must be accounted for in power calculations to ensure that a sufficient number of subjects are enrolled to detect a true change in ERPF. A change of 10-15% in a single subject on different days may well be within the range of normal biological fluctuation.
Conclusion
The measurement of this compound clearance remains a cornerstone of renal physiological research. However, its reputation as a "gold standard" should not imply that it is without significant day-to-day variability. This guide demonstrates that the reproducibility of the technique is a composite of analytical precision, procedural rigor, and, most critically, inherent biological variation.
By understanding these distinct sources of variability, researchers can move from simply performing a protocol to designing truly robust experiments. The adoption of specific analytical methods like HPLC is essential for accuracy, but it is the careful standardization of the subject's physiological state and an appreciation for the natural fluctuations in tubular secretion that will ultimately yield the most reliable and reproducible data in drug development and clinical research.
References
-
Shires, D. L., & Te-Chuan, C. (1983). Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat. Clinical and Experimental Pharmacology and Physiology, 10(4), 397-406. [Link]
-
Wikipedia. (n.d.). PAH clearance. Retrieved January 21, 2026, from [Link]
-
Deranged Physiology. (2023). Measurement of glomerular filtration rate and renal blood flow. Retrieved January 21, 2026, from [Link]
-
Taylor & Francis. (n.d.). PAH clearance – Knowledge and References. Retrieved January 21, 2026, from [Link]
-
Lederer, P. C., et al. (2020). Diurnal and Long-Term Variation in Plasma Concentrations and Renal Clearances of Circulating Markers of Kidney Proximal Tubular Secretion. Kidney360, 1(7), 676-684. [Link]
-
Grokipedia. (n.d.). PAH clearance. Retrieved January 21, 2026, from [Link]
-
Charlton, J. R., et al. (2018). Tubular Secretion Markers, Glomerular Filtration Rate, Effective Renal Plasma Flow, and Filtration Fraction in Healthy Adolescents. Kidney International Reports, 3(5), 1238-1240. [Link]
-
Sjövall, J., et al. (1988). Intra- and inter-individual variation in pharmacokinetics of intravenously infused amoxycillin and ampicillin to elderly volunteers. British Journal of Clinical Pharmacology, 25(1), 93-100. [Link]
-
Schumann, L., & Wüstenberg, P. W. (1990). An improved method to determine renal function using inulin and p-aminohippurate (PAH) steady-state kinetic modeling. Clinical Nephrology, 33(1), 35-40. [Link]
-
Weaver, C. G., et al. (2022). Urinary Polycyclic Aromatic Hydrocarbons in a Longitudinal Cohort of Children with CKD: A Case of Reverse Causation? Kidney360, 3(1), 69-77. [Link]
-
Giraud, S., et al. (1996). High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements. Journal of Chromatography B: Biomedical Applications, 685(1), 125-132. [Link]
-
Anderson, R. S., & Mixner, J. P. (1959). Renal Clearance of P-Aminohippuric Acid and Inulin in Dairy Cattle. Journal of Dairy Science, 42(3), 545-549. [Link]
-
Austin, E. D., et al. (2012). Longitudinal Analysis Casts Doubt on the Presence of Genetic Anticipation in Heritable Pulmonary Arterial Hypertension. American Journal of Respiratory and Critical Care Medicine, 186(9), 898-903. [Link]
-
Giebisch, G. (2004). Homer W. Smith's contribution to renal physiology. Journal of Nephrology, 17(3), 479-483. [Link]
-
Taylor & Francis. (n.d.). Effective renal plasma flow – Knowledge and References. Retrieved January 21, 2026, from [Link]
-
Fine, E. J., et al. (1987). Measurement of Effective Renal Plasma Flow: A Comparison of Methods. The Journal of Nuclear Medicine, 28(9), 1393-1400. [Link]
-
Dr.Oracle. (2025). How can Renal Plasma Flow (RPF) be measured? Retrieved January 21, 2026, from [Link]
-
Fine, E. J., et al. (1987). Year-to-year changes in effective renal plasma flow in asymptomatic spinal cord injury patients. The Journal of Urology, 137(4), 644-647. [Link]
-
Prescott, L. F., et al. (1993). The concentration-dependent disposition of intravenous p-aminohippurate in subjects with normal and impaired renal function. British Journal of Clinical Pharmacology, 35(4), 393-399. [Link]
-
Aslan, D., et al. (2017). Within-day biological variation and hour-to-hour reference change values for hematological parameters. Clinical Chemistry and Laboratory Medicine, 55(7), 1013-1021. [Link]
-
Tosteson, A. N. (2004). The legacy of Homer W. Smith: mechanistic insights into renal physiology. The Journal of Clinical Investigation, 114(8), 1032-1033. [Link]
-
Wikipedia. (n.d.). Homer W. Smith. Retrieved January 21, 2026, from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The legacy of Homer W. Smith: mechanistic insights into renal physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homer W. Smith's contribution to renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. medcalc.org [medcalc.org]
- 6. PAH clearance - Wikipedia [en.wikipedia.org]
- 7. High-performance liquid chromatography of the renal blood flow marker p-aminohippuric acid (PAH) and its metabolite N-acetyl PAH improves PAH clearance measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Renal extraction and clearance of p-aminohippurate during saline and dextrose infusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diurnal and Long-Term Variation in Plasma Concentrations and Renal Clearances of Circulating Markers of Kidney Proximal Tubular Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intra-individual variation in commonly analyzed serum constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. salimetrics.com [salimetrics.com]
Evaluating the Specificity of Probenecid as an Inhibitor of 2-Aminohippuric Acid Transport: A Comparative Guide for Researchers
In the realm of drug development and renal physiology research, understanding the intricacies of transporter-mediated drug disposition is paramount. The renal clearance of a vast array of drugs, metabolites, and endogenous compounds is orchestrated by a superfamily of transporters, among which the Organic Anion Transporters (OATs) play a central role. For decades, probenecid has been the archetypal inhibitor used to probe the function of these transporters, particularly in the context of 2-Aminohippuric acid (PAH) transport, a classic measure of renal plasma flow. However, the assumption of its specificity is a critical consideration that warrants a deeper, evidence-based evaluation.
This guide provides a comprehensive comparison of probenecid with other notable inhibitors of organic anion transport. We will delve into the mechanistic underpinnings of OAT-mediated transport, present comparative inhibitory data, and provide a detailed, field-proven protocol for assessing inhibitor specificity. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their experimental designs and data interpretation.
The Central Role of Organic Anion Transporters in Renal Clearance
The renal proximal tubule is the primary site for the active secretion of organic anions from the blood into the urine. This process is a two-step mechanism involving uptake from the blood across the basolateral membrane and subsequent efflux into the tubular lumen across the apical membrane. The basolateral uptake is predominantly mediated by OAT1 (SLC22A6) and OAT3 (SLC22A8), which are the primary targets for many drug-drug interactions.[1][2] PAH is a prototypical substrate for OAT1 and, to a lesser extent, OAT3, making its transport a key indicator of the functional integrity of this secretory pathway.[3][4]
Probenecid exerts its inhibitory effect by competing with substrates like PAH for the binding sites on these transporters.[5][6] While effective in blocking transport, a crucial question for researchers is the degree of its specificity. Probenecid is known to be a non-specific inhibitor of OATs, also affecting other transporters like URAT1 (SLC22A12), which is involved in uric acid reabsorption, and even pannexin 1 channels.[7][8][9] This lack of specificity can confound experimental results, making it essential to consider and evaluate alternative, potentially more selective inhibitors.
The Transport Mechanism: A Visual Representation
The following diagram illustrates the cellular mechanism of PAH transport in a renal proximal tubule cell and the competitive inhibitory action of probenecid.
Caption: Mechanism of PAH transport and probenecid inhibition.
Comparative Inhibitory Potency: Probenecid vs. Alternatives
To objectively evaluate the specificity of probenecid, it is essential to compare its inhibitory potency (typically measured as the half-maximal inhibitory concentration, IC50) against a panel of relevant transporters alongside other known inhibitors. A lower IC50 value indicates a more potent inhibitor. The following table summarizes publicly available IC50 data for probenecid and a selection of alternative compounds against key organic anion and urate transporters.
| Inhibitor | OAT1 (SLC22A6) IC50 (µM) | OAT3 (SLC22A8) IC50 (µM) | OAT4 (SLC22A11) IC50 (µM) | URAT1 (SLC22A12) IC50 (µM) |
| Probenecid | 8.3 - 12.3[10][11] | 2.8 - 5.12[10][12] | 44 - 68[6] | 165[13] |
| Lesinurad | 3.9[14] | 3.54[14] | 2.03[14] | 3.53 - 12[7][14] |
| Benzbromarone | - | <1[12] | - | 0.0372 - 0.22[13][15] |
| Febuxostat | - | 0.65[3] | - | - |
| Losartan | - | - | - | Inhibits at 0.1-10 nM[9] |
| Diclofenac | Potent Inhibitor[16] | Potent Inhibitor[16] | - | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell line, probe substrate, and substrate concentration). The data presented here are for comparative purposes and are compiled from various sources.
This comparison highlights that while probenecid is a potent inhibitor of OAT1 and OAT3, other compounds exhibit different selectivity profiles. For instance, benzbromarone is a particularly potent inhibitor of URAT1.[13][15] Lesinurad shows similar potency against OAT1, OAT3, and OAT4.[14] Febuxostat is a strong inhibitor of OAT3.[3] The choice of inhibitor should, therefore, be guided by the specific research question and the transporters of interest.
Experimental Workflow for Evaluating Inhibitor Specificity
A robust and self-validating experimental system is crucial for accurately determining the inhibitory potency and specificity of a test compound. A cell-based uptake assay using a stable cell line overexpressing a single transporter is the gold standard.
Workflow Diagram
Caption: Experimental workflow for an in vitro OAT inhibition assay.
Detailed Step-by-Step Protocol
This protocol outlines a typical procedure for determining the IC50 of an inhibitor on OAT1-mediated transport of [³H]-p-aminohippuric acid ([³H]-PAH) using Chinese Hamster Ovary (CHO) cells stably expressing human OAT1 (CHO-hOAT1). A parallel experiment using wild-type CHO cells is essential to determine and subtract the non-transporter-mediated uptake.
Materials:
-
CHO-hOAT1 and wild-type CHO cells
-
Cell culture medium (e.g., F-12K Medium with supplements)
-
96-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
[³H]-PAH (radiolabeled probe substrate)
-
Test inhibitor (e.g., probenecid) and a known control inhibitor
-
Cell lysis buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Seeding: Seed CHO-hOAT1 and wild-type CHO cells into a 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Culture the cells at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of Solutions: Prepare serial dilutions of the test inhibitor and the control inhibitor in the assay buffer. The final concentration of any solvent (like DMSO) should be kept low (typically ≤1%) and consistent across all wells.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed assay buffer. Add the assay buffer containing the various concentrations of the inhibitor to the respective wells. Include wells with buffer only (vehicle control) and wells with a high concentration of a known potent inhibitor to determine maximal inhibition. Pre-incubate the plate at 37°C for 10-30 minutes.[17][18]
-
Initiation of Uptake: To initiate the transport assay, add the assay buffer containing [³H]-PAH and the corresponding inhibitor concentrations to the wells. The concentration of [³H]-PAH should ideally be below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.[4]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of uptake.
-
Termination of Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with ice-cold assay buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Measurement: Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a scintillation counter. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM).
-
Data Analysis:
-
Subtract the average CPM from the wild-type CHO cells (non-specific uptake) from the CPM of the corresponding CHO-hOAT1 wells to obtain the transporter-mediated uptake.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and the maximal inhibition control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[18]
-
Conclusion: Beyond Probenecid
While probenecid remains a valuable tool for studying organic anion transport, its lack of specificity necessitates a cautious interpretation of experimental findings. For studies demanding a precise understanding of the contribution of individual transporters, a comparative approach utilizing a panel of inhibitors with varying selectivity profiles is strongly recommended. The experimental framework provided in this guide offers a robust methodology for characterizing the inhibitory potential of novel compounds and for selecting the most appropriate inhibitor for a given research objective. By moving beyond a sole reliance on probenecid and embracing a more nuanced, comparative approach, researchers can enhance the scientific rigor and translational relevance of their work in the critical field of drug transport and disposition.
References
-
Gui, C., et al. (2010). Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. Current Chemical Genomics, 4, 1-9. Available from: [Link][8][19][20]
-
Tan, P. K., et al. (2016). Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney. Arthritis Research & Therapy, 18(1), 239. Available from: [Link][14]
-
Jutabha, P., et al. (2023). Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. Drug Design, Development and Therapy, 17, 1379–1392. Available from: [Link][21][22]
-
Vaidya, V. S., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. The AAPS Journal, 16(5), 1034-1040. Available from: [Link][10]
-
Zhou, F., et al. (2021). Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. Frontiers in Pharmacology, 12, 695815. Available from: [Link][12]
-
Wu, W., et al. (2023). Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs. Nature Communications, 14(1), 1888. Available from: [Link][7]
-
Deng, Y., et al. (2022). IC 50 ratios for ABCG2 and OAT1/3 relative to URAT1 of dotinurad and commercially available uricosuric agents. ResearchGate. Available from: [Link][13]
-
Su, H., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au, 3(3), 855-865. Available from: [Link][23]
-
Yin, J., et al. (2020). Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3. Journal of Pharmaceutical Sciences, 109(11), 3447-3454. Available from: [Link][16][24]
-
Lee, H. H., et al. (2018). IC50 values (mM) of various organic anion transport inhibitors for hOATs and rOATs. ResearchGate. Available from: [Link][11]
-
Pineda, S. J., et al. (2016). Mechanism of high affinity inhibition of the human urate transporter URAT1. Scientific Reports, 6, 34994. Available from: [Link][15]
-
Iwanaga, T., et al. (2005). Uricosuric Action of Losartan via the Inhibition of Urate Transporter 1 (URAT 1) in Hypertensive Patients. Hypertension Research, 28(2), 123-129. Available from: [Link][25]
-
Yasui, K., et al. (2023). Contribution of Organic Anion Transporter 3 in Delayed Elimination of Methotrexate by Concomitant Administration of Febuxostat. Clinical Pharmacology in Drug Development, 12(9), 936-942. Available from: [Link][3]
-
Miyata, H., et al. (2016). Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations. Frontiers in Pharmacology, 7, 518. Available from: [Link][26]
-
Zhou, F., et al. (2021). Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. PubMed Central. Available from: [Link][17]
-
Zhang, Y., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 25(3), 1493. Available from: [Link][27]
-
Concept Life Sciences. (2025). Drug transporter (SLC) inhibition panel assay using drug substrates. Protocols.io. Available from: [Link][18]
-
Eurofins Discovery. (n.d.). OAT1 Inhibition (OAT1-CHO, P-aminohippurate Substrate) - US. Eurofins Discovery. Available from: [Link][2]
-
van der Made, T. K., et al. (2024). Effects of allopurinol and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells. PLoS ONE, 19(6), e0304907. Available from: [Link][5]
-
Roth, M. G., et al. (2012). Losartan is a Substrate of Organic Anion Transporting Polypeptide 2B1. ResearchGate. Available from: [Link][28]
-
Anzai, N., et al. (2008). Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. International Journal of Molecular Sciences, 9(12), 2414-2427. Available from: [Link][6]
-
Eraly, S. A., et al. (2008). Correlation of the IC50 values for OAT1 and OAT3. ResearchGate. Available from: [Link][29]
-
Liu, M., et al. (2022). Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia. Frontiers in Pharmacology, 13, 839502. Available from: [Link][9]
-
Wang, L., et al. (2015). Characterization of OAT1- and OAT3-expressing HEK293 cells. ResearchGate. Available from: [Link][30]
-
Gui, C., & Hagenbuch, B. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. PLoS ONE, 17(9), e0274139. Available from: [Link][31]
-
Uwai, Y., et al. (2007). Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices. Journal of Pharmacy and Pharmacology, 59(1), 87-94. Available from: [Link][4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Contribution of Organic Anion Transporter 3 in Delayed Elimination of Methotrexate by Concomitant Administration of Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the uptake of organic anion transporter (OAT) 1 and OAT3 substrates by human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of allopurinol and febuxostat on uric acid transport and transporter expression in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. Modulation of Urate Transport by Drugs [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Aminohippuric Acid in a Laboratory Setting
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Aminohippuric acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe management of all chemical waste. This document is designed to provide essential safety and logistical information, building on the principle that a thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The protocols herein are grounded in established safety standards and an expert understanding of chemical waste management principles.
Core Principle: Disposal Based on Hazard Classification
The disposal strategy for any chemical is dictated by its hazard classification. Multiple Safety Data Sheets (SDS) from suppliers and regulatory bodies classify this compound (CAS No. 61-78-9) as not a hazardous substance or mixture according to the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard.[1][2][3] This classification is the cornerstone of the following disposal procedures. Its non-hazardous nature, coupled with its chemical properties, allows for more straightforward disposal methods than those required for toxic, reactive, flammable, or corrosive materials. However, this does not negate the need for prudent laboratory practices.
Immediate Safety & Handling Precautions
Before beginning any disposal procedure, adherence to standard laboratory safety protocols is mandatory. The primary goal is to minimize any potential for personal exposure or environmental release, however low the risk.
Personal Protective Equipment (PPE) and Handling
Even with non-hazardous materials, a culture of safety dictates consistent use of PPE.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use suitable chemical-resistant gloves (e.g., nitrile), and inspect them before use.
-
Protective Clothing: A standard laboratory coat is required to protect street clothing.
-
Ventilation: Handle the solid form in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[4]
| Safety Requirement | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant nitrile gloves | Avoids direct skin contact. |
| Handling | Well-ventilated area | Minimizes potential for dust inhalation.[4] |
| Spill Kit | Absorbent pads, broom, and dustpan | Ensures readiness for immediate cleanup. |
Disposal Decision Workflow
The following diagram outlines the logical flow for determining the correct disposal path for this compound in its various forms. This workflow ensures that the key variables—physical state and solvent—are considered before proceeding.
Caption: Decision workflow for this compound disposal.
Experimental Protocols for Disposal
The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all resulting waste.[5]
Protocol 1: Disposal of Unused or Waste Solid this compound
This protocol applies to expired reagents, surplus material, or solid waste generated from spills.
Causality: While this compound is non-hazardous, placing chemical solids directly into laboratory trash cans can pose a perceived risk to custodial staff, who are trained not to handle any chemical waste.[6] Therefore, direct disposal into a central dumpster is the appropriate route.
Methodology:
-
Containment: Ensure the solid waste is in a sealed, robust container. The original manufacturer's container is ideal if it is in good condition. If not, transfer the solid to a new, clean container with a secure lid.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound". This prevents ambiguity and ensures it is not mistaken for hazardous material.
-
Institutional Approval: Verify with your institution's Environmental Health & Safety (EHS) office that their policy permits the disposal of non-hazardous solids in the municipal landfill via the dumpster.[6]
-
Disposal: Following institutional approval, take the sealed container directly to the building's outside dumpster for disposal.[6] Do not leave it in a laboratory trash can.
Protocol 2: Disposal of Aqueous Solutions
This protocol applies to solutions where this compound is dissolved in water without the presence of other hazardous solutes.
Causality: Many institutions permit the drain disposal of non-hazardous, water-soluble chemicals in small quantities.[7][8] The key regulatory constraint is typically the pH of the effluent. The Orange Water and Sewer Authority (OWASA), for example, prohibits the discharge of aqueous liquids with a pH below 6.0 or above 10.0.[9] This is a common standard designed to protect municipal wastewater treatment systems and infrastructure.
Methodology:
-
Verification: Confirm that no other hazardous materials (e.g., heavy metals, regulated organic compounds) are present in the solution. If other hazardous materials are present, the entire solution must be disposed of as hazardous waste according to the constituent with the highest hazard level.
-
pH Measurement: Using a calibrated pH meter or pH indicator strips, measure the pH of the aqueous solution.
-
Neutralization (if required):
-
If the pH is below the institutionally accepted range (typically <5.5-6.0), add a dilute basic solution (e.g., 1M sodium hydroxide or a sodium carbonate solution) dropwise while stirring until the pH is within the acceptable range (typically 6.0-10.0).[10]
-
If the pH is above the accepted range (typically >10.0-10.5), add a dilute acidic solution (e.g., 1M hydrochloric acid) dropwise to neutralize.
-
-
Disposal: Pour the neutralized solution down a laboratory sink drain, followed by flushing with a copious amount of cold water (a 10 to 20-fold excess is recommended) to ensure it is thoroughly diluted within the drainage system.[11]
Protocol 3: Disposal of Solutions in Organic Solvents
This protocol applies to any solution where this compound is dissolved in a non-aqueous, organic solvent (e.g., DMSO, ethanol).
Causality: In this case, the hazard profile of the solvent dictates the disposal method. Organic solvents are often flammable, and some are toxic. Therefore, the entire solution must be treated as hazardous chemical waste.[11] Disposing of solvents down the drain is prohibited by law.[12]
Methodology:
-
Waste Stream Identification: Identify the correct hazardous waste stream for the solvent used (e.g., "Flammable Solvents," "Halogenated Solvents"). Do not mix incompatible waste streams.[7]
-
Containerization: Decant the solution into a designated, properly labeled hazardous waste container. The container must be chemically compatible with the solvent and have a secure, vapor-tight lid.
-
Labeling: Ensure the hazardous waste container is labeled in accordance with EPA and institutional requirements. This typically includes the words "Hazardous Waste," the full chemical names of all constituents (including this compound and the solvent), and the approximate percentages.[12][13]
-
Collection: Arrange for pickup by your institution's EHS department for final disposal.
Ancillary Procedures
Spill Management
In the event of a spill of solid this compound:
-
Control Access: Alert personnel in the immediate area.
-
Don PPE: Wear the appropriate PPE as described above.
-
Containment: Vacuum or carefully sweep up the material to avoid generating dust.[4]
-
Collection: Place the collected material into a sealed, labeled container.
-
Disposal: Dispose of the contained material by following Protocol 1.
-
Decontamination: Clean the spill area with soap and water.
Empty Container Disposal
Empty containers that once held this compound must be properly managed to prevent misidentification or reaction with incompatible residues.
-
Decontamination: Triple-rinse the empty container with water.
-
Rinsate Disposal: The rinsate from this non-hazardous material can be disposed of down the drain as per Protocol 2.
-
Defacing: Completely remove or deface the original chemical label to indicate the container is empty and clean.[6]
-
Final Disposal: The clean, defaced container can be disposed of in the regular trash or recycled, according to institutional policy.[5][9]
Institutional Compliance: The Final Authority
This guide provides a framework based on widely accepted safety principles and regulatory standards. However, the ultimate authority for waste disposal rests with your institution's Environmental Health & Safety department and local regulatory agencies. Always consult your institution's specific waste disposal guidelines before proceeding. [11] Laboratory waste management is subject to regular audits and inspections, and strict compliance is mandatory.[9][14]
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. University of North Carolina at Chapel Hill. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Material Safety Data Sheet - p-Aminohippuric acid, sodium salt, monohydrate 98%. Cole-Parmer. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
Safety Data Sheet: 4-Aminohippuric acid. Carl ROTH. [Link]
-
Hazardous Waste - EHSO Manual. The University of Oklahoma. [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sfasu.edu [sfasu.edu]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. acs.org [acs.org]
- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 10. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Aminohippuric Acid
While 2-Aminohippuric acid is not classified as a hazardous substance by all regulatory bodies, it is crucial to recognize that its toxicological properties have not been fully investigated.[1] Therefore, a cautious and well-informed approach to handling is paramount. This guide is built on the principles of proactive safety, ensuring that every protocol is a self-validating system for risk mitigation.
Understanding the Risks: A Proactive Stance
This compound, a derivative of hippuric acid, is a solid, off-white powder.[1] Although not acutely toxic, it may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1] The primary risks associated with handling this compound stem from its physical form as a powder, which can easily become airborne, and its potential for unknown chronic effects. Minimizing dust generation is a critical aspect of safe handling.[1][2]
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the essential PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles | Protects against dust particles and potential splashes. Standard safety glasses are not sufficient as they do not provide a seal around the eyes.[3] |
| Face shield (recommended for bulk handling) | To be worn over safety goggles when handling large quantities or when there is a significant risk of splashing.[4][5] | |
| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact.[3] Gloves must be inspected before use and removed immediately if contaminated.[6][7] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when dust is generated and ventilation is inadequate to keep airborne concentrations low.[2][6] The specific type of respirator should be determined by a formal risk assessment. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step workflow for the safe handling of this compound in a laboratory setting.
Pre-Handling and Preparation
-
Information is Key: Before working with this compound, thoroughly read and understand the Safety Data Sheet (SDS).[8]
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation exposure.[1][2]
-
Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][9]
Handling Procedures
-
Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Minimize Dust: When weighing or transferring the powder, do so carefully to avoid creating dust.[1][2]
-
Containment: Keep the container of this compound tightly closed when not in use.[1][2]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][2]
-
Hygiene: After handling, wash your hands thoroughly with soap and water.[2][10] Do not eat, drink, or smoke in the work area.[10][11]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Small Spills: For minor spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[1][2] Avoid actions that could generate dust.[1]
-
Large Spills: In the case of a large spill, evacuate the area and consult with your institution's environmental health and safety (EHS) department.[12]
-
Ventilation: Ensure the area is well-ventilated after a spill.[1]
First Aid Measures
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]
Disposal Plan: A Responsible Conclusion
Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection.
Waste Segregation and Labeling
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container.[13]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be placed in a designated, labeled waste container.[6]
-
Solutions: The disposal of solutions containing this compound will depend on the solvent used. Aqueous solutions may be neutralized, while solutions with hazardous solvents must be collected as chemical waste.[13] Always consult your institution's EHS guidelines.[13]
Disposal Procedure
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6][13] Do not dispose of this compound down the drain or in the regular trash.[10] Contact your institution's EHS department for specific disposal procedures.[13]
Visualizing the Workflow
The following diagram illustrates the logical flow of operations when handling this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
-
Material Safety Data Sheet - 4-Aminohippuric acid, 99%. Link
-
Material Safety Data Sheet - p-Aminohippuric acid, sodium salt, monohydrate 98%. Link
-
SAFETY DATA SHEET - 4-Aminohippuric acid. Fisher Scientific. Link
-
SAFETY DATA SHEET - p-Aminohippuric acid. Sigma-Aldrich. Link
-
SAFETY DATA SHEET - 4-Aminohippuric acid. Fisher Scientific. Link
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Link
-
SAFETY DATA SHEET - 4-Aminohippuric acid ≥98 %, for biochemistry. Carl ROTH. Link
-
p-Aminohippuric acid. PubChem, National Center for Biotechnology Information. Link
-
Safe Disposal of 4-Aminohippuric-d4 Acid: A Procedural Guide. Benchchem. Link
-
Personal Protective Equipment (PPE) in the Laboratory. Link
-
Chapter 10: Personal Protective Equipment for Biohazards. Environmental Health & Safety, Iowa State University. Link
-
Personal Protective Kit (PPE Kit). BHS Industrial Equipment. Link
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. Link
-
Acid Handling. University of Utah. Link
-
HIPPURIC ACID FOR SYNTHESIS MSDS. Loba Chemie. Link
-
Acid and Caustic Solutions. Occupational Safety and Health Administration. Link
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. Link
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. youtube.com [youtube.com]
- 5. leelinework.com [leelinework.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. osha.gov [osha.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. carlroth.com [carlroth.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
